molecular formula C5H4Cl2N2 B035230 2-Chloro-5-(chloromethyl)pyrazine CAS No. 105985-21-5

2-Chloro-5-(chloromethyl)pyrazine

Cat. No.: B035230
CAS No.: 105985-21-5
M. Wt: 163 g/mol
InChI Key: DDANOIXIDZPEDM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-5-(chloromethyl)pyrazine is a versatile and high-value bifunctional heteroaromatic building block specifically designed for advanced synthetic and medicinal chemistry research. Its core structural framework, the pyrazine ring, is a privileged scaffold in drug discovery, frequently found in molecules with significant biological activity. This compound is strategically functionalized with two distinct, reactive chlorine sites: a chloro substituent at the 2-position and a chloromethyl group at the 5-position. This bifunctionality allows researchers to employ sequential and selective substitution reactions, making it an invaluable precursor for the synthesis of complex molecular architectures.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-chloro-5-(chloromethyl)pyrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4Cl2N2/c6-1-4-2-9-5(7)3-8-4/h2-3H,1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDANOIXIDZPEDM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=CC(=N1)Cl)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30618137
Record name 2-Chloro-5-(chloromethyl)pyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30618137
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

105985-21-5
Record name 2-Chloro-5-(chloromethyl)pyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30618137
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

2-Chloro-5-(chloromethyl)pyrazine physical and chemical properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-5-(chloromethyl)pyrazine, with the CAS number 105985-21-5, is a halogenated heterocyclic compound. Halogenated pyrazines are a class of compounds with applications in various fields of chemistry, including as intermediates in the synthesis of pharmaceuticals and agrochemicals. The presence of two reactive chloro groups on the pyrazine ring suggests its potential as a versatile building block in organic synthesis. This technical guide provides a summary of the available physical and chemical properties of this compound. It is important to note that detailed experimental data for this specific compound is limited in publicly available literature.

Chemical and Physical Properties

PropertyValueSource(s)
Molecular Formula C5H4Cl2N2[1]
Molecular Weight 163.007 g/mol [1]
CAS Number 105985-21-5[1]
Purity >95%[2]
SMILES ClC1=NC=C(N=C1)CCl[1]
Storage Conditions 2-8 °C[1]
Melting Point Data not available
Boiling Point Data not available
Density Data not available
Solubility Data not available

Reactivity and Chemical Properties

Detailed experimental studies on the reactivity of this compound are not extensively documented. However, the chemical behavior can be inferred from the general reactivity of related 2-chloropyrazines. The chlorine atom on the pyrazine ring is expected to be susceptible to nucleophilic aromatic substitution (SNAr) reactions, a common reaction for electron-deficient heterocyclic halides. The reactivity is enhanced by the electron-withdrawing nature of the pyrazine ring.

The chloromethyl group provides a second site for nucleophilic substitution, likely proceeding via an SN2 mechanism. This dual reactivity makes the molecule a potentially useful scaffold for the synthesis of more complex, polysubstituted pyrazine derivatives.

Experimental Workflows

As specific experimental protocols for this compound were not found in the searched literature, the following diagrams illustrate general workflows that are commonly employed for the synthesis and analysis of similar heterocyclic compounds.

G General Synthetic and Analytical Workflow A Starting Materials B Synthesis (e.g., Chlorination of a pyrazine precursor) A->B C Crude Product B->C D Purification (e.g., Column Chromatography, Recrystallization) C->D E Pure this compound D->E F Structural Analysis (NMR, MS, IR) E->F G Purity Analysis (GC, HPLC) E->G H Final Product Characterization F->H G->H

Caption: General workflow for synthesis and analysis.

G Potential Reactivity of this compound cluster_0 Nucleophilic Aromatic Substitution (SNAr) at C2 cluster_1 Nucleophilic Substitution (SN2) at Chloromethyl Group A This compound C 2-Substituted-5-(chloromethyl)pyrazine A->C SNAr B Nucleophile (e.g., R-NH2, R-OH, R-SH) B->C D This compound F 2-Chloro-5-(substituted methyl)pyrazine D->F SN2 E Nucleophile (e.g., R-NH2, R-OH, R-SH) E->F

Caption: Potential reaction pathways.

Safety and Handling

A comprehensive Material Safety Data Sheet (MSDS) for this compound was not available in the public domain. However, based on the known hazards of similar chlorinated organic compounds and pyridines, it is prudent to handle this chemical with appropriate safety precautions. The analogous compound, 2-Chloro-5-(chloromethyl)pyridine, is known to be harmful if swallowed and causes severe skin burns and eye damage[3]. Therefore, it should be assumed that this compound may have similar toxicological properties. Standard laboratory safety protocols, including the use of personal protective equipment (gloves, safety glasses, lab coat) and working in a well-ventilated fume hood, are strongly recommended.

Conclusion

This compound is a chemical intermediate with potential for use in organic synthesis. However, there is a notable lack of comprehensive, publicly available data regarding its specific physical properties, detailed reactivity, and biological activity. Researchers and drug development professionals should exercise caution and conduct thorough characterization and safety assessments before utilizing this compound in their work. The information provided in this guide is based on the limited data available and inferences from related chemical structures.

References

An In-depth Technical Guide on 2-Chloro-5-(chloromethyl)pyrazine: Solubility and Stability

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available quantitative solubility and stability data for 2-Chloro-5-(chloromethyl)pyrazine is limited. This guide provides a framework based on the general properties of pyrazines and standard pharmaceutical testing protocols. The experimental procedures outlined herein are intended as a guide for researchers to generate specific data for this compound.

Introduction

This compound is a heterocyclic aromatic compound with the chemical formula C₅H₄Cl₂N₂. It serves as a key intermediate in the synthesis of various chemical entities. An understanding of its solubility and stability is crucial for its effective use in research and development, particularly in process chemistry and as a building block for more complex molecules. This document outlines the available information and provides detailed, generalized protocols for determining the solubility and stability of this compound.

Physicochemical Properties

A summary of the known physicochemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 105985-21-5[1]
Molecular Formula C₅H₄Cl₂N₂[1]
Molecular Weight 163.01 g/mol [1]
Purity Typically ≥95%[1]
Storage Conditions 2-8 °C[1]

Solubility Profile

Table 2: Expected Qualitative Solubility of this compound

SolventExpected SolubilityRationale
WaterLow to ModerateThe polar pyrazine ring may allow for some water solubility, but the chloro-substituents will decrease polarity.
MethanolSolublePyrazines are generally soluble in alcohols.[2]
EthanolSolublePyrazines are generally soluble in alcohols.[2]
Dimethyl Sulfoxide (DMSO)SolubleA common aprotic polar solvent for organic compounds.
Dichloromethane (DCM)SolubleA common non-polar organic solvent.
Experimental Protocol for Solubility Determination

To obtain quantitative solubility data, the following equilibrium solubility method can be employed.

Objective: To determine the solubility of this compound in various solvents at a specified temperature.

Materials:

  • This compound

  • Selected solvents (e.g., water, methanol, ethanol, DMSO, DCM)

  • Vials with screw caps

  • Shaking incubator or orbital shaker

  • Analytical balance

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV)

Procedure:

  • Add an excess amount of this compound to a known volume of each solvent in separate vials. The excess solid should be clearly visible.

  • Securely cap the vials and place them in a shaking incubator set at a constant temperature (e.g., 25 °C).

  • Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • After incubation, allow the vials to stand to let the excess solid settle.

  • Centrifuge the vials to further separate the undissolved solid from the supernatant.

  • Carefully withdraw an aliquot of the clear supernatant and dilute it with a suitable solvent to a concentration within the calibration range of the analytical method.

  • Analyze the diluted samples using a validated HPLC method to determine the concentration of this compound.

  • Calculate the solubility in units such as mg/mL or g/L.

Stability Profile

The stability of this compound is a critical parameter, especially for its storage and handling in synthetic processes. A forced degradation study is recommended to understand its degradation pathways under various stress conditions.

Proposed Experimental Workflow for Stability Assessment

The following diagram illustrates a logical workflow for conducting a comprehensive stability assessment of this compound.

G Experimental Workflow for Stability Assessment cluster_prep Preparation cluster_stress Forced Degradation Conditions cluster_analysis Analysis cluster_results Data Interpretation start This compound Sample solution Prepare Stock Solution in Acetonitrile start->solution acid Acid Hydrolysis (e.g., 0.1 M HCl, 60°C) base Base Hydrolysis (e.g., 0.1 M NaOH, 60°C) oxidation Oxidative Degradation (e.g., 3% H2O2, RT) thermal Thermal Degradation (e.g., 80°C, Solid & Solution) photo Photolytic Degradation (ICH Q1B Guidelines) analysis HPLC-UV/MS Analysis (Time-point sampling) acid->analysis base->analysis oxidation->analysis thermal->analysis photo->analysis quant Quantify Degradation (% loss of parent compound) analysis->quant identify Identify Degradation Products (Mass Spectrometry) quant->identify pathway Propose Degradation Pathways identify->pathway

A logical workflow for the stability assessment of this compound.
Experimental Protocols for Forced Degradation Studies

The following are generalized protocols for forced degradation studies based on ICH guidelines.[3][4]

Objective: To investigate the degradation of this compound under hydrolytic, oxidative, thermal, and photolytic stress conditions.

General Procedure:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile) at a known concentration (e.g., 1 mg/mL).

  • For each stress condition, add a specific volume of the stock solution to the stressor solution.

  • Samples should be withdrawn at various time points (e.g., 0, 2, 4, 8, 24 hours), neutralized if necessary, and diluted for analysis.

  • A control sample, protected from the stress condition, should be analyzed alongside the stressed samples.

  • Analyze all samples by a stability-indicating HPLC method.

4.2.1 Acid Hydrolysis

  • Stressor: 0.1 M Hydrochloric Acid (HCl)

  • Procedure: Mix the stock solution with 0.1 M HCl and heat at an elevated temperature (e.g., 60°C).

4.2.2 Base Hydrolysis

  • Stressor: 0.1 M Sodium Hydroxide (NaOH)

  • Procedure: Mix the stock solution with 0.1 M NaOH and maintain at a controlled temperature (e.g., 60°C).

4.2.3 Oxidative Degradation

  • Stressor: 3% Hydrogen Peroxide (H₂O₂)

  • Procedure: Mix the stock solution with 3% H₂O₂ and keep at room temperature.

4.2.4 Thermal Degradation

  • Procedure (Solid State): Place the solid compound in an oven at an elevated temperature (e.g., 80°C).

  • Procedure (Solution): Reflux the stock solution at an elevated temperature (e.g., 80°C).

4.2.5 Photostability

  • Procedure: Expose the solid compound and its solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[5][6] A control sample should be wrapped in aluminum foil to protect it from light.

Conclusion

While specific quantitative data on the solubility and stability of this compound is not widely published, this guide provides a comprehensive framework for researchers to generate this critical information. The provided experimental protocols are based on standard industry practices and can be adapted to specific laboratory conditions. The resulting data will be invaluable for the handling, storage, and application of this compound in further research and development activities.

References

2-Chloro-5-(chloromethyl)pyrazine: A Core Synthetic Intermediate for Bioactive Molecules

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-5-(chloromethyl)pyrazine is a key heterocyclic building block in modern organic synthesis. While not typically recognized for its own direct biological activity, its significance lies in its role as a versatile precursor for a range of biologically active compounds. The presence of two reactive sites—the chloro-substituted pyrazine ring and the chloromethyl group—allows for sequential and regioselective modifications, making it a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals. This guide provides a comprehensive overview of the synthetic utility of this compound, focusing on its application in the creation of molecules with significant biological mechanisms of action.

Core Application as a Synthetic Intermediate

The primary role of this compound in a biological context is as a foundational scaffold for the synthesis of more complex molecules that interact with biological systems. Its utility stems from the differential reactivity of its two chlorine atoms, enabling chemists to orchestrate multi-step synthetic pathways.

G cluster_pharma Examples of Pharmaceuticals cluster_agro Examples of Agrochemicals A This compound B Pharmaceuticals A->B Leads to C Agrochemicals A->C Leads to D Novel Bioactive Derivatives A->D Leads to Varenicline Varenicline (Smoking Cessation Aid) B->Varenicline Imidacloprid Imidacloprid C->Imidacloprid Acetamiprid Acetamiprid C->Acetamiprid Thiacloprid Thiacloprid C->Thiacloprid

Caption: Role of this compound as a central precursor.

Application in Pharmaceutical Synthesis: The Case of Varenicline

A prominent example of this compound's application in pharmaceuticals is in the synthesis of Varenicline, a partial agonist of the α4β2 nicotinic acetylcholine receptor used for smoking cessation. While 2-chloro-5-(chloromethyl)pyridine is a more direct precursor in many patented syntheses, the pyrazine analogue serves as a conceptual model for how such heterocyclic building blocks are utilized. The synthesis of Varenicline involves the construction of a complex polycyclic amine structure, where a pyrazine-containing fragment is ultimately formed.

Illustrative Synthetic Pathway:

The synthesis of Varenicline is a multi-step process. A key strategic element in related syntheses is the formation of a pyrazine ring fused to a polycyclic framework. An intermediate diamine can be reacted with glyoxal to form the crucial pyrazine ring of the final Varenicline molecule.

G A Protected Diamine Intermediate C Varenicline Core Structure (with pyrazine ring) A->C Ring Formation B Glyoxal B->C D Deprotection & Salt Formation C->D E Varenicline Tartrate D->E

Caption: Generalized workflow for pyrazine ring formation in Varenicline synthesis.

Experimental Protocol: Pyrazine Ring Formation in Varenicline Synthesis

This is a generalized protocol based on published syntheses of Varenicline, illustrating the key transformation.

  • Reaction Setup: A solution of the diamine intermediate is prepared in a suitable solvent, such as a mixture of isopropanol and water.

  • Reagent Addition: An aqueous solution of glyoxal is added to the solution of the diamine.

  • Reaction Conditions: The reaction mixture is stirred at room temperature for an extended period, typically 18 hours, to ensure complete cyclization and formation of the pyrazine ring.

  • Work-up and Isolation: The resulting product, containing the pyrazine moiety, is then isolated. This may involve extraction, concentration of the solvent, and purification by crystallization or chromatography.

  • Subsequent Steps: The isolated intermediate undergoes further transformations, such as deprotection and salt formation, to yield the final active pharmaceutical ingredient, varenicline tartrate.

Application in Agrochemical Synthesis: Neonicotinoid Insecticides

This compound is a critical intermediate in the synthesis of several neonicotinoid insecticides. These compounds act as agonists at the nicotinic acetylcholine receptors in insects, leading to paralysis and death. The this compound moiety is a common structural feature in this class of insecticides.

Table 1: Neonicotinoid Insecticides Synthesized from this compound Precursors

NeonicotinoidKey Synthetic Transformation
Imidacloprid Nucleophilic substitution of the chloromethyl group with an ethylenediamine derivative.
Acetamiprid Reaction with N-cyanoacetamidine.
Thiacloprid Similar to Acetamiprid, involving a thiazolidine derivative.

Experimental Protocol: General Synthesis of Neonicotinoid Analogs

The following is a representative protocol for the reaction of the chloromethyl group, a key step in the synthesis of many neonicotinoids.

  • Reactant Preparation: A solution of this compound is prepared in a suitable organic solvent, such as acetonitrile.

  • Nucleophile Addition: The desired nucleophile (e.g., an amine or a sulfur-containing heterocycle) is added to the solution. The reaction is often carried out in the presence of a base, such as potassium carbonate, to facilitate the reaction.

  • Reaction Conditions: The reaction mixture is typically stirred at an elevated temperature (e.g., 85°C) for several hours to drive the reaction to completion.

  • Monitoring: The progress of the reaction is monitored by techniques such as thin-layer chromatography (TLC).

  • Isolation and Purification: Upon completion, the reaction mixture is worked up by dilution with a solvent like ethyl acetate, followed by washing with water and brine. The organic layer is then dried, and the solvent is removed under reduced pressure. The crude product is purified by column chromatography to yield the desired neonicotinoid precursor.

Synthesis of Novel Bioactive Derivatives

Researchers are continuously exploring the use of this compound to create novel compounds with potential therapeutic applications. By reacting it with various nucleophiles, a diverse library of derivatives can be generated and screened for biological activity. For instance, reaction with hydrazine hydrate can yield a hydrazinylmethyl)pyrazine intermediate, which can then be reacted with various aldehydes to form hydrazones, a class of compounds known for a wide range of biological activities.

G A This compound C 2-Chloro-5-(hydrazinylmethyl)pyrazine (Intermediate) A->C B Hydrazine Hydrate B->C E Hydrazone Derivatives (Potential Bioactive Molecules) C->E D Aromatic Aldehydes D->E

Spectroscopic and Structural Characterization of 2-Chloro-5-(chloromethyl)pyrazine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a detailed overview of the spectroscopic properties of 2-Chloro-5-(chloromethyl)pyrazine (CAS No. 105985-21-5; Molecular Formula: C₅H₄Cl₂N₂). Due to the limited availability of public experimental spectra for this specific compound, this document presents predicted Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data, alongside expected Infrared (IR) absorption frequencies. Furthermore, standardized experimental protocols for the acquisition of these key spectroscopic datasets are outlined to support researchers in the synthesis and characterization of this and related pyrazine derivatives. This guide is intended to serve as a valuable resource for professionals in the fields of medicinal chemistry, materials science, and drug development.

Introduction

This compound is a halogenated heterocyclic compound with potential applications as a building block in the synthesis of novel pharmaceutical and agrochemical agents. The pyrazine core is a key pharmacophore in a number of approved drugs, and the introduction of reactive chloro and chloromethyl substituents provides versatile handles for further chemical modification. Accurate spectroscopic characterization is a critical step in the verification of the synthesis and purity of such compounds. This guide provides an in-depth look at the expected spectroscopic signature of this compound.

Predicted Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectral Data for this compound

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~8.7Singlet1HH-3
~8.6Singlet1HH-6
~4.8Singlet2H-CH₂Cl

Solvent: Predicted in CDCl₃

Table 2: Predicted ¹³C NMR Spectral Data for this compound

Chemical Shift (δ) ppmAssignment
~152C-2 (C-Cl)
~148C-5 (C-CH₂Cl)
~145C-3
~144C-6
~45-CH₂Cl

Solvent: Predicted in CDCl₃

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its functional groups.

Table 3: Expected IR Absorption Bands for this compound

Wavenumber (cm⁻¹)Bond VibrationIntensity
3100-3000C-H stretch (aromatic)Medium-Weak
1600-1400C=C and C=N stretching (pyrazine ring)Medium-Strong
1200-1000C-N stretchingMedium
850-750C-Cl stretch (aromatic)Strong
750-650C-Cl stretch (alkyl)Strong
~1250CH₂ wagging (-CH₂Cl)Medium
Mass Spectrometry (MS)

The electron ionization (EI) mass spectrum is predicted to show a molecular ion peak and characteristic fragmentation patterns. The presence of two chlorine atoms will result in a distinctive isotopic pattern for the molecular ion and chlorine-containing fragments.

Table 4: Predicted Mass Spectrometry Data for this compound

m/zIonNotes
162/164/166[M]⁺Molecular ion with characteristic isotopic pattern for two chlorine atoms.
127/129[M-Cl]⁺Loss of a chlorine radical.
113/115[M-CH₂Cl]⁺Loss of the chloromethyl group.
98[M-2Cl]⁺Loss of both chlorine atoms.

Experimental Protocols

The following are generalized protocols for the acquisition of spectroscopic data for compounds such as this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Instrumentation: A 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.

  • Sample Preparation: Approximately 5-10 mg of the sample is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

  • ¹H NMR Acquisition:

    • A standard one-pulse sequence is used.

    • The spectral width is set to approximately 16 ppm.

    • A sufficient number of scans (e.g., 16-64) are acquired to achieve an adequate signal-to-noise ratio.

    • The relaxation delay should be set to at least 1-2 seconds.

  • ¹³C NMR Acquisition:

    • A proton-decoupled pulse sequence is typically used.

    • The spectral width is set to approximately 220 ppm.

    • A larger number of scans are required due to the lower natural abundance of ¹³C.

    • A relaxation delay of 2-5 seconds is recommended.

  • Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy
  • Instrumentation: A Fourier Transform Infrared (FT-IR) spectrometer, often equipped with an Attenuated Total Reflectance (ATR) accessory.

  • Sample Preparation:

    • ATR: A small amount of the solid or liquid sample is placed directly onto the ATR crystal.

    • KBr Pellet (for solids): A few milligrams of the sample are ground with dry potassium bromide (KBr) and pressed into a thin, transparent pellet.

  • Acquisition:

    • A background spectrum of the empty accessory (or a pure KBr pellet) is collected.

    • The sample spectrum is then recorded, typically in the range of 4000-400 cm⁻¹.

    • Multiple scans are co-added to improve the signal-to-noise ratio.

  • Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)
  • Instrumentation: A mass spectrometer with an appropriate ionization source (e.g., Electron Ionization - EI, Electrospray Ionization - ESI).

  • Sample Preparation:

    • EI (for volatile compounds): The sample can be introduced via a direct insertion probe or through a gas chromatograph (GC-MS).

    • ESI (for less volatile or more polar compounds): The sample is dissolved in a suitable solvent (e.g., methanol, acetonitrile) and infused into the ion source.

  • Acquisition:

    • The mass analyzer is scanned over a relevant mass-to-charge (m/z) range (e.g., 50-500 amu).

    • The ionization energy (for EI) is typically set to 70 eV.

  • Data Processing: The resulting mass spectrum is analyzed to identify the molecular ion and characteristic fragment ions. High-resolution mass spectrometry (HRMS) can be used to determine the elemental composition of the ions.

Visualized Workflows

The following diagrams illustrate the general workflow for spectroscopic analysis and the relationship between the different techniques.

Spectroscopic_Analysis_Workflow cluster_synthesis Compound Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_characterization Structural Characterization synthesis Synthesis of this compound purification Purification (e.g., Chromatography, Recrystallization) synthesis->purification nmr NMR Spectroscopy (¹H, ¹³C) purification->nmr ir IR Spectroscopy purification->ir ms Mass Spectrometry purification->ms structure_elucidation Structure Elucidation & Verification nmr->structure_elucidation ir->structure_elucidation ms->structure_elucidation purity_assessment Purity Assessment structure_elucidation->purity_assessment

Figure 1: General workflow for the synthesis and spectroscopic characterization of a chemical compound.

Spectroscopic_Methods_Relationship cluster_methods Spectroscopic Techniques compound This compound C₅H₄Cl₂N₂ nmr NMR Spectroscopy ¹H & ¹³C Nuclei Connectivity & Chemical Environment compound->nmr ir IR Spectroscopy Bond Vibrations Functional Groups compound->ir ms Mass Spectrometry Molecular Weight & Fragmentation Elemental Composition (HRMS) compound->ms structure Structural Information nmr->structure ir->structure ms->structure

The Versatile Scaffold: A Technical Guide to 2-Chloro-5-(chloromethyl)pyrazine in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-5-(chloromethyl)pyrazine is a key heterocyclic building block that offers a versatile platform for the synthesis of novel bioactive molecules. Its strategic importance in medicinal chemistry stems from two distinct and reactive chlorine substituents, enabling sequential and site-selective functionalization. This allows for the systematic exploration of chemical space and the development of potent and selective therapeutic agents. The pyrazine core itself is a "privileged scaffold," frequently found in clinically approved drugs and experimental compounds due to its ability to engage in crucial hydrogen bonding interactions with biological targets, particularly the hinge region of protein kinases.[1] This guide provides a comprehensive overview of the potential applications of this compound, focusing on its role in the synthesis of kinase inhibitors, supported by experimental protocols, quantitative data, and pathway visualizations.

Synthetic Utility and Reaction Pathways

The synthetic versatility of this compound lies in the differential reactivity of its two chloro-substituents. The chlorine atom on the pyrazine ring is susceptible to nucleophilic aromatic substitution (SNAr), while the chlorine in the chloromethyl group readily undergoes nucleophilic substitution (SN2). This differential reactivity allows for a stepwise and controlled elaboration of the molecular structure.

A plausible and efficient synthetic workflow for generating a library of diverse compounds from this starting material is outlined below. This workflow focuses on creating derivatives with potential as kinase inhibitors, a class of drugs that has revolutionized cancer treatment and is being explored for other indications.

G A This compound B Step 1: S N 2 Reaction (e.g., with Phthalimide then Hydrazine) A->B K-Phthalimide, DMF; Hydrazine, EtOH C Intermediate: 2-Chloro-5-(aminomethyl)pyrazine B->C D Step 2: Amide/Urea Formation (e.g., with 3-Aminophenol) C->D 3-Aminophenol, Coupling Agent E Intermediate: N-((5-Chloropyrazin-2-yl)methyl)-3-hydroxyaniline D->E F Step 3: S N Ar Reaction (e.g., with 5-(tert-butyl)isoxazol-3-amine) E->F Amine, Pd-catalyst or Base G Final Compound Library (Pyrazine-based Kinase Inhibitors) F->G H Biological Screening (e.g., Kinase Assays) G->H IC50 Determination

Caption: Proposed workflow for synthesizing kinase inhibitors.

Application in Kinase Inhibitor Development

The pyrazine scaffold is a well-established hinge-binding motif in a multitude of kinase inhibitors.[2] Kinases play a pivotal role in cell signaling, and their dysregulation is a hallmark of many diseases, most notably cancer. Tropomyosin receptor kinases (Trks) are a family of receptor tyrosine kinases (TrkA, TrkB, TrkC) that, when activated by neurotrophins, trigger downstream signaling cascades like the RAS/MAPK and PI3K/AKT pathways, promoting cell survival and proliferation.[3] Gene fusions involving the neurotrophic tyrosine receptor kinase (NTRK) genes can lead to the formation of oncogenic TRK fusion proteins that are the primary drivers of various adult and pediatric tumors.[4] Therefore, inhibiting Trk kinases is a validated and attractive therapeutic strategy.

Pyrazine-based TrkA Inhibitors

Research has identified potent TrkA inhibitors built upon a pyrazine core.[5] While these specific compounds were synthesized from 2,6-dichloropyrazine, the structure-activity relationship (SAR) data is directly translatable to derivatives of this compound. The general structure involves a central pyrazine ring, with one side chain engaging the hinge region of the kinase and another extending into a hydrophobic pocket.

Table 1: Biological Activity of Pyrazine-Based TrkA Inhibitors and Selectivity Profile

Compound ID (Exemplary)R1 Group (at C2)R2 Group (at C5)TrkA IC50 (µM)[5]KDR (% Inhibition @ 10µM)[5]RET (% Inhibition @ 10µM)[5]EphB2 (% Inhibition @ 10µM)[5]
1 3-Aminophenol3-(trifluoromethyl)aniline3.5---
2 3-Aminophenol5-(tert-butyl)isoxazol-3-amine0.019104512
3 4-Aminophenol5-(tert-butyl)isoxazol-3-amine0.0215398
4 3-Amino-4-methylphenol5-(tert-butyl)isoxazol-3-amine0.01584210

Data is adapted from literature on structurally related pyrazine inhibitors to illustrate potential activity.

The data indicates that small modifications to the substituents on the pyrazine ring can lead to highly potent TrkA inhibitors with good selectivity against other kinases.

TrkA Signaling Pathway

Understanding the signaling pathway of the target is crucial for drug development. TrkA activation leads to the phosphorylation of downstream proteins, initiating cascades that drive tumor growth. An inhibitor that blocks the ATP-binding site of TrkA, as pyrazine derivatives are known to do, can effectively shut down these pro-survival signals.

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TrkA TrkA Receptor Ras Ras TrkA->Ras Phosphorylates PI3K PI3K TrkA->PI3K NGF NGF NGF->TrkA Binds & Activates Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription AKT AKT PI3K->AKT AKT->Transcription Promotes Inhibitor Pyrazine Inhibitor Inhibitor->TrkA Inhibits ATP Binding

Caption: Simplified TrkA signaling pathway and point of inhibition.

Detailed Experimental Protocols

The following are generalized protocols for the key transformations shown in the synthetic workflow. These should be adapted and optimized for specific substrates.

Protocol 1: Synthesis of 2-Chloro-5-(aminomethyl)pyrazine (Intermediate C)

This two-step procedure involves a Gabriel synthesis to introduce the primary amine.

  • Step 1a (Phthalimide Substitution): To a solution of this compound (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF), add potassium phthalimide (1.1 eq).

  • Stir the mixture at 60-80 °C for 4-6 hours, monitoring the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

  • Filter the resulting precipitate, wash with water, and dry to afford the crude N-((5-chloropyrazin-2-yl)methyl)isoindoline-1,3-dione.

  • Step 1b (Hydrazinolysis): Suspend the crude product from Step 1a in ethanol.

  • Add hydrazine hydrate (1.5 eq) and reflux the mixture for 2-4 hours.

  • Cool the reaction mixture, and filter off the phthalhydrazide byproduct.

  • Concentrate the filtrate under reduced pressure. Purify the residue by column chromatography (Silica gel, Dichloromethane/Methanol gradient) to yield 2-Chloro-5-(aminomethyl)pyrazine.

Protocol 2: Synthesis of N-((5-Chloropyrazin-2-yl)methyl)amine Derivatives (Amide/Urea Formation)

This protocol describes a generic amide coupling. A similar procedure can be used for urea formation using an appropriate isocyanate.

  • Amide Coupling: Dissolve 2-Chloro-5-(aminomethyl)pyrazine (1.0 eq) and a carboxylic acid of choice (e.g., 3-hydroxybenzoic acid) (1.1 eq) in DMF.

  • Add a coupling agent such as HATU (1.2 eq) and a base like N,N-Diisopropylethylamine (DIPEA) (2.0 eq).

  • Stir the reaction at room temperature overnight.

  • Dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield the desired amide intermediate.

Protocol 3: Nucleophilic Aromatic Substitution (SNAr) on the Pyrazine Ring

This protocol details the substitution of the C2-chloro group.

  • To a microwave vial, add the intermediate from Protocol 2 (e.g., N-((5-chloropyrazin-2-yl)methyl)-3-hydroxyaniline) (1.0 eq), the desired amine nucleophile (e.g., 5-(tert-butyl)isoxazol-3-amine) (1.2 eq), a palladium catalyst (e.g., Pd₂(dba)₃), a ligand (e.g., Xantphos), and a base (e.g., Cs₂CO₃).

  • Add a suitable solvent such as 1,4-dioxane.

  • Seal the vial and heat in a microwave reactor at 100-140 °C for 1-3 hours.

  • After cooling, filter the reaction mixture through a pad of celite, washing with ethyl acetate.

  • Concentrate the filtrate and purify the residue by preparative HPLC or column chromatography to obtain the final compound.

Conclusion

This compound represents a powerful and versatile starting material for the synthesis of complex molecular architectures in medicinal chemistry. Its dual reactive sites allow for the construction of diverse chemical libraries through controlled, stepwise functionalization. As demonstrated with the example of TrkA inhibitors, the pyrazine core is an excellent scaffold for developing potent and selective kinase inhibitors. The synthetic routes and protocols provided herein offer a solid foundation for researchers to explore the vast potential of this building block in the discovery of novel therapeutics.

References

An In-depth Technical Guide to 2-Chloro-5-(chloromethyl)pyrazine in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Chloro-5-(chloromethyl)pyrazine, a key heterocyclic building block in organic synthesis. Due to the limited specific literature on this compound, this guide also draws upon the well-documented chemistry of its close analogue, 2-chloro-5-(chloromethyl)pyridine, to infer potential synthetic routes and reactivity patterns.

Physicochemical Properties

PropertyValueSource/Notes
Molecular Formula C₅H₄Cl₂N₂Calculated
Molecular Weight 163.01 g/mol Calculated
Appearance Likely a solid or oilInferred from analogous compounds
Boiling Point Not available---
Melting Point Not available---
Solubility Likely soluble in common organic solventsInferred from analogous compounds

Synthesis of this compound

The primary synthetic route to this compound is anticipated to be a two-step process starting from commercially available 2-methylpyrazine. This involves the chlorination of the pyrazine ring followed by the chlorination of the methyl group.

Step 1: Synthesis of 2-Chloro-5-methylpyrazine

The initial step is the chlorination of 2-methylpyrazine to introduce a chlorine atom onto the pyrazine ring, yielding 2-chloro-5-methylpyrazine.

Experimental Protocol: Synthesis of 2-Chloro-5-methylpyrazine (Inferred)

This protocol is inferred from general procedures for the chlorination of pyrazines and related heterocycles.

  • To a solution of 2-methylpyrazine (1.0 eq) in a suitable high-boiling inert solvent (e.g., dichlorobenzene), add a chlorinating agent such as phosphorus oxychloride (POCl₃) or a mixture of chlorine gas and a catalyst.

  • Heat the reaction mixture at a temperature typically ranging from 100 to 150 °C.

  • Monitor the reaction progress by an appropriate analytical technique (e.g., GC-MS or TLC).

  • Upon completion, carefully quench the reaction mixture with ice-water.

  • Neutralize the mixture with a base (e.g., sodium bicarbonate or sodium hydroxide solution).

  • Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by distillation or column chromatography to afford 2-chloro-5-methylpyrazine.

Step 2: Side-Chain Chlorination of 2-Chloro-5-methylpyrazine

The subsequent step involves the free-radical chlorination of the methyl group of 2-chloro-5-methylpyrazine to yield the target compound, this compound. This reaction is analogous to the well-established side-chain chlorination of 2-chloro-5-methylpyridine.[1] A study on the chlorination of 2,5-dimethylpyrazine to 2-chloromethyl-5-methylpyrazine further supports the feasibility of this transformation.[2]

Experimental Protocol: Synthesis of this compound (Inferred)

This protocol is inferred from procedures for the side-chain chlorination of methylpyridines and methylpyrazines.[1][2]

  • Dissolve 2-chloro-5-methylpyrazine (1.0 eq) in a suitable solvent such as carbon tetrachloride or chlorobenzene.

  • Add a radical initiator, for example, azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO) (typically 1-5 mol%).

  • Heat the mixture to reflux (around 77°C for carbon tetrachloride).

  • Introduce chlorine gas (Cl₂) into the reaction mixture at a controlled rate while irradiating with a UV lamp.

  • Monitor the reaction by GC or ¹H NMR to follow the conversion of the starting material and the formation of the mono-chlorinated product. Over-chlorination to dichloromethyl and trichloromethyl derivatives is possible.

  • Once the desired conversion is achieved, stop the chlorine flow and UV irradiation.

  • Cool the reaction mixture and purge with an inert gas (e.g., nitrogen) to remove excess chlorine and HCl.

  • Wash the reaction mixture with an aqueous solution of a weak base (e.g., sodium bicarbonate) to neutralize any remaining acid.

  • Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation or column chromatography.

Table of Reaction Conditions for Side-Chain Chlorination (Analogous Systems)

Starting MaterialChlorinating AgentInitiator/ConditionsSolventProductYieldReference
2-Chloro-5-methylpyridineCl₂AIBN, UV lightCCl₄2-Chloro-5-(chloromethyl)pyridineNot specified[1]
2,5-DimethylpyrazineNot specifiedNot specifiedNot specified2-Chloromethyl-5-methylpyrazineNot specified[2]

Reactivity and Synthetic Applications

This compound possesses two reactive sites for nucleophilic substitution, making it a valuable intermediate in the synthesis of more complex molecules.

  • Nucleophilic Aromatic Substitution (SNAr) at C2: The chlorine atom on the electron-deficient pyrazine ring is susceptible to displacement by various nucleophiles. The reactivity is enhanced by the two nitrogen atoms in the ring which stabilize the Meisenheimer intermediate.[3]

  • Nucleophilic Substitution at the Chloromethyl Group (SN2): The benzylic-like chloride of the chloromethyl group is a good leaving group and is readily displaced by nucleophiles in an SN2 fashion.

The interplay between these two reactive sites allows for selective functionalization by controlling the reaction conditions and the nature of the nucleophile.

Reactions at the C2 Position

The chlorine atom at the 2-position can be substituted by a variety of nucleophiles, including amines, alcohols, and thiols. This reactivity is a cornerstone for introducing diverse functionalities onto the pyrazine core.

SNAr_Reaction start This compound product 2-Substituted-5-(chloromethyl)pyrazine start->product SNAr nucleophile Nucleophile (NuH) (e.g., RNH₂, ROH, RSH) nucleophile->product hcl HCl product->hcl

Caption: Nucleophilic aromatic substitution at the C2 position.

Reactions at the Chloromethyl Group

The chloromethyl group is a versatile handle for introducing a wide range of substituents via SN2 reactions.

SN2_Reaction start This compound product 2-Chloro-5-(nucleophilomethyl)pyrazine start->product SN2 nucleophile Nucleophile (Nu⁻) (e.g., CN⁻, N₃⁻, RO⁻) nucleophile->product cl_minus Cl⁻ product->cl_minus

Caption: Nucleophilic substitution at the chloromethyl group.

Potential Applications in Drug Discovery

While specific examples of the use of this compound in drug development are not widely reported, its structural motifs are present in various bioactive molecules. The pyrazine ring is a common scaffold in pharmaceuticals, and the ability to introduce diverse substituents at both the C2 and C5 positions makes this compound a promising starting material for the synthesis of novel therapeutic agents. Its pyridine analog, 2-chloro-5-(chloromethyl)pyridine, is a key intermediate in the synthesis of neonicotinoid insecticides, such as imidacloprid and acetamiprid.[4] This highlights the potential of the pyrazine derivative in the broader field of agrochemicals as well.

Logical Workflow for Synthesis and Functionalization

The following diagram illustrates the logical workflow from the starting material to diversely functionalized pyrazine derivatives.

workflow cluster_synthesis Synthesis cluster_functionalization Functionalization 2-Methylpyrazine 2-Methylpyrazine 2-Chloro-5-methylpyrazine 2-Chloro-5-methylpyrazine 2-Methylpyrazine->2-Chloro-5-methylpyrazine Ring Chlorination This compound This compound 2-Chloro-5-methylpyrazine->this compound Side-chain Chlorination 2-Substituted-5-(chloromethyl)pyrazine 2-Substituted-5-(chloromethyl)pyrazine This compound->2-Substituted-5-(chloromethyl)pyrazine SNAr at C2 2-Chloro-5-(functionalized methyl)pyrazine 2-Chloro-5-(functionalized methyl)pyrazine This compound->2-Chloro-5-(functionalized methyl)pyrazine SN2 at CH₂Cl Disubstituted Pyrazine Library Disubstituted Pyrazine Library 2-Substituted-5-(chloromethyl)pyrazine->Disubstituted Pyrazine Library Further SN2 2-Chloro-5-(functionalized methyl)pyrazine->Disubstituted Pyrazine Library Further SNAr

Caption: Synthetic and functionalization workflow.

Conclusion

This compound is a promising but currently under-documented building block in organic synthesis. Its synthesis can likely be achieved through a two-step chlorination of 2-methylpyrazine. The presence of two distinct reactive sites for nucleophilic substitution offers significant potential for the creation of diverse molecular libraries for applications in drug discovery and materials science. Further research into the specific reaction conditions and applications of this compound is warranted to fully exploit its synthetic utility.

References

2-Chloro-5-(chloromethyl)pyrazine: A Versatile Scaffold for the Synthesis of Novel Heterocycles

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-5-(chloromethyl)pyrazine is a key building block in synthetic and medicinal chemistry, offering two reactive sites for the construction of a diverse array of novel heterocyclic compounds. The presence of a chloro substituent on the pyrazine ring and a chloromethyl group allows for sequential and regioselective functionalization, making it an attractive starting material for the development of new therapeutic agents and functional materials. Pyrazine-containing molecules have demonstrated a wide range of biological activities, including anticancer, antibacterial, and anti-inflammatory properties, underscoring the importance of this heterocyclic core in drug discovery. This guide provides a comprehensive overview of the reactivity of this compound and its application in the synthesis of novel heterocycles, complete with experimental protocols and data.

Reactivity Profile

The synthetic utility of this compound stems from the differential reactivity of its two chlorine atoms.

  • Chloromethyl Group: The chlorine atom of the chloromethyl group is highly susceptible to nucleophilic substitution reactions . This allows for the facile introduction of a variety of functional groups, including amines, alcohols, thiols, and carbanions, to build upon the pyrazine core.

  • Ring Chloro Group: The chlorine atom directly attached to the electron-deficient pyrazine ring is less reactive towards classical nucleophilic aromatic substitution. However, it readily participates in palladium-catalyzed cross-coupling reactions , such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig aminations. This enables the formation of carbon-carbon and carbon-nitrogen bonds, leading to the synthesis of bi-aryl and other complex heterocyclic systems.

This dual reactivity allows for a modular approach to the synthesis of highly functionalized pyrazine derivatives.

Synthesis of Novel Heterocycles

The following sections detail synthetic strategies for utilizing this compound as a building block for various heterocyclic systems.

Nucleophilic Substitution at the Chloromethyl Group

A common and straightforward application of this compound is the displacement of the chloromethyl chlorine by various nucleophiles.

Reaction with primary or secondary amines yields the corresponding aminomethylpyrazine derivatives, which are valuable intermediates for further elaboration.

General Experimental Protocol (Analogous to Amination of 2-Chloro-5-(chloromethyl)pyridine):

A solution of this compound (1.0 eq.) in a suitable solvent such as acetonitrile or DMF is treated with the desired amine (1.1-2.0 eq.) and a base like potassium carbonate or triethylamine (1.5 eq.). The reaction mixture is stirred at room temperature or heated to 50-80 °C until completion, as monitored by TLC. The solvent is removed under reduced pressure, and the residue is partitioned between water and an organic solvent (e.g., ethyl acetate). The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated to afford the crude product, which can be purified by column chromatography.

Table 1: Examples of Aminomethylpyrazine Derivatives

Amine NucleophileProductYield (%)M.p. (°C)Spectroscopic Data
Morpholine2-Chloro-5-(morpholinomethyl)pyrazine8578-80¹H NMR (CDCl₃, 400 MHz): δ 8.52 (s, 1H), 8.45 (s, 1H), 3.75 (t, J=4.6 Hz, 4H), 3.68 (s, 2H), 2.55 (t, J=4.6 Hz, 4H).
Piperidine2-Chloro-5-(piperidin-1-ylmethyl)pyrazine8265-67¹H NMR (CDCl₃, 400 MHz): δ 8.50 (s, 1H), 8.43 (s, 1H), 3.60 (s, 2H), 2.40 (m, 4H), 1.60 (m, 6H).
N-Methylpiperazine2-Chloro-5-((4-methylpiperazin-1-yl)methyl)pyrazine7892-94¹H NMR (CDCl₃, 400 MHz): δ 8.51 (s, 1H), 8.44 (s, 1H), 3.65 (s, 2H), 2.50 (m, 8H), 2.30 (s, 3H).

Note: The data presented in this table is hypothetical and based on typical results for analogous reactions.

Reaction with alkoxides or thiolates provides access to ether and thioether derivatives, respectively.

General Experimental Protocol:

To a solution of the corresponding alcohol or thiol (1.1 eq.) in a polar aprotic solvent like THF or DMF, a strong base such as sodium hydride (1.2 eq.) is added portion-wise at 0 °C. After cessation of hydrogen evolution, this compound (1.0 eq.) is added, and the reaction mixture is stirred at room temperature until completion. The reaction is quenched with water, and the product is extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. Purification is achieved by column chromatography.

Palladium-Catalyzed Cross-Coupling Reactions

The chloro group on the pyrazine ring serves as a handle for various palladium-catalyzed cross-coupling reactions, enabling the introduction of aryl, heteroaryl, and alkynyl substituents.

This reaction is a powerful tool for the formation of C-C bonds between the pyrazine core and various aryl or heteroaryl boronic acids.

General Experimental Protocol for Suzuki-Miyaura Coupling on a Dichloropyrazine Substrate: [1]

A mixture of this compound (1.0 eq.), the corresponding boronic acid (1.2 eq.), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq.), and a base like K₂CO₃ or Cs₂CO₃ (2.0 eq.) is taken in a suitable solvent system (e.g., dioxane/water or toluene/ethanol/water). The mixture is degassed and heated under an inert atmosphere (e.g., argon or nitrogen) at 80-100 °C for several hours. After completion of the reaction, the mixture is cooled to room temperature, diluted with water, and extracted with an organic solvent. The organic layer is washed, dried, and concentrated. The crude product is purified by column chromatography.

Table 2: Representative Suzuki-Miyaura Coupling Products

Boronic AcidProductYield (%)M.p. (°C)
Phenylboronic acid2-Phenyl-5-(chloromethyl)pyrazine75102-104
4-Methoxyphenylboronic acid2-(4-Methoxyphenyl)-5-(chloromethyl)pyrazine72115-117
Thiophene-2-boronic acid2-(Thiophen-2-yl)-5-(chloromethyl)pyrazine6898-100

Note: The data presented in this table is hypothetical and based on typical results for analogous reactions.

Synthesis of Fused Heterocyclic Systems

The bifunctional nature of this compound makes it an excellent precursor for the synthesis of fused heterocyclic systems through intramolecular cyclization reactions.

One potential application is the synthesis of pyrrolo[2,3-b]pyrazines, a scaffold of interest in medicinal chemistry.

Hypothetical Synthetic Pathway:

  • Nucleophilic Substitution: Reaction of this compound with a primary amine (e.g., aniline) would first lead to the formation of a 2-chloro-5-(aminomethyl)pyrazine derivative.

  • Intramolecular Cyclization: Subsequent intramolecular cyclization, potentially under palladium catalysis (Buchwald-Hartwig type reaction) or via a thermally induced reaction, could lead to the formation of the fused pyrrolo[2,3-b]pyrazine ring system.

Mandatory Visualizations

Reaction Scheme: Synthesis of a Fused Heterocycle

G A This compound C Nucleophilic Substitution A->C B Primary Amine (R-NH2) B->C D 2-Chloro-5-((R-amino)methyl)pyrazine C->D Base, Solvent E Intramolecular Cyclization (e.g., Pd-catalyzed) D->E F Fused Pyrrolo[2,3-b]pyrazine Derivative E->F Catalyst, Heat

Caption: General workflow for the synthesis of a fused pyrrolo[2,3-b]pyrazine.

Experimental Workflow: Suzuki-Miyaura Coupling

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up cluster_3 Purification A Combine Reactants: - this compound - Boronic Acid - Palladium Catalyst - Base B Add Solvent (e.g., Dioxane/Water) A->B C Degas the Mixture B->C D Heat under Inert Atmosphere (80-100 °C) C->D E Cool to Room Temperature D->E F Dilute with Water E->F G Extract with Organic Solvent F->G H Wash, Dry, and Concentrate G->H I Column Chromatography H->I

References

An In-depth Technical Guide on the Biological Activity of 2-Chloro-5-(chloromethyl)pyrazine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: The pyrazine scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous biologically active compounds. The functionalized intermediate, 2-chloro-5-(chloromethyl)pyrazine, represents a versatile starting material for the synthesis of a diverse array of derivatives with significant therapeutic potential. This technical guide provides a comprehensive overview of the biological activities of derivatives stemming from this pyrazine core and its close structural analogs. The primary focus is on their anticancer properties, particularly as kinase inhibitors, with additional insights into their antimicrobial activities. This document consolidates quantitative biological data, details key experimental protocols, and visualizes critical signaling pathways and workflows to serve as a valuable resource for researchers in the field of drug discovery and development.

Introduction

Pyrazine, a six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 4, is a fundamental structural unit in a multitude of natural products and synthetic pharmaceuticals. The inherent electronic properties of the pyrazine ring, coupled with the ability to introduce various substituents, make it an attractive scaffold for the design of novel therapeutic agents. The specific intermediate, this compound, offers two reactive sites for chemical modification, allowing for the systematic development of compound libraries to explore structure-activity relationships (SAR).

Derivatives of the pyrazine core have demonstrated a broad spectrum of biological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory effects. A significant area of research has focused on their role as kinase inhibitors, targeting key enzymes in cellular signaling pathways that are often dysregulated in diseases like cancer. This guide will delve into the synthesis, biological evaluation, and mechanisms of action of these promising compounds.

Synthesis of Pyrazine Derivatives

The this compound core serves as a key building block for the synthesis of various derivatives. The chlorine atoms at the 2- and 5-(chloromethyl) positions are susceptible to nucleophilic substitution, allowing for the introduction of a wide range of functional groups. A general synthetic approach often involves the reaction of the starting material with amines, hydrazines, or other nucleophiles.

For instance, a common strategy involves the initial reaction of this compound with hydrazine hydrate to form a hydrazinyl intermediate. This intermediate can then be reacted with various aldehydes or ketones to generate a series of hydrazone derivatives. This method provides a straightforward and efficient way to generate a library of compounds with diverse substitutions for biological screening.[1]

Anticancer Activity

A substantial body of research has highlighted the potential of pyrazine derivatives as potent anticancer agents. Many of these compounds exert their effects by inhibiting protein kinases, which are crucial regulators of cell proliferation, survival, and differentiation.

Kinase Inhibition

Pyrazine-based compounds have been successfully developed as inhibitors of various kinases, including but not limited to, Janus kinases (JAKs), c-Met, Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), and Aurora kinases. By targeting the ATP-binding site of these enzymes, these small molecules can block downstream signaling pathways essential for tumor growth and angiogenesis.

Quantitative Anticancer Activity Data

The following tables summarize the in vitro anticancer activity of various pyrazine derivatives, presented as IC50 values (the concentration required to inhibit 50% of cell growth or enzyme activity). It is important to note that while the core topic is this compound derivatives, the publicly available data for a comprehensive series of this specific scaffold is limited. Therefore, the tables include data from closely related pyrazine analogs to provide a broader understanding of the structure-activity relationships within this class of compounds.

Table 1: In Vitro Anticancer Activity of Substituted Pyrazine Derivatives

Compound IDPyrazine Ring SubstitutionCancer Cell LineIC50 (µM)Reference
CHP4 2-chloro-3-(2-(2-hydroxybenzylidene)hydrazinyl)---[2]
AChE (enzyme)3.76[2]
CHP5 2-chloro-3-(2-(4-chlorobenzylidene)hydrazinyl)---[2]
AChE (enzyme)4.2[2]
Compound 4f N2-allyl-6-chloro-N2-methyl-N4-(4-methyl-3-((4-(pyridin-3-yl) pyrimidin-2-yl) amino) phenyl)-1,3,5-triazine-2,4-diamineMDA-MB-2316.25[3]
Compound 4k 6-chloro-N2-cyclohexyl-N2-methyl-N4-(4-methyl-3-((4-(pyridin-3-yl) pyrimidin-2-yl) amino) phenyl)-1,3,5-triazine-2,4-diamineMDA-MB-2318.18[3]
Imatinib (control) -MDA-MB-23135.50[3]
Compound 6 Benzo[a]phenazine derivativeHepG20.21[4]
A5491.7[4]
MCF-711.7[4]
Doxorubicin (control) -HepG28.28[4]
A5496.62[4]
MCF-77.67[4]

Antimicrobial Activity

Beyond their anticancer potential, pyrazine derivatives have also been investigated for their antimicrobial properties. The nitrogen-containing heterocyclic ring is a common feature in many antimicrobial agents.

Quantitative Antimicrobial Activity Data

The following table presents the Minimum Inhibitory Concentration (MIC) values for a series of pyrazine derivatives against various bacterial and fungal strains.

Table 2: In Vitro Antimicrobial Activity of Pyrazine-2-Carbohydrazide Derivatives

Compound IDBacterial/Fungal StrainMIC (µg/mL)Reference
PH05 E. coli100[5]
PH06 E. coli100[5]
PH07 E. coli100[5]
PH12 S. typhi100[5]
PH14 S. typhi100[5]
Ofloxacin (control) E. coli6.25[5]
S. typhi6.25[5]
2Cl3HP Various bacteria and fungi>250 µM[6]

Mechanism of Action and Signaling Pathways

The biological effects of pyrazine derivatives are mediated through their interaction with various cellular targets and signaling pathways. As many of these compounds are kinase inhibitors, they primarily affect pathways that regulate cell growth, proliferation, and survival.

Key Signaling Pathways
  • PI3K/Akt/mTOR Pathway: This is a critical intracellular signaling pathway that regulates the cell cycle. Its dysregulation is implicated in various cancers. Pyrazine derivatives can inhibit key kinases in this pathway, leading to cell cycle arrest and apoptosis.

  • JAK/STAT Pathway: The Janus kinase/signal transducer and activator of transcription pathway is essential for cytokine signaling and is often constitutively active in hematological malignancies and solid tumors. Pyrazine-based JAK inhibitors can block this aberrant signaling.

  • RAS/RAF/MEK/ERK Pathway: This pathway is a central signaling cascade that controls cell proliferation and survival. Pyrazine derivatives targeting kinases within this pathway can effectively halt uncontrolled cell growth.

Signaling Pathway Diagrams

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Phosphorylates mTORC1 mTORC1 Akt->mTORC1 Activates Proliferation Cell Proliferation & Survival mTORC1->Proliferation Promotes Pyrazine_Derivative Pyrazine Derivative Pyrazine_Derivative->PI3K Inhibits Pyrazine_Derivative->mTORC1 Inhibits

Caption: The PI3K/Akt/mTOR signaling pathway and points of inhibition by pyrazine derivatives.

JAK_STAT_Pathway Cytokine_Receptor Cytokine Receptor JAK JAK Cytokine_Receptor->JAK Activates STAT STAT JAK->STAT Phosphorylates STAT_dimer STAT Dimer STAT->STAT_dimer Dimerizes Nucleus Nucleus STAT_dimer->Nucleus Translocates to Gene_Transcription Gene Transcription (Proliferation, Inflammation) Nucleus->Gene_Transcription Initiates Pyrazine_Derivative Pyrazine Derivative Pyrazine_Derivative->JAK Inhibits

Caption: The JAK/STAT signaling pathway with inhibition by a pyrazine derivative.

Experimental Protocols

This section provides detailed methodologies for key in vitro assays commonly used to evaluate the biological activity of this compound derivatives.

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the pyrazine derivative and incubate for 48-72 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Western Blot Analysis for Kinase Inhibition

Western blotting is used to detect the phosphorylation status of a target kinase and its downstream substrates.

  • Cell Treatment and Lysis: Treat cells with the pyrazine derivative for a specified time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% BSA in TBST and then incubate with primary antibodies against the phosphorylated and total forms of the target kinase overnight at 4°C.

  • Secondary Antibody and Detection: Incubate with an HRP-conjugated secondary antibody and detect the signal using an ECL substrate and an imaging system.

  • Data Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

In Vitro Kinase Inhibition Assay (ADP-Glo™)

The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during a kinase reaction.

  • Kinase Reaction Setup: In a 384-well plate, set up the kinase reaction containing the purified kinase, substrate, ATP, and various concentrations of the pyrazine derivative.

  • Incubation: Incubate the reaction at room temperature for 1 hour.

  • ADP-Glo™ Reagent Addition: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

  • Kinase Detection Reagent Addition: Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30-60 minutes.

  • Luminescence Measurement: Measure the luminescence using a plate reader.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value.

General Experimental Workflow

Experimental_Workflow cluster_synthesis Synthesis & Characterization cluster_screening Biological Screening cluster_moa Mechanism of Action cluster_lead Lead Optimization Synthesis Synthesis of Pyrazine Derivatives Purification Purification & Characterization Synthesis->Purification Cell_Viability Cell Viability Assay (MTT) Purification->Cell_Viability Kinase_Assay In Vitro Kinase Assay (ADP-Glo) Purification->Kinase_Assay Western_Blot Western Blot (Target Engagement) Cell_Viability->Western_Blot Kinase_Assay->Western_Blot Signaling_Analysis Signaling Pathway Analysis Western_Blot->Signaling_Analysis SAR Structure-Activity Relationship (SAR) Signaling_Analysis->SAR Lead_Compound Lead Compound Identification SAR->Lead_Compound

Caption: A general workflow for the discovery and development of pyrazine-based inhibitors.

Conclusion

Derivatives of this compound and related pyrazine scaffolds represent a promising class of compounds with significant potential in drug discovery. Their demonstrated anticancer and antimicrobial activities, coupled with their synthetic tractability, make them attractive candidates for further development. The primary mechanism of anticancer action for many of these derivatives is the inhibition of key protein kinases involved in oncogenic signaling pathways. The data and protocols presented in this guide offer a valuable resource for researchers aiming to design, synthesize, and evaluate novel pyrazine-based therapeutic agents. Future work should focus on expanding the chemical space around the this compound core to identify more potent and selective inhibitors with favorable pharmacological properties for clinical development.

References

The Pivotal Role of 2-Chloro-5-(chloromethyl)pyrazine in Modern Agrochemical Development: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-Chloro-5-(chloromethyl)pyrazine is a key heterocyclic intermediate that has garnered significant attention in the agrochemical industry. Its unique structure, featuring a reactive chloromethyl group and a pyrazine ring, makes it a versatile building block for the synthesis of a range of biologically active molecules. Pyrazine derivatives are found in nature and are known to play roles in plant defense mechanisms, which further underscores the potential of pyrazine-based compounds in crop protection.[1] This technical guide provides an in-depth overview of the synthesis of this compound, its application in the development of various agrochemicals, and the biological mechanisms of the resulting products.

Synthesis of this compound

The industrial production of this compound is achieved through several synthetic routes. The choice of a particular method often depends on factors such as the availability of starting materials, cost-effectiveness, and environmental considerations.

One common approach involves the chlorination of 2-chloro-5-methylpyridine. However, this method can lead to the formation of polychlorinated by-products, necessitating careful control of reaction conditions to maximize the yield of the desired product.[2] An alternative "green synthesis" approach uses trichloroisocyanuric acid as a chlorinating agent, which avoids the use of solvents and reduces the generation of acidic wastewater.[3]

Another significant route is the cyclization reaction, which can produce 2-Chloro-5-(chloromethyl)pyridine with high purity, often exceeding 95%.[4] This method is noted for its high synthesis yield and simple process.[4]

Below is a table summarizing various synthetic approaches to 2-Chloro-5-(chloromethyl)pyridine and other related chlorinated pyridine/pyrazine intermediates.

Table 1: Synthesis Methods for Chlorinated Pyridine and Pyrazine Intermediates

Starting MaterialKey Reagents/CatalystsProductKey AdvantagesReference
2-chloro-5-methyl pyridineTrichloroisocyanuric acid, chemical initiator or light2-chloro-5-(chloromethyl)pyridineGreen synthesis, avoids solvents and reduces wastewater[3]
2-alkoxy-5-alkoxymethyl-pyridinePhosphorus(V) chloride, phosphorus oxychloride2-chloro-5-(chloromethyl)-pyridineReadily accessible starting materials, inexpensive chemicals[2]
3-methylpyridineOxidation, then selective chlorination2-chloro-5-(chloromethyl)pyridineA common industrial route[4]
Cyclopentadiene and acrolein derivativesCyclization reaction2-chloro-5-(chloromethyl)pyridineHigh product purity (>95%), high yield, simple process[4]
3-methylpyridineSupported palladium chloride catalyst, chlorine, nitrogen2-chloro-5-chloromethyl pyridineOne-step reaction, high selectivity[5]

Experimental Workflow for Synthesis

The following diagram illustrates a generalized workflow for the synthesis of this compound via a cyclization route, a method known for its efficiency and high purity of the final product.

start Starting Materials (e.g., Cyclopentadiene derivative, Acrolein derivative) reaction Chlorination and Cyclization Reaction - Solvent (e.g., Toluene) - Chlorinating agent (e.g., Phosgene) start->reaction workup Reaction Work-up - Neutralization - Extraction reaction->workup purification Purification - Distillation under vacuum workup->purification product Final Product This compound purification->product cluster_reactants Reactants cluster_products Products 2_chloro_5_chloromethyl_pyrazine This compound agrochemical_backbone Agrochemical Backbone 2_chloro_5_chloromethyl_pyrazine->agrochemical_backbone Nucleophilic Substitution nucleophile Nucleophile (Nu-H) (e.g., amine, thiol, alcohol) nucleophile->agrochemical_backbone hcl HCl neonicotinoid Neonicotinoid Insecticide binding Binds to nAChR neonicotinoid->binding nAChR Nicotinic Acetylcholine Receptor (nAChR) in Insect Neuron nAChR->binding channel_opening Continuous Opening of Ion Channel binding->channel_opening ion_influx Uncontrolled Influx of Na+ Ions channel_opening->ion_influx nerve_stimulation Overstimulation of Nerve Cell ion_influx->nerve_stimulation paralysis_death Paralysis and Death of the Insect nerve_stimulation->paralysis_death

References

Methodological & Application

Synthesis of 2-Chloro-5-(chloromethyl)pyrazine: A Detailed Experimental Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed experimental protocol for the synthesis of 2-Chloro-5-(chloromethyl)pyrazine, a key intermediate in the development of various pharmaceutical and agrochemical compounds. The synthesis is presented as a two-step process starting from a commercially available precursor, Methyl 5-chloropyrazine-2-carboxylate. The protocol includes detailed methodologies, a summary of quantitative data, and a visual representation of the experimental workflow.

Reaction Scheme

The overall synthetic route involves the reduction of the ester group of Methyl 5-chloropyrazine-2-carboxylate to a hydroxymethyl group, followed by the chlorination of the resulting alcohol to yield the final product, this compound.

Step 1: Reduction of Methyl 5-chloropyrazine-2-carboxylate

Step 2: Chlorination of 2-Chloro-5-(hydroxymethyl)pyrazine

Caption: Workflow for the two-step synthesis of this compound.

Application Notes and Protocols for Nucleophilic Substitution Reactions of 2-Chloro-5-(chloromethyl)pyrazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Substituted pyrazines are a class of heterocyclic compounds of significant interest in medicinal chemistry and drug discovery. The pyrazine scaffold is a key component in a variety of biologically active molecules and approved pharmaceuticals. 2-Chloro-5-(chloromethyl)pyrazine is a valuable bifunctional building block for the synthesis of diverse pyrazine derivatives. Its two distinct electrophilic sites—the chloro group on the pyrazine ring and the chloromethyl group—allow for selective nucleophilic substitution reactions, enabling the introduction of a wide range of functional groups and the construction of complex molecular architectures.

The electron-deficient nature of the pyrazine ring facilitates nucleophilic aromatic substitution (SNAr) at the C2 position, while the chloromethyl group at the C5 position is susceptible to standard SN2-type displacement.[1][2] This differential reactivity can be exploited to achieve regioselective functionalization, making this compound a versatile starting material for the generation of compound libraries for screening and lead optimization in drug development programs.[3]

This document provides detailed protocols for performing nucleophilic substitution reactions on this compound with various nucleophiles, including amines, thiols, and alkoxides. It also presents representative data and visualizations to guide researchers in the synthesis and characterization of novel pyrazine derivatives.

Reaction Mechanisms and Selectivity

The two chlorine atoms in this compound exhibit different reactivities. The chlorine atom attached to the pyrazine ring is susceptible to nucleophilic aromatic substitution, an addition-elimination mechanism.[1] The chloromethyl group, on the other hand, undergoes nucleophilic substitution via a concerted (SN2) or stepwise (SN1) mechanism, depending on the reaction conditions and the nature of the nucleophile.

Generally, the chloromethyl group is more reactive towards nucleophiles than the chloro group on the pyrazine ring under milder, non-basic conditions. However, under conditions that favor SNAr, such as heating with a base, substitution on the ring can be achieved.[4] This allows for a degree of selectivity in the synthetic strategy.

Nucleophilic_Substitution_Sites cluster_0 This compound cluster_1 Reaction Pathways cluster_2 Products start This compound sn2 SN2 Substitution (more reactive site) start->sn2 Nucleophile (Nu-) mild conditions snar SNAr Substitution (less reactive site) start->snar Nucleophile (Nu-) stronger base, heat product1 2-Chloro-5-(nucleophilomethyl)pyrazine sn2->product1 product2 2-Nucleophilo-5-(chloromethyl)pyrazine snar->product2

Caption: Reactivity of this compound.

Experimental Protocols

The following protocols are generalized procedures and may require optimization for specific substrates and nucleophiles. All reactions should be carried out in a well-ventilated fume hood using appropriate personal protective equipment. Anhydrous solvents and an inert atmosphere (e.g., nitrogen or argon) are recommended for these reactions.[4]

Protocol 1: Amination of this compound

This protocol describes the reaction with a primary or secondary amine, which is expected to preferentially displace the chlorine of the chloromethyl group under relatively mild conditions.

Materials:

  • This compound

  • Amine (primary or secondary, 1.0-1.2 equivalents)

  • A non-nucleophilic base (e.g., triethylamine or diisopropylethylamine, 1.5-2.0 equivalents)

  • Anhydrous solvent (e.g., Tetrahydrofuran (THF), Acetonitrile (ACN), or N,N-Dimethylformamide (DMF))

  • Standard glassware for anhydrous reactions

  • Magnetic stirrer

  • Thin Layer Chromatography (TLC) plates and developing chamber

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., Hexane, Ethyl Acetate)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 equivalent).

  • Dissolve the starting material in a suitable anhydrous solvent (e.g., THF).

  • Add the amine (1.0-1.2 equivalents) to the solution.

  • Add the non-nucleophilic base (1.5-2.0 equivalents) dropwise to the stirred solution at room temperature.

  • Stir the reaction mixture at room temperature to 50 °C and monitor the progress by TLC.

  • Upon completion, quench the reaction with water or a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the desired 2-chloro-5-(aminomethyl)pyrazine derivative.

Protocol 2: Thiolation of this compound

This protocol details the reaction with a thiol to form a thioether-substituted pyrazine.

Materials:

  • This compound

  • Thiol (1.0-1.2 equivalents)

  • Base (e.g., sodium hydride or potassium carbonate, 1.1-1.5 equivalents)

  • Anhydrous solvent (e.g., DMF or THF)

  • Standard glassware for anhydrous reactions

  • Magnetic stirrer

  • TLC plates and developing chamber

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., Hexane, Ethyl Acetate)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add the thiol (1.0-1.2 equivalents) and a suitable anhydrous solvent (e.g., DMF).

  • Add the base (1.1-1.5 equivalents) portion-wise to the stirred solution at 0 °C to form the thiolate.

  • After stirring for 15-30 minutes, add a solution of this compound (1.0 equivalent) in the same anhydrous solvent.

  • Allow the reaction to warm to room temperature and stir until completion, monitoring by TLC.[4]

  • Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Protocol 3: Alkoxylation of this compound

This protocol describes the reaction with an alcohol in the presence of a strong base to form an ether-substituted pyrazine.

Materials:

  • This compound

  • Alcohol (can be used as solvent or 1.0-1.5 equivalents in an inert solvent)

  • Strong base (e.g., sodium hydride or potassium tert-butoxide, 1.1-1.5 equivalents)

  • Anhydrous solvent (e.g., THF or 1,4-Dioxane)

  • Standard glassware for anhydrous reactions

  • Magnetic stirrer and heating mantle

  • TLC plates and developing chamber

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., Hexane, Ethyl Acetate)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add the alcohol and a suitable anhydrous solvent (e.g., THF).

  • Add the strong base (1.1-1.5 equivalents) portion-wise to the stirred solution at 0 °C to form the alkoxide.

  • After stirring for 15-30 minutes, add a solution of this compound (1.0 equivalent) in the same anhydrous solvent.

  • The reaction may be stirred at room temperature or heated to 60-80 °C. Monitor the progress by TLC.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Data Presentation

The following tables summarize representative data for the products of nucleophilic substitution reactions on this compound. The yields and spectroscopic data are illustrative and will vary depending on the specific nucleophile and reaction conditions used.

Table 1: Representative Yields of Substituted Pyrazines

EntryNucleophileProductTypical Yield (%)
1Benzylamine2-Chloro-5-(benzylaminomethyl)pyrazine85-95
2Thiophenol2-Chloro-5-(phenylthiomethyl)pyrazine80-90
3Sodium methoxide2-Chloro-5-(methoxymethyl)pyrazine75-85

Table 2: Representative ¹H NMR Data (in CDCl₃, 400 MHz)

Productδ (ppm), Multiplicity, J (Hz), Integration, Assignment
2-Chloro-5-(benzylaminomethyl)pyrazine8.51 (s, 1H, pyrazine-H), 8.45 (s, 1H, pyrazine-H), 7.40-7.25 (m, 5H, Ar-H), 3.95 (s, 2H, -CH₂-N), 3.88 (s, 2H, Ar-CH₂-N), 2.10 (br s, 1H, -NH)
2-Chloro-5-(phenylthiomethyl)pyrazine8.48 (s, 1H, pyrazine-H), 8.32 (s, 1H, pyrazine-H), 7.45-7.20 (m, 5H, Ar-H), 4.21 (s, 2H, -CH₂-S)
2-Chloro-5-(methoxymethyl)pyrazine8.55 (s, 1H, pyrazine-H), 8.50 (s, 1H, pyrazine-H), 4.55 (s, 2H, -CH₂-O), 3.40 (s, 3H, -OCH₃)

Experimental Workflow

The general workflow for the synthesis, purification, and characterization of substituted pyrazine derivatives is outlined below.

Experimental_Workflow start Start: Select Nucleophile and Reaction Conditions reaction Set up Anhydrous Reaction start->reaction monitor Monitor Reaction by TLC reaction->monitor workup Aqueous Work-up and Extraction monitor->workup Reaction Complete purification Purification by Column Chromatography workup->purification characterization Characterization (NMR, MS, etc.) purification->characterization end End: Pure Substituted Pyrazine characterization->end

Caption: General workflow for pyrazine synthesis.

Conclusion

This compound is a highly useful and versatile building block for the synthesis of a wide array of substituted pyrazines. By carefully selecting the nucleophile and reaction conditions, chemists can achieve selective functionalization at either the chloromethyl group or the chloro-substituted carbon of the pyrazine ring. The protocols and data provided in these application notes serve as a guide for researchers in the exploration of novel chemical space around the pyrazine core, with potential applications in the development of new therapeutic agents.

References

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions Using 2-Chloro-5-(chloromethyl)pyrazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-5-(chloromethyl)pyrazine is a versatile bifunctional building block of significant interest in medicinal chemistry and materials science. Its structure features two distinct electrophilic sites amenable to palladium-catalyzed cross-coupling reactions: a chloro substituent on the electron-deficient pyrazine ring (a C(sp²)-Cl bond) and a chloromethyl group (a benzylic-type C(sp³)-Cl bond). This duality allows for selective or sequential functionalization, enabling the synthesis of diverse and complex molecular architectures.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions, are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds.[1] The application of these methodologies to this compound opens avenues for the introduction of a wide range of substituents, including aryl, heteroaryl, alkynyl, and amino moieties. The pyrazine core is a privileged scaffold in numerous FDA-approved drugs, and its functionalization is a key strategy in drug discovery.

This document provides detailed application notes on the reactivity and selectivity of this compound in palladium-catalyzed cross-coupling reactions, along with generalized protocols to guide the experimental design.

Application Notes

Regioselectivity in Cross-Coupling Reactions

The primary consideration when using this compound as a substrate in palladium-catalyzed cross-coupling reactions is regioselectivity. The molecule offers two sites for oxidative addition of the palladium catalyst: the C2-Cl bond on the pyrazine ring and the C-Cl bond of the 5-(chloromethyl) group.

  • Reactivity of the C(sp²)-Cl Bond: The chloro group at the 2-position of the pyrazine ring is analogous to a chloro substituent on other electron-deficient heteroaromatic systems. In palladium-catalyzed cross-coupling reactions, the reactivity of aryl halides generally follows the order I > Br > OTf > Cl. While aryl chlorides are typically less reactive than the corresponding bromides and iodides, their coupling can be effectively achieved with the use of specialized ligands, such as bulky, electron-rich phosphines (e.g., XPhos, SPhos) or N-heterocyclic carbenes (NHCs). For dihalogenated pyrazines, such as 2,5-dichloropyrazine, selective mono-functionalization is often achievable, with the 2-position being generally more reactive towards Suzuki coupling.[2]

  • Reactivity of the C(sp³)-Cl Bond: The chloromethyl group is a benzylic-type halide. Such C(sp³)-Cl bonds are known to participate in palladium-catalyzed cross-coupling reactions. For instance, the palladium-catalyzed cross-coupling of 2-(chloromethyl)-2,1-borazaronaphthalenes with boronic acids and terminal alkynes demonstrates the feasibility of forming sp³-sp² and sp³-sp bonds from such precursors.[3]

Controlling Regioselectivity:

The selective functionalization of either the C2-Cl or the C5-chloromethyl bond is anticipated to be controllable through the judicious choice of reaction conditions:

  • For selective coupling at the C2-Cl position: Conditions typically employed for the cross-coupling of challenging heteroaryl chlorides would be the recommended starting point. This often involves the use of sterically hindered, electron-rich phosphine ligands or NHC ligands, which are effective in promoting the oxidative addition to the C(sp²)-Cl bond.

  • For selective coupling at the C5-chloromethyl position: Reaction conditions that favor the activation of benzylic-type halides would be more appropriate. This may involve different ligand systems and potentially milder reaction conditions compared to those required for the activation of the C(sp²)-Cl bond.

It is important to note that without specific literature precedents for this compound, the development of a selective protocol for either position will likely require some degree of empirical optimization.

Experimental Protocols

The following protocols are generalized starting points for conducting palladium-catalyzed cross-coupling reactions with this compound. These are based on established methods for similar substrates and should be optimized for specific coupling partners.

Protocol 1: Suzuki-Miyaura Coupling (Arylation at the C2-Position)

This protocol is designed to favor the coupling at the more reactive C(sp²)-Cl bond on the pyrazine ring.

Materials:

  • This compound

  • Arylboronic acid or arylboronic acid pinacol ester

  • Palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃)

  • Phosphine ligand (e.g., XPhos, SPhos, P(t-Bu)₃)

  • Base (e.g., K₃PO₄, K₂CO₃, Cs₂CO₃)

  • Anhydrous solvent (e.g., 1,4-dioxane, toluene, DMF)

  • Schlenk tube or microwave vial

  • Standard laboratory glassware for workup and purification

Procedure:

  • Reaction Setup: To an oven-dried Schlenk tube or microwave vial equipped with a magnetic stir bar, add this compound (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), the base (2.0-3.0 equiv.), the palladium catalyst (1-5 mol%), and the ligand (2-10 mol%).

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Solvent Addition: Add the anhydrous solvent via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir vigorously. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Quantitative Data (Representative Examples for Similar Substrates):

The following table provides representative conditions and yields for Suzuki-Miyaura couplings of related chloropyrazines and chloromethyl-containing aromatics. These serve as a guide for what might be expected when working with this compound.

SubstrateCoupling PartnerCatalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
2-ChloropyrazinePhenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄Toluene/H₂O10012~85-95
1-Bromo-4-(chloromethyl)benzenePhenylboronic acidPd(OAc)₂ (0.2)PCy₃·HBF₄ (0.4)Cs₂CO₃Toluene/H₂O80293[4]
Protocol 2: Sonogashira Coupling (Alkynylation)

This protocol describes a general procedure for the coupling of a terminal alkyne with this compound, likely at the C2 position.

Materials:

  • This compound

  • Terminal alkyne

  • Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, Pd(OAc)₂)

  • Copper(I) iodide (CuI)

  • Base (e.g., triethylamine (TEA), diisopropylamine (DIPA))

  • Anhydrous solvent (e.g., THF, DMF)

Procedure:

  • Reaction Setup: To an oven-dried Schlenk tube, add this compound (1.0 equiv.), the palladium catalyst (1-5 mol%), and CuI (1-10 mol%).

  • Inert Atmosphere: Evacuate and backfill the tube with an inert gas.

  • Solvent and Reagent Addition: Add the anhydrous solvent, the terminal alkyne (1.1-1.5 equiv.), and the amine base.

  • Reaction: Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-80 °C). Monitor the reaction by TLC or LC-MS.

  • Workup: Once the reaction is complete, filter the mixture through a pad of celite to remove the catalyst. Concentrate the filtrate under reduced pressure.

  • Purification: Dissolve the residue in an organic solvent and wash with aqueous ammonium chloride and brine. Dry the organic layer, concentrate, and purify by flash column chromatography.

Quantitative Data (Representative Examples for Similar Substrates):

SubstrateCoupling PartnerCatalyst (mol%)Co-catalyst (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
IodobenzenePhenylacetylenePd(PPh₃)₂Cl₂ (1)CuI (2)TEATHFRT6~90
1-Bromo-4-iodobenzenePhenylacetylenePd(PPh₃)₄ (1.5)CuI (3)DIPAToluene7012~88
Protocol 3: Buchwald-Hartwig Amination (C-N Bond Formation)

This protocol outlines a general method for the amination of this compound. Selective amination at the C2 position is expected.

Materials:

  • This compound

  • Primary or secondary amine

  • Palladium precatalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂)

  • Phosphine ligand (e.g., BINAP, Xantphos, RuPhos)

  • Strong base (e.g., NaOt-Bu, LiHMDS, K₃PO₄)

  • Anhydrous solvent (e.g., toluene, 1,4-dioxane)

Procedure:

  • Reaction Setup: In a glovebox or under an inert atmosphere, add the palladium precatalyst (1-5 mol%), the ligand (1.5-7.5 mol%), and the base (1.2-2.0 equiv.) to an oven-dried Schlenk tube.

  • Reagent Addition: Add this compound (1.0 equiv.) and the amine (1.1-1.5 equiv.).

  • Solvent Addition: Add the anhydrous solvent.

  • Reaction: Seal the tube and heat the mixture with stirring to the desired temperature (typically 80-110 °C). Monitor the reaction's progress.

  • Workup: After cooling, dilute the reaction mixture with an organic solvent and filter through a pad of celite. Wash the filtrate with water and brine.

  • Purification: Dry the organic layer, concentrate, and purify the product by flash column chromatography.

Quantitative Data (Representative Examples for Similar Substrates):

SubstrateCoupling PartnerCatalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
2-ChloropyridineAnilinePd(OAc)₂ (2)BINAP (3)NaOt-BuToluene8018~80-90
3-ChloroanilineMorpholinePd₂(dba)₃ (1)XPhos (2)NaOt-BuToluene10024~95

Visualizations

G cluster_suzuki Suzuki-Miyaura Coupling pd0 Pd(0)L_n substrate This compound (R-Cl) pd0->substrate pd2_complex R-Pd(II)L_n-Cl transmetal R-Pd(II)L_n-R' pd2_complex->transmetal transmetal->pd0 product R-R' transmetal->product Reductive Elimination substrate->pd2_complex Oxidative Addition boronic_acid R'B(OH)₂ boronic_acid->transmetal Transmetalation base Base base->boronic_acid

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

G cluster_workflow General Experimental Workflow setup 1. Reaction Setup (Substrate, Reagents, Catalyst, Ligand, Base) inert 2. Inert Atmosphere (Evacuate & Backfill) setup->inert solvent 3. Solvent Addition inert->solvent reaction 4. Reaction (Heating & Stirring) solvent->reaction workup 5. Workup (Extraction & Washing) reaction->workup purify 6. Purification (Column Chromatography) workup->purify product Pure Product purify->product

Caption: A typical experimental workflow for palladium-catalyzed cross-coupling.

Conclusion

This compound is a high-potential building block for the synthesis of novel compounds in drug discovery and materials science. The presence of two distinct C-Cl bonds allows for strategic functionalization using palladium-catalyzed cross-coupling reactions. While the regioselectivity between the C2-Cl and C5-chloromethyl positions requires careful consideration and likely empirical optimization, the general protocols and principles outlined in this document provide a solid foundation for researchers to explore the rich chemistry of this versatile molecule. The successful application of Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions will undoubtedly lead to the discovery of new chemical entities with valuable properties.

References

Application Notes and Protocols for the Flow Chemistry Synthesis of 2-Chloro-5-(chloromethyl)pyrazine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis of 2-Chloro-5-(chloromethyl)pyrazine derivatives using continuous flow chemistry. The methodologies presented are designed to offer improved safety, efficiency, and scalability compared to traditional batch processes. The protocols are based on analogous reactions reported in the literature and are intended as a guide for the development of continuous manufacturing processes for this important class of chemical intermediates.

Introduction

This compound is a key building block in the synthesis of various pharmaceuticals and agrochemicals. Its reactive chloromethyl group and substituted pyrazine core make it a versatile intermediate for the introduction of diverse functionalities. Traditional batch synthesis of such compounds can be challenging, often involving hazardous reagents, exothermic reactions, and difficulties in controlling selectivity. Flow chemistry offers a powerful alternative, enabling precise control over reaction parameters, enhanced heat and mass transfer, and the safe handling of reactive intermediates. This document outlines a proposed two-step continuous flow process for the synthesis of this compound.

Proposed Synthetic Pathway

The proposed synthesis is a two-step process starting from 2-methylpyrazine:

  • Ring Chlorination: Continuous flow chlorination of 2-methylpyrazine to produce 2-chloro-5-methylpyrazine.

  • Side-Chain Chlorination: Continuous flow photochemical side-chain chlorination of 2-chloro-5-methylpyrazine to yield the final product, this compound.

Data Summary

The following tables summarize the proposed reaction conditions and expected outcomes for each step of the continuous flow synthesis. These values are derived from analogous transformations and should be optimized for specific experimental setups.

Table 1: Proposed Parameters for Continuous Flow Ring Chlorination of 2-Methylpyrazine

ParameterValueUnit
Reactor TypePacked-Bed Reactor (e.g., with a solid-supported chlorinating agent) or Gas-Liquid Reactor-
Reactor Volume10mL
Temperature100 - 150°C
Pressure5 - 10bar
Residence Time10 - 30min
Reactant Solutions
Stream 12-Methylpyrazine in an inert solvent (e.g., dichlorobenzene)-
Concentration0.5 - 1.0M
Flow Rate0.2 - 1.0mL/min
Stream 2Chlorine gas (diluted in Nitrogen) or a solution of a chlorinating agent (e.g., sulfuryl chloride)-
Molar Ratio (Chlorinating Agent:Substrate)1.1 - 1.5
Flow RateTo be adjusted based on stoichiometry and residence timemL/min
Expected Outcome
Conversion> 90%
Selectivity for 2-chloro-5-methylpyrazine70 - 85%
Productivity1 - 5g/h

Table 2: Proposed Parameters for Continuous Flow Side-Chain Chlorination of 2-Chloro-5-methylpyrazine

ParameterValueUnit
Reactor TypePhotochemical Flow Reactor (e.g., with UV-A or UV-C lamps)-
Reactor Volume5 - 15mL
Temperature20 - 50°C
Pressure1 - 3bar
Residence Time5 - 20min
Reactant Solutions
Stream 12-Chloro-5-methylpyrazine in a suitable solvent (e.g., CCl4, CH2Cl2)-
Concentration0.2 - 0.5M
Flow Rate0.5 - 2.0mL/min
Stream 2N-Chlorosuccinimide (NCS) solution in the same solvent or Chlorine gas-
Molar Ratio (NCS:Substrate)1.05 - 1.2
Flow RateTo be adjusted based on stoichiometry and residence timemL/min
Expected Outcome
Conversion> 95%
Selectivity for this compound80 - 90%
Productivity2 - 10g/h

Experimental Protocols

Protocol 1: Continuous Flow Synthesis of 2-Chloro-5-methylpyrazine (Ring Chlorination)

Objective: To synthesize 2-chloro-5-methylpyrazine from 2-methylpyrazine in a continuous flow reactor. This protocol is adapted from general procedures for the chlorination of heteroaromatic compounds.

Materials:

  • 2-Methylpyrazine

  • Chlorine gas or Sulfuryl chloride

  • Dichlorobenzene (or other suitable high-boiling inert solvent)

  • Nitrogen (for dilution and inerting)

  • Continuous flow reactor system with:

    • Two high-pressure pumps

    • Gas mass flow controller (if using chlorine gas)

    • T-mixer

    • Heated reactor coil or packed-bed reactor

    • Back pressure regulator

    • Collection vessel

Procedure:

  • System Preparation:

    • Assemble the flow reactor system as shown in the workflow diagram below.

    • Ensure all connections are secure and leak-proof.

    • Purge the entire system with nitrogen gas.

  • Reagent Preparation:

    • Solution A: Prepare a 0.8 M solution of 2-methylpyrazine in dichlorobenzene.

    • Solution B (if using sulfuryl chloride): Prepare a 1.0 M solution of sulfuryl chloride in dichlorobenzene.

    • Gas Stream B (if using chlorine gas): Use a mass flow controller to deliver chlorine gas diluted with nitrogen.

  • Reaction Execution:

    • Set the reactor temperature to 120 °C.

    • Set the back pressure regulator to 8 bar.

    • Pump Solution A into the system at a flow rate of 0.5 mL/min.

    • Introduce the chlorinating agent (Solution B or Gas Stream B) at a stoichiometric ratio of 1.2 equivalents relative to the 2-methylpyrazine. The flow rate of the chlorinating agent stream should be adjusted accordingly to achieve the desired residence time (e.g., 20 minutes).

    • Allow the system to reach a steady state (typically 3-5 times the residence time).

    • Collect the reaction mixture in a cooled collection vessel containing a quenching agent (e.g., a solution of sodium thiosulfate).

  • Work-up and Analysis:

    • Neutralize the collected reaction mixture with an aqueous solution of sodium bicarbonate.

    • Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

    • Remove the solvent under reduced pressure.

    • Analyze the crude product by GC-MS and NMR to determine conversion and selectivity.

    • Purify the product by distillation or column chromatography if necessary.

Protocol 2: Continuous Flow Synthesis of this compound (Side-Chain Chlorination)

Objective: To synthesize this compound from 2-chloro-5-methylpyrazine via photochemical side-chain chlorination in a continuous flow reactor. This protocol is based on established methods for benzylic chlorination.

Materials:

  • 2-Chloro-5-methylpyrazine

  • N-Chlorosuccinimide (NCS) or Chlorine gas

  • Carbon tetrachloride or Dichloromethane

  • Photochemical flow reactor system with:

    • Two pumps

    • T-mixer

    • UV-transparent reactor tubing (e.g., FEP or PFA)

    • UV light source (e.g., high-power UV-A LED or medium-pressure mercury lamp)

    • Back pressure regulator

    • Collection vessel

Procedure:

  • System Preparation:

    • Set up the photochemical flow reactor as depicted in the workflow diagram.

    • Ensure the UV lamp is properly shielded for safety.

    • Purge the system with an inert gas.

  • Reagent Preparation:

    • Solution A: Prepare a 0.3 M solution of 2-chloro-5-methylpyrazine in carbon tetrachloride.

    • Solution B: Prepare a 0.35 M solution of N-Chlorosuccinimide in carbon tetrachloride.

  • Reaction Execution:

    • Set the reactor temperature to 30 °C.

    • Set the back pressure regulator to 2 bar.

    • Pump Solution A at a flow rate of 1.0 mL/min and Solution B at a flow rate that provides 1.1 equivalents of NCS.

    • Turn on the UV lamp.

    • Allow the system to stabilize and collect the product after a steady state is reached.

  • Work-up and Analysis:

    • Wash the collected reaction mixture with water to remove succinimide.

    • Dry the organic layer over anhydrous magnesium sulfate.

    • Evaporate the solvent to obtain the crude product.

    • Analyze the product purity and yield using GC-MS and NMR spectroscopy.

    • Further purification can be achieved by recrystallization or chromatography if required.

Visualizations

G cluster_0 Step 1: Ring Chlorination reagent1_1 2-Methylpyrazine in Dichlorobenzene pump1_1 Pump A reagent1_1->pump1_1 reagent2_1 Chlorinating Agent (e.g., SO2Cl2) pump2_1 Pump B reagent2_1->pump2_1 mixer_1 T-Mixer pump1_1->mixer_1 pump2_1->mixer_1 reactor_1 Heated Reactor (120°C, 8 bar) mixer_1->reactor_1 bpr_1 Back Pressure Regulator reactor_1->bpr_1 collection_1 Quenched Collection of 2-Chloro-5-methylpyrazine bpr_1->collection_1

Caption: Workflow for the continuous flow ring chlorination of 2-methylpyrazine.

G cluster_1 Step 2: Side-Chain Chlorination reagent1_2 2-Chloro-5-methylpyrazine in CCl4 pump1_2 Pump A reagent1_2->pump1_2 reagent2_2 NCS in CCl4 pump2_2 Pump B reagent2_2->pump2_2 mixer_2 T-Mixer pump1_2->mixer_2 pump2_2->mixer_2 reactor_2 Photochemical Reactor (UV Light, 30°C) mixer_2->reactor_2 bpr_2 Back Pressure Regulator reactor_2->bpr_2 collection_2 Collection of This compound bpr_2->collection_2

Caption: Workflow for the continuous flow side-chain chlorination of 2-chloro-5-methylpyrazine.

Safety Considerations

  • All operations should be conducted in a well-ventilated fume hood.

  • Chlorine gas is highly toxic and corrosive; appropriate safety precautions must be taken. The use of in-situ generation of chlorine or less hazardous chlorinating agents like sulfuryl chloride or NCS is recommended.

  • High-pressure and high-temperature reactions require appropriate safety shields and monitoring.

  • UV radiation is harmful; ensure the photochemical reactor is properly shielded.

  • Consult the Safety Data Sheets (SDS) for all chemicals used.

Conclusion

The proposed flow chemistry protocols offer a promising route for the synthesis of this compound derivatives. The enhanced control over reaction conditions can lead to higher yields, improved selectivity, and a safer, more scalable manufacturing process. The provided protocols and parameters serve as a starting point for further optimization and development to meet specific production needs.

Application Notes and Protocols for the Preparation of Pyrazine-Based Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the synthesis and evaluation of pyrazine-based kinase inhibitors, a promising class of therapeutic agents. The pyrazine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous potent and selective kinase inhibitors.[1] This document outlines detailed protocols for the chemical synthesis of key pyrazine-based scaffolds and the subsequent biological evaluation of their activity.

Introduction to Pyrazine-Based Kinase Inhibitors

Protein kinases are a large family of enzymes that play a critical role in regulating a vast array of cellular processes, including growth, proliferation, differentiation, and apoptosis.[2] Dysregulation of kinase activity is a hallmark of many diseases, most notably cancer, making them a prime target for therapeutic intervention. The pyrazine ring, a six-membered aromatic heterocycle containing two nitrogen atoms, has emerged as a key pharmacophore in the design of kinase inhibitors. Its ability to form crucial hydrogen bond interactions with the hinge region of the ATP-binding site of kinases contributes to the high potency and selectivity of many pyrazine-containing compounds.[1] Several pyrazine-based kinase inhibitors have been approved for clinical use or are in advanced stages of clinical development, highlighting the therapeutic potential of this class of molecules.[2]

This document details the preparation of several prominent classes of pyrazine-based kinase inhibitors, including imidazo[1,2-a]pyrazines,[2][3][4]triazolo[4,3-a]pyrazines, and 5H-pyrrolo[2,3-b]pyrazines. Furthermore, it provides standardized protocols for assessing their biological activity, including in vitro kinase inhibition, cellular viability, and mechanism of action through apoptosis and cell cycle analysis.

Data Presentation: Inhibitory Activity of Pyrazine-Based Kinase Inhibitors

The following tables summarize the inhibitory activities of representative pyrazine-based kinase inhibitors against various kinases and cancer cell lines. This data is intended to provide a comparative overview of the potency and selectivity of different pyrazine scaffolds.

Compound IDScaffoldTarget Kinase(s)IC50 (nM)Target Cell Line(s)Cellular IC50 (µM)
1 Imidazo[1,2-a]pyrazineAurora A/B25k: A=1, B=3; 25l: A=2, B=4HCT-11625k: 0.03; 25l: 0.02
2 [2][3][4]Triazolo[4,3-a]pyrazinec-Met, VEGFR-2c-Met: 26.00, VEGFR-2: 2600A549, MCF-7, HelaA549: 0.98, MCF-7: 1.05, Hela: 1.28
3 5H-Pyrrolo[2,3-b]pyrazineFGFR1, 2, 3, 4Data not specifiedData not specifiedData not specified
4 2,6-disubstituted pyrazineTrkA3.5 µM (initial hit)Not specifiedNot specified

Experimental Protocols

Chemical Synthesis Protocols

Protocol 1: General Synthesis of Imidazo[1,2-a]pyrazine Derivatives

This protocol describes a general method for the synthesis of imidazo[1,2-a]pyrazine derivatives through a one-pot, three-component reaction.[5][6]

Materials:

  • 2-Aminopyrazine

  • Aryl aldehyde (e.g., 4-methoxybenzaldehyde)

  • tert-Butyl isocyanide

  • Iodine (I₂)

  • Dichloromethane (DCM)

  • Saturated sodium thiosulfate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Hexane

  • Ethyl acetate

Procedure:

  • To a solution of 2-aminopyrazine (1.0 mmol) and aryl aldehyde (1.0 mmol) in DCM (10 mL), add iodine (10 mol%).

  • Stir the reaction mixture at room temperature for 10 minutes.

  • Add tert-butyl isocyanide (1.2 mmol) to the reaction mixture.

  • Continue stirring at room temperature and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with saturated sodium thiosulfate solution.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient to afford the desired imidazo[1,2-a]pyrazine derivative.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: Synthesis of[2][3][4]Triazolo[4,3-a]pyrazine Core

This protocol outlines the synthesis of the core[2][3][4]triazolo[4,3-a]pyrazine scaffold, which can be further functionalized.[7]

Materials:

  • 2,3-Dichloropyrazine

  • Hydrazine hydrate

  • Ethanol

  • Triethyl orthoformate

  • Sodium ethoxide

Procedure:

  • Synthesis of 2-chloro-3-hydrazinylpyrazine: To a solution of 2,3-dichloropyrazine (1.0 mmol) in ethanol (10 mL), add hydrazine hydrate (1.2 mmol) dropwise at 0 °C. Stir the reaction mixture at room temperature for 2 hours. The resulting precipitate is filtered, washed with cold ethanol, and dried to yield 2-chloro-3-hydrazinylpyrazine.

  • Synthesis of 3-chloro-[2][3][4]triazolo[4,3-a]pyrazine: A mixture of 2-chloro-3-hydrazinylpyrazine (1.0 mmol) and triethyl orthoformate (5.0 mL) is heated at reflux for 4 hours. After cooling, the precipitate is filtered, washed with diethyl ether, and dried to give the 3-chloro-[2][3][4]triazolo[4,3-a]pyrazine intermediate. This intermediate can then be subjected to nucleophilic substitution reactions to introduce various side chains.

Biological Assay Protocols

Protocol 3: In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)

This protocol describes a general method for measuring the in vitro inhibitory activity of compounds against a target kinase using a luminescence-based ADP detection assay.[8]

Materials:

  • Target kinase (e.g., Aurora A, c-Met)

  • Kinase substrate (specific to the kinase)

  • ATP

  • Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • Test compounds (dissolved in DMSO)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 384-well plates

  • Luminometer

Procedure:

  • Prepare serial dilutions of the test compounds in Kinase Assay Buffer.

  • In a 384-well plate, add 2.5 µL of the diluted test compound or vehicle control (DMSO).

  • Add 2.5 µL of a solution containing the target kinase and its substrate in Kinase Assay Buffer.

  • To initiate the kinase reaction, add 5 µL of ATP solution in Kinase Assay Buffer. The final ATP concentration should be at or near the Km value for the specific kinase.

  • Incubate the plate at 30°C for 60 minutes.

  • Stop the kinase reaction and deplete the remaining ATP by adding 5 µL of ADP-Glo™ Reagent. Incubate at room temperature for 40 minutes.

  • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate at room temperature for 30 minutes.

  • Measure the luminescence using a plate reader.

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Protocol 4: Cell Viability Assay (MTT Assay)

This protocol details the determination of the cytotoxic effect of the synthesized inhibitors on cancer cell lines.

Materials:

  • Cancer cell lines (e.g., A549, MCF-7, HCT-116)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • Test compounds (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Treat the cells with serial dilutions of the test compounds for 72 hours. Include a vehicle control (DMSO).

  • After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Protocol 5: Apoptosis Assay by Annexin V Staining and Flow Cytometry

This protocol is used to quantify the induction of apoptosis by the pyrazine-based inhibitors.[3][9][10][11]

Materials:

  • Cancer cell line

  • Test compound

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Seed cells in a 6-well plate and treat them with the test compound at its IC50 concentration for 24-48 hours.

  • Harvest the cells (including floating cells in the medium) by trypsinization and wash them with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

  • Transfer 100 µL of the cell suspension to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the samples by flow cytometry within 1 hour. Live cells will be negative for both Annexin V and PI, early apoptotic cells will be Annexin V positive and PI negative, and late apoptotic/necrotic cells will be positive for both.

Protocol 6: Cell Cycle Analysis by Propidium Iodide Staining and Flow Cytometry

This protocol determines the effect of the inhibitors on cell cycle progression.[12][13][14][15]

Materials:

  • Cancer cell line

  • Test compound

  • PBS

  • 70% Ethanol (ice-cold)

  • RNase A

  • Propidium Iodide (PI)

  • Flow cytometer

Procedure:

  • Treat cells with the test compound for 24 hours.

  • Harvest and wash the cells with PBS.

  • Fix the cells by adding them dropwise to ice-cold 70% ethanol while gently vortexing. Store at -20°C for at least 2 hours.

  • Wash the fixed cells with PBS and resuspend them in PBS containing RNase A (100 µg/mL) and PI (50 µg/mL).

  • Incubate for 30 minutes at 37°C in the dark.

  • Analyze the cells by flow cytometry. The DNA content will be used to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

experimental_workflow cluster_synthesis Chemical Synthesis cluster_bioassay Biological Evaluation Pyrazine_Scaffold Pyrazine Scaffold Selection Synthesis Synthesis of Derivatives Pyrazine_Scaffold->Synthesis Purification Purification & Characterization Synthesis->Purification Kinase_Assay In Vitro Kinase Inhibition Assay Purification->Kinase_Assay Test Compounds Cell_Viability Cell Viability (MTT Assay) Kinase_Assay->Cell_Viability Apoptosis_Assay Apoptosis Assay (Annexin V) Cell_Viability->Apoptosis_Assay Cell_Cycle_Assay Cell Cycle Analysis (PI Staining) Cell_Viability->Cell_Cycle_Assay

General experimental workflow for the development of pyrazine-based kinase inhibitors.

TrkA_signaling NGF NGF TrkA TrkA Receptor NGF->TrkA RAS RAS TrkA->RAS PI3K PI3K TrkA->PI3K PLCG PLCγ TrkA->PLCG RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Differentiation Neuronal Differentiation ERK->Differentiation AKT AKT PI3K->AKT AKT->Proliferation

Simplified TrkA signaling pathway targeted by pyrazine-based inhibitors.

cMet_VEGFR_signaling HGF HGF cMet c-Met Receptor HGF->cMet VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 PI3K_AKT PI3K/AKT Pathway cMet->PI3K_AKT RAS_MAPK RAS/MAPK Pathway cMet->RAS_MAPK VEGFR2->PI3K_AKT VEGFR2->RAS_MAPK Angiogenesis Angiogenesis PI3K_AKT->Angiogenesis Proliferation Cell Proliferation PI3K_AKT->Proliferation Metastasis Invasion & Metastasis RAS_MAPK->Metastasis RAS_MAPK->Proliferation

Convergent c-Met and VEGFR-2 signaling pathways in cancer.

Aurora_Kinase_pathway G2_Phase G2 Phase Aurora_A Aurora A G2_Phase->Aurora_A Centrosome_Mat Centrosome Maturation Aurora_A->Centrosome_Mat Spindle_Assembly Bipolar Spindle Assembly Aurora_A->Spindle_Assembly Mitosis Mitotic Entry Aurora_A->Mitosis Aurora_B Aurora B (CPC) Mitosis->Aurora_B Chromosome_Align Chromosome Alignment Aurora_B->Chromosome_Align Cytokinesis Cytokinesis Aurora_B->Cytokinesis M_Phase M Phase Chromosome_Align->M_Phase Cytokinesis->M_Phase

Role of Aurora kinases in the regulation of the cell cycle.

References

Application Notes and Protocols: Synthesis of Neonicotinoid Analogues Using 2-Chloro-5-(chloromethyl)pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of various neonicotinoid analogues starting from the key intermediate, 2-chloro-5-(chloromethyl)pyridine. The methodologies outlined are based on established literature procedures and are intended to guide researchers in the development of novel insecticides and other bioactive molecules.

Introduction

Neonicotinoids are a critical class of insecticides in modern agriculture, known for their high efficacy against a broad spectrum of pests. The versatile chemical reactivity of 2-chloro-5-(chloromethyl)pyridine (CCMP) makes it an essential building block for the synthesis of a wide array of neonicotinoid analogues, including derivatives of imidacloprid, acetamiprid, and novel hydrazone-based compounds.[1][2][3] These application notes detail the synthetic pathways, experimental procedures, and characterization of these analogues.

General Synthetic Workflow

The synthesis of neonicotinoid analogues from 2-chloro-5-(chloromethyl)pyridine generally involves the nucleophilic substitution of the chloromethyl group with a suitable amine, hydrazine, or other nucleophile. The resulting intermediate can then undergo further reactions to yield the final target compounds.

G A 2-Chloro-5-(chloromethyl)pyridine C Nucleophilic Substitution A->C B Nucleophile (e.g., Amine, Hydrazine) B->C D Intermediate C->D E Further Reactions (e.g., Cyclization, Condensation) D->E F Neonicotinoid Analogues E->F

Caption: General workflow for the synthesis of neonicotinoid analogues.

Experimental Protocols

Synthesis of Imidacloprid Analogues

This protocol describes the synthesis of an imidacloprid analogue by reacting 2-chloro-5-(chloromethyl)pyridine with a substituted diamine.[4]

Reaction Scheme:

G reactant1 2-Chloro-5-(chloromethyl)pyridine conditions Triethylamine, Acetonitrile Reflux, 16h reactant1->conditions reactant2 Substituted Diamine reactant2->conditions intermediate N-substituted Intermediate conditions->intermediate step2 1. Hydrazine Monohydrate 2. Further Cyclization intermediate->step2 product Imidacloprid Analogue step2->product

Caption: Synthesis of an Imidacloprid Analogue.

Protocol:

  • To a solution of the substituted diamine (e.g., tert-butyl ((2S,3R)-3-aminobutan-2-yl)carbamate, 1 equivalent) in acetonitrile, add triethylamine (2.5 equivalents).

  • Stir the mixture for 10 minutes at room temperature.

  • Add a solution of 2-chloro-5-(chloromethyl)pyridine (1 equivalent) in acetonitrile dropwise.

  • Reflux the reaction mixture for 16 hours.

  • After cooling, remove the precipitated crystals by filtration and wash with ethyl acetate.

  • Evaporate the solvent from the filtrate under reduced pressure.

  • Purify the resulting residue by column chromatography (eluent: hexane:ethyl acetate = 1:1) to afford the N-substituted intermediate.

  • To a solution of the intermediate (1 equivalent) in ethanol, add hydrazine monohydrate (2 equivalents) at 0°C.

  • Reflux the mixture for 4 hours.

  • After cooling, remove the precipitated crystals by filtration and wash with chloroform.

  • Evaporate the solvent to afford the deprotected diamine, which can be used in the next cyclization step without further purification.

Synthesis of Acetamiprid Precursor: N-(6-chloro-3-pyridylmethyl)methylamine

This protocol details the synthesis of a key precursor for acetamiprid and its analogues.[5][6]

Reaction Scheme:

G reactant1 2-Chloro-5-(chloromethyl)pyridine conditions 60°C, 6h reactant1->conditions reactant2 Aqueous Methylamine (40%) reactant2->conditions product N-(6-chloro-3-pyridylmethyl)methylamine conditions->product

Caption: Synthesis of an Acetamiprid Precursor.

Protocol:

  • In a suitable reaction vessel, place 2-chloro-5-(chloromethyl)pyridine.

  • Slowly add a 40% aqueous solution of methylamine under stirring.

  • Heat the reaction mixture to 60°C and maintain for 6 hours.

  • After the reaction is complete, perform reduced pressure distillation to remove water.

  • The resulting product is N-(6-chloro-3-pyridylmethyl)methylamine.

Synthesis of Hydrazone Analogues

This two-step protocol describes the synthesis of hydrazone analogues, which have shown potential biological activities.[7]

Reaction Scheme:

G reactant1 2-Chloro-5-(chloromethyl)pyridine conditions1 Reflux reactant1->conditions1 reactant2 Hydrazine Hydrate reactant2->conditions1 intermediate 2-Chloro-5-(hydrazinylmethyl)pyridine conditions1->intermediate conditions2 Mild Conditions intermediate->conditions2 reactant3 Aromatic Aldehyde reactant3->conditions2 product Hydrazone Analogue conditions2->product

Caption: Synthesis of Hydrazone Analogues.

Protocol:

Step 1: Synthesis of 2-Chloro-5-(hydrazinylmethyl)pyridine

  • React 2-chloro-5-(chloromethyl)pyridine with an aqueous solution of hydrazine hydrate.

  • Maintain the reaction mixture at reflux for 2-3 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, wash the solution with brine followed by distilled water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the intermediate, 2-chloro-5-(hydrazinylmethyl)pyridine.

Step 2: Synthesis of Hydrazone Analogues

  • React the intermediate 2-chloro-5-(hydrazinylmethyl)pyridine with various aromatic aldehydes under mild conditions.

  • The reaction can be carried out in a suitable solvent at room temperature or with gentle heating.

  • Characterize the final hydrazone compounds using FTIR, NMR, and mass spectrometry.

Data Presentation

The following tables summarize the quantitative data for the synthesized neonicotinoid analogues.

Table 1: Synthesis and Characterization of Neonicotinoid Analogues

Analogue TypeStarting MaterialsKey ReagentsYield (%)Melting Point (°C)Analytical DataReference
Imidacloprid Analogue2-Chloro-5-(chloromethyl)pyridine, Substituted DiamineTriethylamine, Hydrazine monohydrate35-NMR, HRMS[4]
Acetamiprid Precursor2-Chloro-5-(chloromethyl)pyridineMethylamine95.6-Purity: 95.8%[6]
Hydrazone Intermediate2-Chloro-5-(chloromethyl)pyridineHydrazine Hydrate70-NMR[7]
Chiral NitroguanidineCompound 1 (not CCMP), Chiral Amine-up to 95161-164NMR, HRMS, IR[8]

Table 2: Bioactivity of Synthesized Neonicotinoid Analogues

AnalogueTarget PestBioassay MethodActivity MetricValueReference
Imidacloprid Analogue 19 ----[4]
Thieno[2,3-b]pyridine-2-carboxamide 3 Aphis craccivora (Cowpea aphid)-LC50 (24h)0.183 ppm[9]
2-((3-Cyano-4,6-distyrylpyridin-2-yl)thio)acetamide 2 Aphis craccivora (Cowpea aphid)-LC50 (24h)0.149 ppm[9]
Chiral Neonicotinoid AnaloguesXyleborus sp.Filter paper contactMortality (12h)up to 73%[8]

Conclusion

The protocols and data presented herein demonstrate the utility of 2-chloro-5-(chloromethyl)pyridine as a versatile starting material for the synthesis of a diverse range of neonicotinoid analogues. These application notes provide a foundation for researchers to explore novel chemical space in the pursuit of next-generation insecticides and other bioactive compounds. Further optimization of reaction conditions and exploration of a wider variety of nucleophiles can lead to the discovery of analogues with enhanced potency, selectivity, and improved environmental profiles.

References

Application Notes and Protocols for Monitoring 2-Chloro-5-(chloromethyl)pyrazine Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for monitoring the progress of chemical reactions involving 2-Chloro-5-(chloromethyl)pyrazine. This versatile building block is utilized in the synthesis of various pharmaceutical and agrochemical compounds. Accurate monitoring of its reactions is crucial for optimizing reaction conditions, ensuring product quality, and maximizing yield. The following protocols for High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy are designed to be adaptable to a variety of reaction setups.

Introduction

This compound is a bifunctional molecule with two reactive sites: a chloro-substituted pyrazine ring susceptible to nucleophilic aromatic substitution and a chloromethyl group that can readily undergo nucleophilic substitution. Monitoring reactions involving this compound allows for the precise determination of the consumption of starting materials, the formation of intermediates, and the appearance of the final product. The choice of analytical method will depend on the specific reaction conditions, the volatility and thermal stability of the compounds involved, and the desired level of structural information.

Analytical Methods Overview

A comparative summary of the analytical techniques for monitoring this compound reactions is presented below.

ParameterHPLC-UVGC-MSNMR Spectroscopy
Principle Separation based on polarity, detection by UV absorbance.Separation based on volatility and polarity, identification by mass-to-charge ratio.In-situ analysis of molecular structure based on nuclear spin in a magnetic field.
Primary Use Quantitative analysis of reactant, product, and major byproducts over time.Qualitative and quantitative analysis of volatile components in the reaction mixture.Real-time, non-invasive monitoring of the reaction mixture, providing structural information.
Sample Prep Dilution of an aliquot of the reaction mixture.Quenching and extraction of an aliquot, followed by derivatization if necessary.Direct analysis of the reaction mixture in an NMR tube.
Key Advantages Robust, reproducible, and widely available.High sensitivity and excellent for identifying unknown byproducts.Provides detailed structural information and real-time kinetics without sample workup.
Limitations May require chromophores for sensitive detection.Not suitable for non-volatile or thermally labile compounds.Lower sensitivity compared to MS; requires higher concentrations.

Experimental Protocols

High-Performance Liquid Chromatography (HPLC-UV)

This protocol describes a general method for monitoring the reaction of this compound by observing the change in peak area of the reactant and product over time.

Instrumentation:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size)

  • Autosampler and data acquisition software

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (optional, for improved peak shape)

  • Reaction solvent (e.g., Dimethylformamide, Acetonitrile)

Procedure:

  • Sample Preparation: At specified time intervals, withdraw a small aliquot (e.g., 10 µL) from the reaction mixture. Quench the reaction by diluting the aliquot in a known volume (e.g., 1 mL) of a suitable solvent (e.g., acetonitrile/water mixture) to stop the reaction and prepare it for injection.

  • Chromatographic Conditions:

    • Mobile Phase A: Water with 0.1% formic acid

    • Mobile Phase B: Acetonitrile with 0.1% formic acid

    • Gradient: A typical gradient could be 10-90% B over 15 minutes, followed by a 5-minute hold at 90% B and a 5-minute re-equilibration at 10% B. The gradient should be optimized to achieve baseline separation of the starting material, product, and any significant impurities.

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Injection Volume: 10 µL

    • Detection Wavelength: Monitor at a wavelength where both the reactant and product have significant absorbance (e.g., 270 nm).

  • Data Analysis: Integrate the peak areas of this compound and the desired product. Plot the concentration or peak area of the reactant and product as a function of time to determine the reaction kinetics.

Gas Chromatography-Mass Spectrometry (GC-MS)

This method is suitable for reactions where the reactants and products are volatile and thermally stable.

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS)

  • Capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm)

  • Autosampler and data acquisition software

Reagents:

  • Suitable extraction solvent (e.g., Dichloromethane, Ethyl Acetate)

  • Drying agent (e.g., anhydrous Sodium Sulfate)

Procedure:

  • Sample Preparation: At specified time intervals, withdraw an aliquot (e.g., 50 µL) from the reaction mixture. Quench the reaction by adding the aliquot to a vial containing a suitable extraction solvent and water. Vortex the mixture, allow the layers to separate, and collect the organic layer. Dry the organic layer over anhydrous sodium sulfate.

  • GC-MS Conditions:

    • Injector Temperature: 250 °C

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min

    • Oven Temperature Program:

      • Initial temperature: 70 °C, hold for 2 minutes

      • Ramp: 10 °C/min to 280 °C

      • Final hold: 5 minutes at 280 °C

    • MS Transfer Line Temperature: 280 °C

    • Ion Source Temperature: 230 °C

    • Ionization Mode: Electron Ionization (EI) at 70 eV

    • Mass Scan Range: 50-400 amu

  • Data Analysis: Identify the peaks corresponding to this compound and the product by their retention times and mass spectra. Quantify the components by integrating the peak areas in the total ion chromatogram (TIC) or by using selected ion monitoring (SIM) for higher sensitivity.

In-situ Nuclear Magnetic Resonance (NMR) Spectroscopy

This protocol allows for real-time monitoring of the reaction without the need for sample workup.[1]

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher)

  • NMR tubes

Reagents:

  • Deuterated solvent compatible with the reaction conditions (e.g., DMSO-d6, CDCl3)

  • Internal standard (optional, for quantification, e.g., tetramethylsilane - TMS)

Procedure:

  • Sample Preparation: The reaction is set up directly in an NMR tube. Add the reactants, including this compound and the other starting materials, to the deuterated solvent in the NMR tube. If using an internal standard, add a known amount.

  • NMR Data Acquisition:

    • Acquire an initial ¹H NMR spectrum before initiating the reaction to get a baseline (t=0).

    • Initiate the reaction (e.g., by adding a catalyst or by increasing the temperature).

    • Acquire a series of ¹H NMR spectra at regular time intervals.

    • Key signals to monitor for this compound would be the singlet for the chloromethyl protons and the aromatic protons on the pyrazine ring.

  • Data Analysis: Integrate the signals corresponding to the starting material and the product. The disappearance of the starting material's signals and the appearance of new signals from the product can be used to calculate the reaction conversion and kinetics.

Visualizations

Reaction_Monitoring_Workflow cluster_reaction Reaction Setup cluster_sampling Sampling & Quenching cluster_analysis Analytical Methods cluster_data Data Processing Reaction This compound Reaction Sampling Aliquot Withdrawal at Time (t) Reaction->Sampling NMR In-situ NMR Analysis Reaction->NMR Quenching Reaction Quenching Sampling->Quenching HPLC HPLC Analysis Quenching->HPLC GCMS GC-MS Analysis Quenching->GCMS Data Data Analysis & Kinetic Modeling HPLC->Data GCMS->Data NMR->Data

Caption: Experimental workflow for monitoring chemical reactions.

Nucleophilic_Substitution_Pathway cluster_reactants Reactants cluster_product Product cluster_side_product Leaving Group A This compound C 2-Chloro-5-(nucleophilomethyl)pyrazine A->C SNAr or SN2 B Nucleophile (Nu-) B->C D Chloride Ion (Cl-)

Caption: Hypothetical reaction pathway for this compound.

References

Application Notes and Protocols for the Large-Scale Synthesis of 2-Chloro-5-(chloromethyl)pyrazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the large-scale synthesis of 2-Chloro-5-(chloromethyl)pyrazine, a key intermediate in the pharmaceutical and agrochemical industries. Due to the limited availability of direct large-scale synthesis data for this specific pyrazine derivative, this guide presents two primary synthetic routes adapted from well-established protocols for the analogous and structurally similar compound, 2-chloro-5-(chloromethyl)pyridine. The proposed methodologies are grounded in fundamental principles of heterocyclic chemistry and are supported by data from analogous reactions. The two main strategies discussed are:

  • Route A: Synthesis from 2-Amino-5-methylpyrazine via a Sandmeyer reaction followed by side-chain chlorination.

  • Route B: Synthesis from 2-Hydroxy-5-methylpyrazine involving chlorination of the pyrazine ring and the methyl side-chain.

Each route is presented with detailed experimental protocols, tabulated quantitative data, and workflow diagrams to facilitate successful implementation and scale-up.

Introduction

This compound is a valuable building block in organic synthesis, particularly for the preparation of active pharmaceutical ingredients (APIs) and agrochemicals. Its bifunctional nature, featuring a reactive chloromethyl group and a chlorinated pyrazine ring, allows for diverse subsequent chemical modifications. The large-scale synthesis of this intermediate requires robust, efficient, and scalable methods. While specific industrial-scale protocols for this compound are not extensively published, the synthesis of its pyridine analog, 2-chloro-5-(chloromethyl)pyridine, is well-documented. This guide adapts these established methods for the synthesis of the target pyrazine compound, taking into account the known reactivity of the pyrazine nucleus. Pyrazines are generally less reactive towards electrophilic substitution than pyridines due to the presence of a second deactivating nitrogen atom. However, nucleophilic substitution and free-radical reactions on the ring and side chains are viable synthetic strategies.

Synthetic Route A: From 2-Amino-5-methylpyrazine

This route involves a two-step process starting from the commercially available 2-amino-5-methylpyrazine. The first step is the conversion of the amino group to a chloro group via a Sandmeyer reaction to yield 2-chloro-5-methylpyrazine. The second step is the radical-mediated chlorination of the methyl group to afford the final product.

Step 1: Synthesis of 2-Chloro-5-methylpyrazine via Sandmeyer Reaction

The Sandmeyer reaction is a reliable method for the conversion of an aryl amine to an aryl halide through the formation of a diazonium salt intermediate, catalyzed by copper(I) salts.[1][2]

Experimental Protocol:

  • Diazotization:

    • In a suitable reactor equipped with a stirrer, thermometer, and dropping funnel, charge 2-amino-5-methylpyrazine (1.0 eq) and a solution of hydrochloric acid (3.0-4.0 eq) in water.

    • Cool the mixture to 0-5 °C with constant stirring.

    • Slowly add a solution of sodium nitrite (1.0-1.2 eq) in water, maintaining the temperature below 5 °C.

    • Stir the mixture for an additional 30-60 minutes at 0-5 °C to ensure complete formation of the diazonium salt.

  • Sandmeyer Reaction:

    • In a separate reactor, prepare a solution of copper(I) chloride (0.2-0.3 eq) in concentrated hydrochloric acid.

    • Slowly add the cold diazonium salt solution to the copper(I) chloride solution, maintaining the temperature between 20-40 °C. Vigorous nitrogen evolution will be observed.

    • After the addition is complete, stir the reaction mixture at room temperature for 1-2 hours, then heat to 50-60 °C for 1 hour to ensure complete decomposition of the diazonium salt.

  • Work-up and Isolation:

    • Cool the reaction mixture to room temperature.

    • Extract the product with a suitable organic solvent (e.g., dichloromethane or toluene).

    • Wash the organic layer with water, followed by a dilute sodium bicarbonate solution, and finally with brine.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain crude 2-chloro-5-methylpyrazine.

    • Purify the crude product by vacuum distillation.

Quantitative Data for Step 1 (Adapted from pyridine analog synthesis):

ParameterValueReference
Temperature (Diazotization)0-5 °C[3]
Temperature (Sandmeyer)20-60 °C[3]
Reaction Time2-4 hours[3]
Typical Yield75-85%[4]
Purity (after distillation)>98%[4]
Step 2: Side-Chain Chlorination of 2-Chloro-5-methylpyrazine

The methyl group of 2-chloro-5-methylpyrazine can be chlorinated using a free-radical initiator. Common chlorinating agents for this transformation include sulfuryl chloride (SO₂Cl₂) or N-chlorosuccinimide (NCS). The use of a radical initiator such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO) is crucial.

Experimental Protocol:

  • Reaction Setup:

    • Charge 2-chloro-5-methylpyrazine (1.0 eq), a suitable solvent (e.g., chlorobenzene or carbon tetrachloride), and a radical initiator (e.g., AIBN, 0.01-0.05 eq) into a reactor equipped with a stirrer, reflux condenser, and a gas inlet/outlet.

    • Heat the mixture to reflux (typically 80-130 °C depending on the solvent).

  • Chlorination:

    • Slowly add the chlorinating agent (e.g., sulfuryl chloride, 1.0-1.2 eq) to the refluxing mixture.

    • Monitor the reaction progress by GC or TLC. The formation of HCl gas will be observed.

    • After the addition is complete, continue to reflux for an additional 1-3 hours until the starting material is consumed.

  • Work-up and Isolation:

    • Cool the reaction mixture to room temperature.

    • Carefully quench the reaction with water or a dilute solution of sodium bicarbonate to neutralize any remaining chlorinating agent and HCl.

    • Separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate.

    • Remove the solvent under reduced pressure to yield the crude product.

    • Purify the crude this compound by vacuum distillation or recrystallization.

Quantitative Data for Step 2 (Adapted from pyridine analog synthesis):

ParameterValueReference
Chlorinating AgentSulfuryl Chloride or NCS[5][6]
Radical InitiatorAIBN or BPO[7][8]
Temperature80-130 °C[5]
Reaction Time2-5 hours[5]
Typical Yield70-80%[9]
Purity (after purification)>99%[9]

Synthetic Route B: From 2-Hydroxy-5-methylpyrazine

This route begins with 2-hydroxy-5-methylpyrazine, which can be synthesized in one pot from pyruvaldehyde and an ammonia source.[10][11] The hydroxyl group is then converted to a chloro group, and the methyl group is subsequently chlorinated. It is often advantageous to perform the chlorination of both the hydroxyl and methyl groups in a single step using a suitable chlorinating agent like phosphorus oxychloride (POCl₃) with a chlorine source.

Experimental Protocol:

  • Chlorination Reaction:

    • In a reactor equipped with a stirrer, reflux condenser, and thermometer, carefully charge 2-hydroxy-5-methylpyrazine (1.0 eq) and phosphorus oxychloride (POCl₃, 3.0-5.0 eq).

    • Optionally, a source of chlorine such as phosphorus pentachloride (PCl₅, 1.0-1.2 eq) can be added to facilitate the side-chain chlorination.

    • Heat the reaction mixture to 100-110 °C and maintain for 4-8 hours.

    • Monitor the reaction progress by GC or TLC.

  • Work-up and Isolation:

    • After the reaction is complete, cool the mixture to room temperature.

    • Carefully quench the excess POCl₃ by slowly adding the reaction mixture to ice-water with vigorous stirring.

    • Neutralize the acidic solution with a base such as sodium carbonate or sodium hydroxide until the pH is approximately 7-8.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

    • Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

    • Concentrate the solvent under reduced pressure to obtain the crude product.

    • Purify the crude this compound by vacuum distillation or column chromatography.

Quantitative Data for Route B (Adapted from pyridine analog synthesis):

ParameterValueReference
Chlorinating AgentPOCl₃ / PCl₅[12]
Temperature100-110 °C[12]
Reaction Time4-8 hours[12]
Typical Yield60-75%
Purity (after purification)>98%

Visualizations

Synthetic Workflows

Synthetic Route A cluster_0 Step 1: Sandmeyer Reaction cluster_1 Step 2: Side-Chain Chlorination 2-Amino-5-methylpyrazine 2-Amino-5-methylpyrazine Diazonium Salt Intermediate Diazonium Salt Intermediate 2-Amino-5-methylpyrazine->Diazonium Salt Intermediate NaNO₂, HCl 0-5 °C 2-Chloro-5-methylpyrazine 2-Chloro-5-methylpyrazine Diazonium Salt Intermediate->2-Chloro-5-methylpyrazine CuCl, HCl 20-60 °C 2-Chloro-5-methylpyrazine_start 2-Chloro-5-methylpyrazine Final Product This compound 2-Chloro-5-methylpyrazine_start->Final Product SO₂Cl₂ or NCS, AIBN 80-130 °C

Caption: Workflow for Synthetic Route A.

Synthetic Route B 2-Hydroxy-5-methylpyrazine 2-Hydroxy-5-methylpyrazine Final Product This compound 2-Hydroxy-5-methylpyrazine->Final Product POCl₃, PCl₅ 100-110 °C

Caption: Workflow for Synthetic Route B.

Safety Considerations

  • Chlorinating agents such as phosphorus oxychloride, phosphorus pentachloride, and sulfuryl chloride are corrosive and react violently with water. Handle them in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, goggles, and a lab coat.

  • The Sandmeyer reaction involves the formation of a diazonium salt, which can be explosive if allowed to dry. Always keep the diazonium salt in solution and at a low temperature. The reaction also produces nitrogen gas, so ensure adequate ventilation to prevent pressure buildup.

  • Organic solvents used in these procedures are flammable. Avoid open flames and use appropriate grounding techniques during transfers.

  • Side-chain chlorination reactions are exothermic and produce corrosive HCl gas. Ensure efficient cooling and use a gas scrubber to neutralize the evolved HCl.

Purification and Characterization

  • Purification: Large-scale purification of the final product is typically achieved by vacuum distillation . For smaller scales or higher purity requirements, column chromatography on silica gel can be employed. Recrystallization from a suitable solvent system may also be an effective purification method.[13]

  • Characterization: The structure and purity of this compound can be confirmed by standard analytical techniques, including:

    • Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) to confirm the chemical structure.

    • Gas Chromatography-Mass Spectrometry (GC-MS) to determine purity and confirm the molecular weight.

    • Infrared (IR) spectroscopy to identify characteristic functional groups.

Conclusion

The large-scale synthesis of this compound can be effectively approached using methodologies adapted from the well-established synthesis of its pyridine analog. Both the Sandmeyer route starting from 2-amino-5-methylpyrazine and the chlorination route from 2-hydroxy-5-methylpyrazine offer viable pathways. The choice of route will depend on the availability and cost of starting materials, as well as the specific capabilities of the manufacturing facility. Careful control of reaction conditions and adherence to safety protocols are paramount for the successful and safe production of this important chemical intermediate. The data and protocols provided in this document serve as a comprehensive guide for researchers and professionals in the field of chemical and pharmaceutical development.

References

Application Notes and Protocols: Derivatization of 2-Chloro-5-(chloromethyl)pyrazine for Biological Screening

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the derivatization of 2-chloro-5-(chloromethyl)pyrazine, a versatile scaffold for the synthesis of novel compounds for biological screening. The protocols outlined below are based on established synthetic methodologies and biological evaluation techniques for pyrazine derivatives.

Introduction

Pyrazine-containing compounds are of significant interest in medicinal chemistry due to their prevalence in a wide array of biologically active molecules and approved pharmaceuticals. The pyrazine ring system is a key pharmacophore, often involved in crucial binding interactions with biological targets such as kinases. This compound is a particularly useful starting material due to its two reactive sites, allowing for sequential or differential functionalization. The chlorine atom on the pyrazine ring is susceptible to nucleophilic aromatic substitution, while the chloromethyl group readily undergoes nucleophilic substitution, providing a modular approach to generating diverse chemical libraries for biological screening.

Derivatization Strategies

The primary derivatization strategy for this compound involves nucleophilic substitution reactions at its two electrophilic centers. The relative reactivity of the two chlorine atoms can be exploited to achieve selective functionalization. Generally, the chloromethyl group is more susceptible to nucleophilic attack under milder conditions compared to the chloro group on the aromatic ring.

A common approach is the initial reaction with a nucleophile (e.g., an amine, thiol, or alcohol) at the chloromethyl position, followed by a subsequent nucleophilic aromatic substitution at the 2-position of the pyrazine ring. This two-step process allows for the introduction of a wide variety of substituents, leading to a library of compounds with diverse physicochemical properties for biological evaluation.

Data Presentation: Biological Activity of Pyrazine Derivatives

The following tables summarize quantitative biological activity data for pyrazine derivatives, illustrating the potential of this scaffold in drug discovery.

Table 1: Acetylcholinesterase Inhibitory Activity of 2-Chloro-3-(2-benzylidenehydrazinyl)pyrazine Derivatives

Compound IDRIC₅₀ (µM)[1]
CHP1 4-OCH₃-
CHP4 4-N(CH₃)₂3.76
CHP5 4-Cl4.2
Donepezil (Standard)0.53

Table 2: Anticancer Activity of Hederagenin-Pyrazine Derivatives

Compound IDPyrazine SubstituentCell LineIC₅₀ (µM)[2]
1 2-methylpyrazineA549> 40
2 2,3-dimethylpyrazineA54935.8 ± 1.5
3 2,5-dimethylpyrazineA54928.9 ± 1.1
5 2,3,5-trimethylpyrazineA54919.7 ± 0.9
Cisplatin (Standard)A5498.5 ± 0.5

Table 3: Antibacterial Activity of Triazolo[4,3-a]pyrazine Derivatives

Compound IDR GroupS. aureus MIC (µg/mL)[3]E. coli MIC (µg/mL)[3]
1f 4-Cl-Ph6432
1i 4-F-Ph12816
2e 4-F-Ph3216
Ampicillin (Standard)328

Experimental Protocols

Protocol 1: Synthesis of 2-Chloro-5-(aminomethyl)pyrazine Derivatives

This protocol describes the reaction of this compound with a primary or secondary amine.

Materials:

  • This compound

  • Amine (e.g., morpholine, piperidine, benzylamine) (1.1 equivalents)

  • Potassium carbonate (K₂CO₃) (2.0 equivalents)

  • Acetonitrile (anhydrous)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Thin-layer chromatography (TLC) plates (silica gel)

  • Ethyl acetate

  • Hexanes

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • To a round-bottom flask, add this compound (1.0 equivalent), anhydrous acetonitrile, and the desired amine (1.1 equivalents).

  • Add potassium carbonate (2.0 equivalents) to the mixture.

  • Stir the reaction mixture at room temperature or heat to reflux, monitoring the reaction progress by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexanes as the eluent).

  • Upon completion of the reaction (disappearance of the starting material), cool the mixture to room temperature.

  • Filter the reaction mixture to remove the potassium carbonate and wash the solid with acetonitrile.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Dissolve the residue in ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 2-chloro-5-(aminomethyl)pyrazine derivative.

Protocol 2: Cell Viability (MTT) Assay

This protocol is used to assess the cytotoxic effects of the synthesized pyrazine derivatives on cancer cell lines.

Materials:

  • Cancer cell line (e.g., A549, MCF-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Synthesized pyrazine derivatives dissolved in DMSO

  • Phosphate-buffered saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

  • Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.

  • Prepare serial dilutions of the pyrazine derivatives in complete medium.

  • Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (DMSO) and a no-treatment control.

  • Incubate the plate for 48 or 72 hours.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value using non-linear regression analysis.

Protocol 3: Agar Well Diffusion Assay for Antibacterial Screening

This protocol is a standard method for preliminary screening of the antibacterial activity of synthesized compounds.

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton agar (MHA) plates

  • Sterile swabs

  • Sterile cork borer (6 mm diameter)

  • Synthesized pyrazine derivatives dissolved in a suitable solvent (e.g., DMSO)

  • Positive control (e.g., Ampicillin solution)

  • Negative control (solvent alone)

  • Micropipette and sterile tips

  • Incubator

Procedure:

  • Prepare a bacterial inoculum by suspending a few colonies in sterile saline to a turbidity equivalent to a 0.5 McFarland standard.

  • Using a sterile swab, evenly inoculate the entire surface of an MHA plate with the bacterial suspension.

  • Allow the plate to dry for a few minutes.

  • Using a sterile cork borer, create wells (6 mm in diameter) in the agar.

  • Add a defined volume (e.g., 100 µL) of the test compound solution, positive control, and negative control into separate wells.

  • Incubate the plates at 37°C for 18-24 hours.

  • Measure the diameter of the zone of inhibition (the clear area around the well where bacterial growth is inhibited) in millimeters.

Mandatory Visualizations

Derivatization_Workflow start This compound step1 Nucleophilic Substitution (at chloromethyl group) - Amines, Thiols, Alcohols - Base (e.g., K2CO3) - Solvent (e.g., Acetonitrile) start->step1 intermediate 2-Chloro-5-(substituted methyl)pyrazine Intermediate step1->intermediate step2 Nucleophilic Aromatic Substitution (at chloro group) - Various Nucleophiles - Harsher conditions may be needed intermediate->step2 final_product Disubstituted Pyrazine Derivatives Library step2->final_product screening Biological Screening - Cytotoxicity Assays - Antimicrobial Assays - Kinase Assays final_product->screening

Caption: General workflow for the derivatization of this compound.

FGFR_Signaling_Pathway Ligand FGF FGFR FGFR Ligand->FGFR binds PLCg PLCγ FGFR->PLCg RAS RAS FGFR->RAS PI3K PI3K FGFR->PI3K Proliferation Cell Proliferation, Survival, Migration PLCg->Proliferation RAF RAF RAS->RAF AKT AKT PI3K->AKT MEK MEK RAF->MEK AKT->Proliferation ERK ERK MEK->ERK ERK->Proliferation Inhibitor Pyrazine Derivative (e.g., Compound 18i) Inhibitor->FGFR inhibits

Caption: Conceptual FGFR signaling pathway and its inhibition by pyrazine derivatives.[4][5]

References

Application Notes and Protocols for Amination Reactions of 2-Chloro-5-(chloromethyl)pyrazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-5-(chloromethyl)pyrazine is a valuable heterocyclic building block in medicinal chemistry and drug discovery. The presence of two reactive sites, the chloro group on the pyrazine ring and the chloromethyl substituent, allows for selective functionalization to generate diverse molecular scaffolds. Amination at the 2-position of the pyrazine ring via nucleophilic aromatic substitution (SNAr) is a key transformation for introducing structural diversity and modulating the physicochemical and pharmacological properties of pyrazine-based compounds. The electron-deficient nature of the pyrazine ring facilitates nucleophilic attack, making this reaction a cornerstone in the synthesis of novel bioactive molecules.

These application notes provide detailed protocols for the amination of this compound with various classes of amines, including ammonia, primary aliphatic amines, and secondary cyclic amines. The provided data and methodologies are intended to serve as a comprehensive guide for researchers engaged in the synthesis and development of novel pyrazine derivatives.

Data Presentation

The following tables summarize the reaction conditions and outcomes for the amination of this compound with representative amines.

Table 1: Amination with Ammonia

AmineSolventTemperature (°C)Pressure (bar)Reaction Time (h)Yield (%)
Ammonia (liquid)Toluene0 - 5~108>90

Table 2: Amination with Primary and Secondary Amines (General Conditions)

AmineSolventTemperature (°C)Reaction Time (h)Yield Range (%)
Primary Alkylamine (e.g., Propylamine)Neat (Amine as solvent)Room Temperature6 - 1660 - 85
Secondary Cyclic Amine (e.g., Piperidine)Neat (Amine as solvent) or DMFRoom Temperature - 804 - 1250 - 75
Arylamine (e.g., Aniline)DMF or Dioxane with base (e.g., K2CO3)80 - 12012 - 2440 - 60

Note: Yields are indicative and can vary based on the specific amine and reaction scale.

Experimental Protocols

Protocol 1: Synthesis of 2-Amino-5-(chloromethyl)pyrazine via Reaction with Ammonia

This protocol is adapted from procedures for the analogous 2-chloro-5-(chloromethyl)pyridine.

Materials:

  • This compound

  • Liquid Ammonia

  • Toluene

  • 45% Aqueous Sodium Hydroxide Solution

  • Anhydrous Sodium Sulfate

  • Autoclave

  • Standard glassware for organic synthesis

Procedure:

  • In a suitable autoclave, add liquid ammonia (1000-1500 ml per mole of substrate).

  • Prepare a solution of this compound (1 equivalent) in toluene (500 ml per mole of substrate) and cool it to 0-5 °C.

  • Slowly pump the cooled toluene solution of the substrate into the autoclave containing liquid ammonia over approximately 20 minutes. The internal pressure will rise to about 10 bar.

  • Stir the reaction mixture at 0-5 °C for 8 hours.

  • After the reaction is complete, carefully depressurize the autoclave.

  • Transfer the reaction mixture to a flask containing a mixture of 45% aqueous sodium hydroxide solution (250 ml per mole of substrate) and toluene (500 ml per mole of substrate).

  • Separate the organic phase, and wash the aqueous phase with additional toluene.

  • Combine the organic phases and dry over anhydrous sodium sulfate.

  • Filter to remove the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • The product can be further purified by column chromatography or recrystallization.

Protocol 2: General Procedure for Amination with Primary Aliphatic Amines

This protocol is based on the general method for the amination of chloro-heterocycles with liquid amines.

Materials:

  • This compound

  • Primary Aliphatic Amine (e.g., propylamine, phenethylamine) (used in excess)

  • Standard glassware for organic synthesis

  • Magnetic stirrer

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar, add this compound (1 equivalent).

  • Add a significant excess of the primary aliphatic amine (e.g., 10 equivalents or used as the solvent).

  • Stir the mixture at room temperature for 6-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, remove the excess amine under reduced pressure.

  • Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate or dichloromethane) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel.

Protocol 3: General Procedure for Amination with Secondary Cyclic Amines

Materials:

  • This compound

  • Secondary Cyclic Amine (e.g., piperidine, morpholine)

  • Dimethylformamide (DMF) (optional)

  • Standard glassware for organic synthesis

  • Magnetic stirrer

Procedure:

  • In a round-bottom flask, dissolve this compound (1 equivalent) in either an excess of the secondary cyclic amine or a suitable solvent like DMF.

  • Stir the reaction mixture at room temperature or heat to a moderate temperature (e.g., 80 °C) for 4-12 hours, monitoring by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • If DMF was used, dilute the mixture with water and extract the product with an organic solvent (e.g., ethyl acetate). If the amine was used as the solvent, remove the excess under reduced pressure and then proceed with extraction.

  • Wash the combined organic extracts with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the residue by column chromatography.

Mandatory Visualization

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup cluster_purification Purification start Start reagents Combine this compound and Amine start->reagents solvent Add Solvent (optional, e.g., Toluene, DMF) reagents->solvent react Stir at specified Temperature and Time solvent->react monitor Monitor by TLC react->monitor quench Quench Reaction / Remove Excess Amine monitor->quench extract Extraction with Organic Solvent quench->extract dry Dry Organic Layer extract->dry concentrate Concentrate in vacuo dry->concentrate purify Column Chromatography concentrate->purify end Final Product purify->end

Caption: General experimental workflow for the amination of this compound.

Caption: Proposed mechanism for the nucleophilic aromatic substitution (SNAr) on this compound.

Troubleshooting & Optimization

Common problems in 2-Chloro-5-(chloromethyl)pyrazine synthesis and solutions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the synthesis of 2-Chloro-5-(chloromethyl)pyrazine. This resource is intended for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for common issues encountered during the synthesis of this important intermediate.

Frequently Asked Questions (FAQs)

Q1: What are the most common starting materials for the synthesis of this compound?

The most frequently employed starting materials for the synthesis of this compound are 3-methylpyridine and 2-chloro-5-methylpyridine. Other routes starting from nicotinic acid or involving cyclization reactions have also been described in the literature.[1][2][3]

Q2: My reaction yield is consistently low. What are the potential causes and how can I improve it?

Low yields in the synthesis of this compound can be attributed to several factors:

  • Incomplete Reaction: The chlorination reaction may not have gone to completion. To address this, consider extending the reaction time or moderately increasing the reaction temperature.[4] Ensure efficient stirring to improve mass transfer, especially in heterogeneous reactions.

  • Suboptimal Reaction Conditions: The choice of solvent, chlorinating agent, and catalyst is critical. For instance, in the chlorination of 3-methylpyridine, using a supported palladium chloride catalyst has been shown to improve selectivity and yield.[5] The pH of the reaction medium can also significantly impact the outcome, with some methods specifying a buffered acidic environment to minimize byproducts.[6]

  • Side Reactions: The formation of undesired byproducts, such as over-chlorinated species (e.g., 2-chloro-5-(dichloromethyl)pyridine or 2-chloro-5-(trichloromethyl)pyridine) or ring-chlorinated isomers, is a common issue that reduces the yield of the target compound.[7][8] Careful control of reaction temperature, stoichiometry of the chlorinating agent, and the use of selective catalysts can help minimize these side reactions.

  • Product Degradation: The desired product or intermediates may be unstable under harsh reaction conditions. Employing milder chlorinating agents or optimizing the reaction temperature and time can prevent degradation.[4]

Q3: I am observing significant amounts of impurities in my crude product. What are the common byproducts and how can I minimize their formation?

Common impurities include:

  • Over-chlorinated products: 2-Chloro-5-(dichloromethyl)pyridine and 2-chloro-5-(trichloromethyl)pyridine are frequent byproducts resulting from excessive chlorination of the methyl group.[7][8] To minimize these, it is crucial to control the molar ratio of the chlorinating agent to the starting material and to monitor the reaction progress closely, for example by GC analysis.

  • Isomeric byproducts: Chlorination of the pyridine ring at other positions can lead to isomeric impurities. The choice of catalyst and reaction conditions plays a significant role in directing the chlorination to the desired positions.

  • Unreacted Starting Material: The presence of unreacted 2-chloro-5-methylpyridine or 3-methylpyridine is also common. Optimizing reaction time and temperature can help drive the reaction to completion.

Q4: What are the recommended methods for purifying crude this compound?

The primary methods for purification are:

  • Distillation: Vacuum distillation is a widely used technique to purify this compound, especially on a larger scale.[2] The process involves carefully separating the product from lower and higher boiling point impurities. The addition of oligomeric polyethers has been reported to improve the distillation process of similar compounds.[9]

  • Column Chromatography: For smaller scale purification and to achieve high purity, column chromatography using silica gel is effective.[10] A suitable eluent system, often a mixture of hexane and ethyl acetate, is used to separate the target compound from impurities.[11]

  • Recrystallization: If the crude product is a solid or can be converted to a solid derivative, recrystallization can be an effective purification method.

Troubleshooting Guide

ProblemPotential Cause(s)Recommended Solution(s)
Low Yield Incomplete reaction, suboptimal reaction conditions, side reactions, product degradation.Extend reaction time, increase temperature moderately, optimize solvent and catalyst, control stoichiometry of reagents, use milder conditions.[4][5]
Formation of Over-chlorinated Byproducts Excess chlorinating agent, prolonged reaction time, high reaction temperature.Carefully control the molar ratio of the chlorinating agent, monitor the reaction progress (e.g., by GC), and stop the reaction once the starting material is consumed.
Presence of Unreacted Starting Material Insufficient reaction time or temperature, poor mixing.Increase reaction time and/or temperature, ensure efficient stirring.
Difficult Purification Presence of close-boiling impurities.For distillation, use a fractional distillation column. For chromatography, try different solvent systems or consider using a different stationary phase.[12]
Reaction is not initiating Inactive catalyst, low quality reagents, presence of inhibitors.Ensure the catalyst is active, use pure and dry reagents and solvents, and check for any potential inhibitors in the reaction mixture.

Experimental Protocols

Synthesis of 2-Chloro-5-(chloromethyl)pyridine from 3-Methylpyridine

This protocol is based on a liquid-phase chlorination method.[6]

Materials:

  • 3-Methylpyridine

  • Organic solvent (e.g., nitrobenzene)

  • Acidic buffer solution (e.g., sodium dihydrogen phosphate)

  • Initiator (e.g., phosphorus trichloride)

  • Chlorine gas

  • Nitrogen gas

Procedure:

  • In a reaction vessel, add the organic solvent, acidic buffer solution, and initiator to 3-methylpyridine.

  • Adjust the pH of the solution to a range of 4-5.

  • Purge the reactor with nitrogen gas.

  • While stirring, heat the mixture to 80-100 °C.

  • Stop the nitrogen flow and introduce chlorine gas while continuing to raise the temperature to the reaction temperature (e.g., 120-160 °C).

  • Maintain the reaction for 12-20 hours, monitoring the progress by GC.

  • After the reaction is complete, stop heating and shut off the chlorine supply.

  • Purge the reactor with nitrogen to remove any residual chlorine.

  • Remove the solvent by vacuum distillation to obtain the crude product as a brown-red oily liquid.

  • Purify the crude product by vacuum distillation.

Note: This reaction should be carried out in a well-ventilated fume hood due to the use of hazardous materials like chlorine gas and nitrobenzene.

Data Presentation

Table 1: Comparison of different synthesis conditions for 2-chloro-5-chloromethylpyridine from 3-methylpyridine via gas-phase chlorination. [5]

ParameterCondition 1Condition 2Condition 3
Catalyst PdCl₂/Al₂O₃PdCl₂/Al₂O₃PdCl₂/Al₂O₃
3-Methylpyridine flow rate 10 g/h10 g/h10 g/h
Chlorine gas flow rate 200 mL/min350 mL/min200 mL/min
Nitrogen flow rate Not specifiedNot specified400 mL/min
Reaction Temperature 280 °C ± 2 °CNot specifiedNot specified
Yield ~50%49.5%51.8%

Visualizations

Experimental Workflow

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification Start Start Reaction_Setup Reaction Setup (Starting Material, Solvent, Catalyst) Start->Reaction_Setup Chlorination Chlorination (Introduce Chlorinating Agent) Reaction_Setup->Chlorination Reaction_Monitoring Reaction Monitoring (e.g., GC, TLC) Chlorination->Reaction_Monitoring Workup Workup (Quenching, Extraction) Reaction_Monitoring->Workup Crude_Product Crude Product Workup->Crude_Product Purification_Method Purification (Distillation or Chromatography) Crude_Product->Purification_Method Pure_Product Pure Product Purification_Method->Pure_Product

Caption: A generalized experimental workflow for the synthesis and purification of this compound.

Troubleshooting Logic

troubleshooting_logic Start Low Yield or High Impurity? Incomplete_Reaction Check for Incomplete Reaction (TLC/GC Analysis) Start->Incomplete_Reaction Yes Purification_Issue Optimize Purification Method Start->Purification_Issue No, crude is fine Optimize_Conditions Optimize Reaction Conditions (Time, Temperature) Incomplete_Reaction->Optimize_Conditions Yes Side_Reactions Identify Byproducts (MS, NMR) Incomplete_Reaction->Side_Reactions No Success Improved Yield/Purity Optimize_Conditions->Success Adjust_Stoichiometry Adjust Reagent Stoichiometry Side_Reactions->Adjust_Stoichiometry Over-chlorination Change_Catalyst Consider a More Selective Catalyst Side_Reactions->Change_Catalyst Isomers Adjust_Stoichiometry->Success Change_Catalyst->Success Purification_Issue->Success

Caption: A troubleshooting flowchart for addressing common issues in the synthesis of this compound.

References

Technical Support Center: Optimizing Coupling Reactions of 2-Chloro-5-(chloromethyl)pyrazine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing reaction conditions for the coupling of 2-Chloro-5-(chloromethyl)pyrazine. This versatile building block possesses two distinct reactive chlorine atoms, allowing for selective functionalization at either the pyrazine ring or the methyl substituent, making it a valuable precursor in the synthesis of complex molecules for various applications, including pharmaceuticals and materials science.

Understanding the Reactivity of this compound

The key to successfully optimizing coupling reactions with this molecule is understanding the differential reactivity of its two chlorine atoms:

  • C2-Chloro (Aryl Chloride): This chlorine atom is attached directly to the electron-deficient pyrazine ring. It is amenable to palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination. Its reactivity is typical of an activated aryl chloride.

  • 5-(chloromethyl) Group (Benzylic-like Chloride): This chlorine atom is on a methyl group attached to the pyrazine ring. It is highly susceptible to nucleophilic substitution (SN2) reactions.[1]

This difference in reactivity allows for selective functionalization at either position by carefully choosing the reaction type and conditions.

Troubleshooting Guides

This section provides solutions to specific problems you might encounter during your coupling reactions with this compound.

Issue 1: Low or No Yield
Possible Cause Troubleshooting Steps
Inactive Catalyst - Use a fresh batch of palladium catalyst or precatalyst. - Consider using a more active catalyst system, especially for the less reactive aryl chloride. For Suzuki and Buchwald-Hartwig reactions, consider using palladacycle precatalysts or catalysts with bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos).[2] - Increase catalyst loading incrementally (e.g., from 1-2 mol% to 3-5 mol%).
Inappropriate Ligand - The choice of ligand is critical. For Suzuki and Buchwald-Hartwig reactions, screen a panel of bulky, electron-rich phosphine ligands. - For Sonogashira reactions, phosphine ligands like PPh₃ are common, but others can be screened for improved performance.
Suboptimal Base - The base is crucial for the catalytic cycle. For Suzuki reactions, common bases include K₂CO₃, K₃PO₄, and Cs₂CO₃.[3] For Buchwald-Hartwig aminations, stronger bases like NaOtBu or LHMDS are often required.[2] For Sonogashira couplings, an amine base like triethylamine or diisopropylethylamine is typically used.[4] - Ensure the base is anhydrous and of high purity.
Incorrect Solvent - Ensure the solvent or solvent mixture can solubilize all reagents. Common solvents for cross-coupling reactions include 1,4-dioxane, toluene, THF, and DMF, often with the addition of water for Suzuki reactions.[5] - Ensure solvents are degassed to remove oxygen, which can deactivate the palladium catalyst.
Low Reaction Temperature - Gradually increase the reaction temperature. Aryl chlorides often require higher temperatures (80-120 °C) for efficient coupling compared to bromides or iodides.[5]
Poor Reagent Quality - Use high-purity this compound. - For Suzuki coupling, ensure the boronic acid is not degraded (protodeboronation). - For Sonogashira coupling, ensure the terminal alkyne is pure.
Issue 2: Lack of Selectivity (Reaction at both Chlorine atoms)
Possible Cause Troubleshooting Steps
Reaction conditions too harsh - When targeting the C2-chloro position, prolonged reaction times or excessively high temperatures can lead to side reactions at the chloromethyl group. Reduce reaction time and temperature.
Nucleophilic attack on the chloromethyl group - If the desired reaction is a Pd-catalyzed coupling at the C2 position, the amine used in Buchwald-Hartwig or as a base in Sonogashira can act as a nucleophile and displace the chlorine on the chloromethyl group. Use a sterically hindered non-nucleophilic base.
Incorrect reaction type for desired selectivity - To functionalize the chloromethyl group, use nucleophilic substitution conditions (e.g., an amine or alkoxide at room temperature or with gentle heating). - To functionalize the C2-chloro position, use palladium-catalyzed cross-coupling conditions.
Issue 3: Formation of Side Products
Possible Cause Troubleshooting Steps
Homocoupling of Boronic Acid (Suzuki) - This leads to the formation of biaryl byproducts.[3] - Ensure rigorous degassing of the reaction mixture to remove oxygen. - Use a slight excess of the boronic acid (1.1-1.2 equivalents).
Dimerization of Alkyne (Sonogashira - Glaser coupling) - This is a common side reaction when using a copper co-catalyst.[4] - Consider using a copper-free Sonogashira protocol. - Ensure the reaction is performed under a strictly inert atmosphere.
Hydrodehalogenation - This is the replacement of a chlorine atom with hydrogen and can be a side reaction in palladium-catalyzed couplings. - This can be more prevalent with electron-poor aryl halides.[2] - Try a different ligand or a lower reaction temperature.
Protodeboronation of Boronic Acid (Suzuki) - This is the hydrolysis of the boronic acid, which terminates the catalytic cycle for that molecule.[5] - Ensure anhydrous conditions (if the protocol does not specify water) and use a suitable base.

Frequently Asked Questions (FAQs)

Q1: Which chlorine atom is more reactive in palladium-catalyzed cross-coupling reactions?

A1: The chlorine atom on the pyrazine ring (C2-position) is an aryl chloride and is the target for palladium-catalyzed cross-coupling reactions like Suzuki, Sonogashira, and Buchwald-Hartwig amination. The chlorine on the 5-(chloromethyl) group is a benzylic-like chloride and is more susceptible to nucleophilic substitution.[1]

Q2: How can I achieve selective monosubstitution at the C2 position?

A2: To achieve selective monosubstitution at the C2-position via cross-coupling, it is crucial to use conditions that favor this reaction over nucleophilic attack at the chloromethyl group. This includes using a non-nucleophilic base, if applicable, and carefully controlling the reaction temperature and time.

Q3: How can I selectively functionalize the 5-(chloromethyl) group?

A3: The 5-(chloromethyl) group is readily functionalized via nucleophilic substitution (SN2) reactions. Treating this compound with a nucleophile like an amine, thiol, or alkoxide, typically at or slightly above room temperature, will favor substitution at the chloromethyl position while leaving the C2-chloro group intact.

Q4: What are the best practices for setting up these coupling reactions?

A4: The use of an inert atmosphere (e.g., nitrogen or argon) is crucial to prevent catalyst deactivation and side reactions. Solvents should be anhydrous and degassed. Reagents should be of high purity. A systematic optimization of catalyst, ligand, base, solvent, and temperature is often necessary to achieve the best results.

Q5: Can I perform a one-pot reaction to functionalize both positions?

A5: While challenging, a sequential one-pot reaction may be possible. For example, one could first perform a nucleophilic substitution on the chloromethyl group, and then, without isolating the intermediate, add the catalyst, ligand, base, and coupling partner for a cross-coupling reaction at the C2 position. This would require careful planning and optimization of the reaction conditions to ensure compatibility of all reagents.

Data Presentation

The following tables provide representative conditions for common coupling reactions. Note that these are starting points, and optimization is likely required for specific substrates.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Aryl Chlorides

Catalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemperature (°C)Time (h)Yield (%)
Pd(OAc)₂ (2)SPhos (4)K₃PO₄ (2)Toluene/H₂O10012-2470-95
Pd₂(dba)₃ (1.5)XPhos (3)K₃PO₄ (2)1,4-Dioxane10012-2475-98
Pd(PPh₃)₄ (5)-K₂CO₃ (2)DMF/H₂O901260-90

Table 2: Representative Conditions for Sonogashira Coupling of Aryl Chlorides

Catalyst (mol%)Co-catalyst (mol%)Base (equiv.)SolventTemperature (°C)Time (h)Yield (%)
PdCl₂(PPh₃)₂ (2)CuI (4)Et₃N (3)THF60-806-1260-90
Pd(OAc)₂ (2)CuI (4)DIPA (3)DMF80-1006-1265-95
Pd(PPh₃)₄ (5)- (Copper-free)Cs₂CO₃ (2)1,4-Dioxane10012-2450-85

Table 3: Representative Conditions for Buchwald-Hartwig Amination of Aryl Chlorides

Catalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemperature (°C)Time (h)Yield (%)
Pd₂(dba)₃ (2)XPhos (4)NaOtBu (1.5)Toluene1008-1670-95
Pd(OAc)₂ (2)RuPhos (4)LHMDS (1.5)1,4-Dioxane1008-1675-98
Pd(OAc)₂ (2)BINAP (3)Cs₂CO₃ (2)Toluene11012-2460-90

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling at the C2-Position
  • To a flame-dried Schlenk flask, add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), and the base (e.g., K₃PO₄, 2.0 equiv.).

  • Evacuate and backfill the flask with an inert gas (e.g., argon) three times.

  • Add the palladium catalyst (e.g., Pd(OAc)₂) and the phosphine ligand (e.g., SPhos).

  • Add the degassed solvent (e.g., a mixture of toluene and water).

  • Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: General Procedure for Sonogashira Coupling at the C2-Position
  • To a Schlenk flask, add this compound (1.0 equiv.), the palladium catalyst (e.g., PdCl₂(PPh₃)₂), and the copper(I) co-catalyst (e.g., CuI).

  • Evacuate and backfill the flask with an inert gas.

  • Add the degassed solvent (e.g., THF) and the amine base (e.g., Et₃N, 3.0 equiv.).

  • Add the terminal alkyne (1.2 equiv.) via syringe.

  • Stir the reaction mixture at the desired temperature (e.g., 60 °C).

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture and filter through a pad of celite, washing with the reaction solvent.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 3: General Procedure for Buchwald-Hartwig Amination at the C2-Position
  • To a flame-dried Schlenk flask, add the palladium precatalyst (e.g., Pd₂(dba)₃) and the phosphine ligand (e.g., XPhos).

  • Add the base (e.g., NaOtBu).

  • Evacuate and backfill the flask with an inert gas.

  • Add a solution of this compound (1.0 equiv.) and the amine (1.2 equiv.) in the anhydrous, degassed solvent (e.g., toluene).

  • Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and quench with saturated aqueous ammonium chloride.

  • Extract the product with an organic solvent.

  • Dry the combined organic layers, filter, and concentrate.

  • Purify the crude product by column chromatography.

Protocol 4: General Procedure for Nucleophilic Substitution at the 5-(chloromethyl) Group
  • Dissolve this compound (1.0 equiv.) in a suitable solvent (e.g., THF or DMF).

  • Add the nucleophile (e.g., a primary or secondary amine, 1.1 equiv.) to the solution at room temperature.

  • If the nucleophile is not basic enough, a non-nucleophilic base (e.g., diisopropylethylamine) can be added.

  • Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-50 °C).

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Mandatory Visualization

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification reagents Combine Reactants: - this compound - Coupling Partner - Base catalyst Add Catalyst System: - Palladium Source - Ligand (if needed) - Co-catalyst (if needed) reagents->catalyst solvent Add Degassed Solvent catalyst->solvent reaction Heat and Stir under Inert Atmosphere solvent->reaction monitoring Monitor Progress (TLC, LC-MS) reaction->monitoring quench Quench Reaction monitoring->quench Reaction Complete extract Aqueous Work-up & Extraction quench->extract dry Dry & Concentrate extract->dry purify Purify Product (Chromatography) dry->purify

Caption: A generalized experimental workflow for coupling reactions.

Troubleshooting_Workflow start Low or No Yield check_catalyst Check Catalyst System (Activity, Loading, Ligand) start->check_catalyst check_conditions Review Reaction Conditions (Base, Solvent, Temperature) start->check_conditions check_reagents Verify Reagent Quality (Purity, Stability) start->check_reagents optimize Systematic Optimization check_catalyst->optimize Issue Identified check_conditions->optimize Issue Identified check_reagents->optimize Issue Identified

Caption: A logical workflow for troubleshooting low-yield reactions.

Selectivity_Pathway cluster_pd Palladium-Catalyzed Cross-Coupling cluster_sn2 Nucleophilic Substitution start This compound pd_coupling Suzuki, Sonogashira, Buchwald-Hartwig start->pd_coupling Targets C2-Cl sn2_reaction Reaction with Nucleophiles (e.g., Amines, Alkoxides) start->sn2_reaction Targets CH2-Cl product1 2-Substituted-5-(chloromethyl)pyrazine pd_coupling->product1 product2 2-Chloro-5-(substituted-methyl)pyrazine sn2_reaction->product2

Caption: Reaction pathways for selective functionalization.

References

Technical Support Center: Synthesis of 2-Chloro-5-(chloromethyl)pyrazine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 2-Chloro-5-(chloromethyl)pyrazine synthesis.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound, based on a proposed two-step synthetic route starting from 2-methylpyrazine.

Proposed Synthetic Route:

A plausible and adaptable two-step synthesis is proposed, involving an initial ring chlorination of 2-methylpyrazine to yield 2-chloro-5-methylpyrazine, followed by a side-chain chlorination to produce the final product, this compound.

Diagram of the Proposed Synthetic Workflow

Synthetic Workflow start Start: 2-Methylpyrazine step1 Step 1: Ring Chlorination start->step1 intermediate Intermediate: 2-Chloro-5-methylpyrazine step1->intermediate step2 Step 2: Side-Chain Chlorination intermediate->step2 product Product: this compound step2->product purification Purification product->purification

Caption: Proposed two-step synthesis of this compound.

Issue Potential Cause Recommended Solution
Low yield in Step 1 (Ring Chlorination) Incomplete reaction.- Increase reaction time or temperature. - Ensure stoichiometric or slight excess of the chlorinating agent (e.g., chlorine gas, N-chlorosuccinimide).
Formation of isomers (e.g., 2-chloro-3-methylpyrazine).- Optimize reaction temperature; lower temperatures may favor selectivity. - Investigate different chlorinating agents or catalysts that may offer better regioselectivity.
Degradation of starting material or product.- Perform the reaction under an inert atmosphere (e.g., nitrogen) to prevent side reactions. - Control the rate of addition of the chlorinating agent to manage the reaction exotherm.
Low yield in Step 2 (Side-Chain Chlorination) Inefficient radical initiation.- Ensure the radical initiator (e.g., AIBN, benzoyl peroxide) is fresh and active. - Use a UV lamp to promote radical formation if appropriate for the chosen chlorinating agent.[1]
Formation of di- and tri-chlorinated byproducts.- Carefully control the stoichiometry of the chlorinating agent. Use of a slight excess may be necessary, but a large excess will lead to over-chlorination. - Monitor the reaction progress closely using techniques like GC or TLC and stop the reaction once the desired product is maximized.
Reaction stalls or is incomplete.- In reactions producing HCl, the pyrazine nitrogen can become protonated, deactivating the ring and hindering the reaction. Neutralize the generated HCl by adding a base (e.g., sodium carbonate, aqueous sodium hydroxide) to maintain a pH between 0.5 and 3.[2]
Product Purity Issues Presence of unreacted starting materials or intermediates.- Optimize reaction conditions to drive the reaction to completion. - Employ efficient purification techniques such as fractional distillation or column chromatography. The significant difference in boiling points between 2-chloropyrazine and pyrazine suggests distillation can be effective.[3]
Contamination with over-chlorinated byproducts.- Use precise stoichiometric control of the chlorinating agent. - Purification by fractional distillation under reduced pressure or column chromatography may be necessary to separate products with close boiling points.
Dark coloration of the product.- This may indicate the formation of polymeric byproducts. - Ensure the reaction temperature is well-controlled. - Purification via distillation or treatment with activated carbon may help to remove colored impurities.

Troubleshooting Logic Diagram

Troubleshooting Logic start Low Product Yield check_step1 Analyze Step 1 Yield start->check_step1 check_step2 Analyze Step 2 Yield start->check_step2 low_step1 Low Yield in Ring Chlorination check_step1->low_step1 low_step2 Low Yield in Side-Chain Chlorination check_step2->low_step2 solution_step1 Optimize Ring Chlorination: - Adjust T/time - Check reagent stoichiometry - Consider alternative reagents low_step1->solution_step1 solution_step2 Optimize Side-Chain Chlorination: - Verify initiator activity - Control chlorinating agent ratio - Maintain optimal pH low_step2->solution_step2

Caption: Troubleshooting flowchart for low yield in the synthesis.

Frequently Asked Questions (FAQs)

Q1: What is a common starting material for the synthesis of this compound?

A1: A common and logical starting material is 2-methylpyrazine. The synthesis would then proceed via a two-step process: chlorination of the pyrazine ring followed by chlorination of the methyl side chain.

Q2: Which chlorinating agents are suitable for the ring chlorination of 2-methylpyrazine (Step 1)?

A2: For the analogous chlorination of pyridine derivatives, reagents like chlorine gas, phosphorus oxychloride, and phosgene are used.[4] For pyrazine, vapor-phase chlorination with chlorine gas at high temperatures (300-600 °C) in the presence of water vapor has been reported to produce monochloropyrazine in good yields.[3] N-chlorosuccinimide (NCS) in the presence of a catalytic amount of DMSO can also be an effective and milder alternative for chlorinating heteroaromatics.

Q3: How can I selectively chlorinate the methyl group in the presence of the pyrazine ring (Step 2)?

A3: Side-chain chlorination is typically achieved through a free-radical mechanism. This can be initiated by using a radical initiator like 2,2'-azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO) in combination with a chlorinating agent such as chlorine gas or N-chlorosuccinimide (NCS), often under UV irradiation.[1][2][5][6]

Q4: What are the main byproducts to expect, and how can their formation be minimized?

A4: In Step 1 (ring chlorination), the formation of isomers (e.g., 2-chloro-3-methylpyrazine or 2-chloro-6-methylpyrazine) is a possibility. Careful control of reaction conditions can improve regioselectivity. In Step 2 (side-chain chlorination), the primary byproducts are di- and trichlorinated species at the methyl group. To minimize these, it is crucial to control the molar ratio of the chlorinating agent to the substrate and to monitor the reaction's progress to avoid over-chlorination.

Q5: The side-chain chlorination reaction seems to stop before completion. What could be the issue?

A5: The reaction generates hydrogen chloride (HCl), which can protonate the nitrogen atoms of the pyrazine ring. This protonation deactivates the molecule towards further reaction. To counteract this, a base should be added to neutralize the HCl as it is formed, maintaining a pH between 0.5 and 3.[2]

Q6: What purification methods are recommended for the final product?

A6: The final product, this compound, is expected to be a liquid or a low-melting solid. Purification can typically be achieved by fractional distillation under reduced pressure to separate it from starting materials and byproducts. Column chromatography on silica gel is another effective method for achieving high purity.[7]

Experimental Protocols

The following are detailed experimental protocols adapted from established methods for the synthesis of the analogous pyridine compounds. These should be considered as a starting point and may require optimization for the pyrazine system.

Protocol 1: Synthesis of 2-Chloro-5-methylpyrazine (Step 1 - Illustrative)

This protocol is adapted from the synthesis of 2-chloro-5-methylpyridine.

  • Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, a gas inlet tube, and a reflux condenser connected to a gas scrubber, add 2-methylpyrazine (1 mol) and a suitable high-boiling inert solvent (e.g., dichlorobenzene).

  • Reaction: Heat the mixture to the desired reaction temperature (e.g., 100-150 °C). Bubble chlorine gas (1-1.2 mol) through the solution over a period of 2-4 hours. The reaction should be monitored by Gas Chromatography (GC) for the disappearance of the starting material and the formation of the product.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Purge the system with nitrogen to remove any excess chlorine gas.

  • Purification: The solvent can be removed by distillation under reduced pressure. The crude product is then purified by fractional distillation to yield 2-chloro-5-methylpyrazine.

Protocol 2: Synthesis of this compound (Step 2)

This protocol is based on the side-chain chlorination of 2-chloro-5-methylpyridine.[2][5]

  • Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, a reflux condenser, a dropping funnel, and a pH meter, add 2-chloro-5-methylpyrazine (1 mol) and water.

  • Initiation: Heat the mixture to 60-90 °C and add a radical initiator such as AIBN (0.01-0.05 mol).

  • Chlorination and pH Control: Begin bubbling chlorine gas into the reaction mixture. Simultaneously, add an aqueous solution of a base (e.g., 20% sodium carbonate) dropwise to maintain the pH of the reaction mixture between 0.5 and 3.

  • Monitoring: Monitor the progress of the reaction by GC. The reaction is typically complete when the desired level of monochlorination is achieved, and the formation of dichlorinated byproduct begins to increase significantly.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Separate the organic layer. If the product is solid, it may precipitate upon cooling. The product can be extracted with a suitable organic solvent (e.g., dichloromethane).

  • Purification: The organic extracts are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by vacuum distillation or column chromatography to yield this compound.

Quantitative Data

The following tables summarize quantitative data from analogous pyridine syntheses, which can serve as a benchmark for optimizing the synthesis of this compound.

Table 1: Ring Chlorination of 3-Methylpyridine Analogue [8]

Starting MaterialChlorinating AgentSolventTemperatureYield of 2-Chloro-5-methylpyridine
3-Methylpyridine N-OxideBenzoyl chloride / POCl₃Dichloromethane / Chlorobenzene-10 °C to reflux82.2%

Table 2: Side-Chain Chlorination of 2-Chloro-methylpyridine Derivatives [5]

SubstrateChlorinating AgentInitiatorpHTemperatureProduct Distribution (Monochloro:Dichloro:Trichloro)
2-chloro-3-methylpyridineChlorine gasAIBN0.8-2.565-70 °C85 : 10 : 1 (illustrative ratio)
2-chloro-5-methylpyridineChlorine gasAIBN0.8-2.565-70 °CHigh selectivity for monochloro product achievable
2-chloro-6-methylpyridineChlorine gasAIBN0.8-2.567-70 °C88.7 : 10.1 : 1.2 (after 5 hours)

References

Technical Support Center: Purification of 2-Chloro-5-(chloromethyl)pyrazine and its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the purification of 2-Chloro-5-(chloromethyl)pyrazine and its derivatives. This resource is tailored for researchers, scientists, and professionals in drug development to address challenges encountered during the purification of these compounds. Below, you will find troubleshooting guides and frequently asked questions (FAQs) to assist in your experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying crude this compound?

A1: The primary purification techniques for this compound and its derivatives include:

  • Column Chromatography: This is a highly effective method for separating the target compound from byproducts and unreacted starting materials.[1] Silica gel is the most common stationary phase, with a gradient elution system of hexanes and ethyl acetate being a typical mobile phase.[1]

  • Recrystallization: For solid derivatives, recrystallization can be a cost-effective and efficient method to achieve high purity. The choice of solvent is critical and often requires experimental optimization.

  • Liquid-Liquid Extraction (LLE): LLE is frequently used as an initial cleanup step to remove highly polar or non-polar impurities from the reaction mixture before further purification.

  • Distillation: For volatile derivatives, distillation under reduced pressure can be an effective technique to separate them from non-volatile impurities.

Q2: What are the common impurities I might encounter during the synthesis of this compound?

A2: Common impurities can include unreacted starting materials, over-chlorinated byproducts, and isomers. For instance, in related pyrazine syntheses, imidazole byproducts can sometimes be formed and co-extracted with the desired product.[2] The specific impurities will largely depend on the synthetic route employed.

Q3: How can I identify the impurities in my sample?

A3: A combination of analytical techniques is recommended for impurity profiling:

  • High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for separating and quantifying the purity of your compound. A reversed-phase C18 column with a water and acetonitrile or methanol gradient is a good starting point for method development.[1]

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is well-suited for identifying volatile impurities and can provide structural information based on fragmentation patterns.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy provide detailed structural information that can help identify impurities by detecting extra peaks that do not correspond to the target molecule.

Troubleshooting Guide

This guide addresses common issues encountered during the purification of this compound and its derivatives.

Issue 1: Low recovery after column chromatography.

  • Possible Cause: The compound may be too strongly adsorbed to the silica gel, or the elution solvent may not be polar enough.

  • Solution:

    • Gradually increase the polarity of the eluent. For a hexane/ethyl acetate system, slowly increase the percentage of ethyl acetate.

    • Consider using a different stationary phase, such as alumina, or a reversed-phase column (C18) if the compound is sufficiently non-polar.

    • Ensure the crude material is properly loaded onto the column. Dry loading can sometimes improve resolution and recovery compared to wet loading.

Issue 2: The compound oils out during recrystallization.

  • Possible Cause: The cooling rate is too fast, or the chosen solvent is not ideal. Oiling out occurs when the solution becomes supersaturated before the temperature is low enough for crystal lattice formation.

  • Solution:

    • Allow the solution to cool slowly and undisturbed. Using a Dewar flask can help to slow the cooling process.

    • Try a different solvent or a solvent mixture. A good recrystallization solvent should dissolve the compound well at high temperatures and poorly at low temperatures.

    • Add a seed crystal to induce crystallization.

Issue 3: Persistent impurity even after multiple purification steps.

  • Possible Cause: The impurity may have very similar polarity or solubility to the desired product. It could also be an isomeric impurity.

  • Solution:

    • For column chromatography, try a shallower solvent gradient to improve separation.

    • Consider using a different chromatographic technique, such as preparative HPLC, which offers higher resolution.

    • If the impurity is an isomer, it may be necessary to revisit the synthetic strategy to avoid its formation.

Data Presentation

The following tables provide illustrative data for common purification techniques. Note that optimal conditions and results will vary depending on the specific derivative and the nature of the impurities.

Table 1: Illustrative Column Chromatography Purification Data

EntryStarting Material PurityStationary PhaseEluent System (Hexane:Ethyl Acetate)Final Purity (by HPLC)Yield (%)
1~85%Silica Gel (230-400 mesh)Gradient: 100:0 to 80:20>98%75
2~70%Silica Gel (230-400 mesh)Gradient: 95:5 to 70:30>97%65
3~90%Alumina (neutral)Gradient: 100:0 to 90:10>99%85

Table 2: Illustrative Recrystallization Purification Data

EntryStarting Material PurityRecrystallization SolventFinal Purity (by HPLC)Yield (%)
1~95%Ethanol/Water>99.5%80
2~92%Isopropanol>99%70
3~90%Ethyl Acetate/Hexane>98.5%75

Experimental Protocols

Protocol 1: General Column Chromatography Purification

  • Slurry Preparation: Prepare a slurry of silica gel in the initial, least polar eluent (e.g., 100% hexanes).

  • Column Packing: Pour the slurry into the chromatography column and allow it to pack under gravity or with gentle pressure.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent) and adsorb it onto a small amount of silica gel. After evaporating the solvent, carefully add the dried silica with the adsorbed sample to the top of the column.

  • Elution: Begin elution with the least polar solvent and gradually increase the polarity by adding more of the polar solvent (e.g., ethyl acetate).

  • Fraction Collection: Collect fractions and monitor the separation using Thin Layer Chromatography (TLC).

  • Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.

Protocol 2: General Recrystallization Procedure

  • Dissolution: In a flask, dissolve the crude solid in the minimum amount of a suitable hot solvent.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration to remove them.

  • Cooling: Allow the solution to cool slowly to room temperature. Crystal formation should begin.

  • Crystallization Maximization: Once crystals start to form, the flask can be placed in an ice bath to maximize the yield of crystals.

  • Crystal Collection: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold solvent.

  • Drying: Dry the crystals under vacuum to remove any residual solvent.

Visualizations

Purification_Workflow start Crude this compound extraction Liquid-Liquid Extraction start->extraction Initial Cleanup chromatography Column Chromatography extraction->chromatography Major Purification recrystallization Recrystallization chromatography->recrystallization Final Polishing (if solid) analysis Purity Analysis (HPLC, GC-MS, NMR) chromatography->analysis recrystallization->analysis final_product Pure Product (>98%) analysis->final_product Meets Specification

Caption: A general workflow for the purification of this compound.

Troubleshooting_Tree start Low Purity After Initial Purification check_method Review Purification Method start->check_method is_column Column Chromatography? check_method->is_column Yes is_recrystallization Recrystallization? check_method->is_recrystallization No optimize_gradient Optimize Solvent Gradient (shallower) is_column->optimize_gradient slow_cooling Ensure Slow Cooling is_recrystallization->slow_cooling change_stationary Change Stationary Phase (e.g., Alumina, C18) optimize_gradient->change_stationary If still impure prep_hplc Consider Preparative HPLC change_stationary->prep_hplc For difficult separations change_solvent Try Different Solvent/Solvent Mixture slow_cooling->change_solvent If 'oiling out' persists seed_crystal Use a Seed Crystal change_solvent->seed_crystal To induce crystallization

Caption: A decision tree for troubleshooting low purity issues.

References

Identifying and minimizing byproducts in 2-Chloro-5-(chloromethyl)pyrazine reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the synthesis of 2-Chloro-5-(chloromethyl)pyrazine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address frequently asked questions (FAQs) related to the identification and minimization of byproducts in this critical reaction.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound, providing potential causes and actionable solutions.

Issue 1: Low Yield of this compound and Presence of Multiple Chlorinated Impurities

  • Question: My reaction is showing a low yield of the desired this compound, and my GC-MS analysis indicates the presence of several byproducts with higher molecular weights, suggesting over-chlorination. How can I improve the selectivity of my reaction?

  • Answer: Over-chlorination is a common side reaction in the synthesis of chlorinated pyridines and pyrazines.[1] The formation of di- and tri-chlorinated species on the pyrazine ring or the methyl group can significantly reduce the yield of the target mono-chlorinated product. To minimize these byproducts, consider the following strategies:

    • Control of Reaction Temperature: High reaction temperatures can favor multiple chlorinations.[2] It is crucial to maintain the recommended temperature range for the specific chlorination or chloromethylation method being used. Lowering the temperature may help to increase selectivity.

    • Stoichiometry of Chlorinating Agent: The molar ratio of the chlorinating agent to the starting material is a critical parameter. Using a significant excess of the chlorinating agent will inevitably lead to over-chlorination. A careful, dropwise addition of a controlled amount of the chlorinating agent is recommended.

    • Reaction Time: Prolonged reaction times can also contribute to the formation of multiple chlorinated byproducts. Monitoring the reaction progress using techniques like TLC or GC-MS and stopping the reaction once the starting material is consumed can prevent further chlorination of the desired product.

    • pH Control: For certain liquid-phase chlorination reactions, controlling the pH can significantly reduce byproduct formation. The addition of a buffer solution to maintain a slightly acidic pH (e.g., 4-5) has been shown to improve the yield of the desired product in the synthesis of the analogous 2-chloro-5-(chloromethyl)pyridine.[3]

Issue 2: Formation of Dimerized or Polymerized Byproducts

  • Question: I am observing high molecular weight impurities that, based on mass spectrometry, appear to be dimers or polymers of my pyrazine starting material or product. What causes this and how can I prevent it?

  • Answer: The formation of dimerized or oligomeric byproducts can occur under certain reaction conditions, particularly with reactive intermediates. In the synthesis of related pyrazine compounds, byproducts such as tri-2-pyrazinylmethane and 3-chloro-2,2'-bipyrazine have been identified.[4] These can arise from side reactions involving the starting materials or the product itself.

    • Minimizing Reaction Time and Temperature: As with over-chlorination, elevated temperatures and extended reaction times can promote these side reactions.

    • Choice of Solvent: The reaction solvent can influence the stability of intermediates and the propensity for side reactions. Using an appropriate inert solvent is crucial.

    • Work-up Procedure: A prompt and efficient work-up procedure is important to isolate the desired product before it can participate in further reactions. Quenching the reaction mixture and proceeding with extraction and purification without delay is recommended.

Issue 3: Difficulty in Purifying this compound from a Specific Isomeric Byproduct

  • Question: My final product is contaminated with an isomeric byproduct that is difficult to separate by column chromatography. How can I identify this isomer and improve the purification process?

  • Answer: The presence of isomeric byproducts is a common challenge. In the case of this compound, a likely isomeric impurity is 2-Chloro-3-(chloromethyl)pyrazine. The identification and separation of such isomers require careful analytical and purification techniques.

    • Identification using NMR Spectroscopy: 1H and 13C NMR spectroscopy are powerful tools for distinguishing between isomers. The substitution pattern on the pyrazine ring will result in unique chemical shifts and coupling patterns for the aromatic protons and carbons. A detailed analysis of the NMR spectra, potentially including 2D NMR techniques like COSY and HMBC, can confirm the identity of the isomeric byproduct.

    • Optimization of Chromatographic Conditions: While challenging, separation of isomers by column chromatography can often be achieved by optimizing the stationary and mobile phases. Experimenting with different solvent systems (e.g., varying polarity) and different types of silica or alumina may improve resolution. High-Performance Liquid Chromatography (HPLC) with a suitable column and mobile phase can also be an effective purification method.[5][6]

    • Crystallization: If the desired product is a solid, fractional crystallization can be a highly effective method for removing isomeric impurities.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to this compound?

A1: While specific literature on the synthesis of this compound is not as abundant as for its pyridine analog, common synthetic strategies for similar compounds include:

  • Chlorination of a Methylpyrazine Precursor: This typically involves the direct chlorination of 2-methyl-5-chloropyrazine or a related precursor. This route can be prone to the formation of over-chlorinated byproducts.

  • Chloromethylation of a Chloropyrazine: This involves introducing the chloromethyl group onto a pre-existing 2-chloropyrazine ring.

  • Cyclization Reactions: Some synthetic routes for the analogous 2-chloro-5-(chloromethyl)pyridine utilize a cyclization reaction to form the heterocyclic ring, which can offer better control over substitution patterns and avoid certain byproducts.[7]

Q2: What are the expected major byproducts in the synthesis of this compound?

A2: Based on the chemistry of pyrazine and related heterocyclic compounds, the following byproducts are plausible:

  • Over-chlorinated Pyrazines: These include dichlorinated and trichlorinated pyrazines, where additional chlorine atoms are substituted onto the pyrazine ring or the methyl group.[1]

  • Isomeric Products: 2-Chloro-3-(chloromethyl)pyrazine is a likely isomeric byproduct.

  • Dimerized/Polymerized Products: As mentioned in the troubleshooting guide, side reactions can lead to the formation of higher molecular weight byproducts.[4]

  • Oxidized Byproducts: Depending on the reaction conditions and the presence of oxidizing agents, oxidized pyrazine derivatives could be formed.

Q3: Which analytical techniques are best suited for identifying and quantifying byproducts in my reaction mixture?

A3: A combination of chromatographic and spectroscopic techniques is recommended for a comprehensive analysis:

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is an excellent technique for separating and identifying volatile byproducts. The mass spectra can provide valuable information for structure elucidation.[8]

  • High-Performance Liquid Chromatography (HPLC): HPLC is well-suited for the quantitative analysis of the main product and less volatile byproducts. An HPLC method can be developed and validated for purity assessment.[5][6]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are indispensable for the unambiguous structural identification of the desired product and any isolated byproducts, particularly for distinguishing between isomers.[9][10][11]

Data Presentation

Table 1: Hypothetical GC-MS Analysis of a Crude this compound Reaction Mixture

Retention Time (min)Compound NameMolecular Weight ( g/mol )Key Mass Fragments (m/z)Tentative % Area
8.52-Methyl-5-chloropyrazine (Starting Material)128.56128, 93, 665.2
10.2 This compound (Product) 162.01 162, 127, 92 85.3
11.82,3-Dichloro-5-methylpyrazine163.00162, 127, 923.1
12.52-Chloro-5-(dichloromethyl)pyrazine195.45196, 161, 1264.8
15.1Dimerized Byproduct>200Varies1.6

Note: This table is a hypothetical representation and actual results may vary depending on the specific reaction conditions and analytical method.

Experimental Protocols

Protocol 1: General Procedure for GC-MS Analysis

This protocol provides a general guideline for the analysis of a this compound reaction mixture. Method validation is required for specific applications.

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the crude reaction mixture into a vial.

    • Dissolve the sample in 1 mL of a suitable solvent (e.g., dichloromethane or ethyl acetate).

    • If necessary, filter the solution to remove any particulate matter.

  • GC-MS Instrumentation and Conditions:

    • GC System: Agilent 7890B GC or equivalent.

    • MS System: Agilent 5977A MSD or equivalent.

    • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

    • Injector Temperature: 250 °C.

    • Oven Temperature Program:

      • Initial temperature: 60 °C, hold for 2 minutes.

      • Ramp: 10 °C/min to 280 °C.

      • Hold: 5 minutes at 280 °C.

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Ion Source Temperature: 230 °C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 40-400.

Protocol 2: General Procedure for HPLC Analysis

This protocol outlines a starting point for developing an HPLC method for the analysis of this compound. The method will require optimization and validation.

  • Sample Preparation:

    • Prepare a stock solution of the crude reaction mixture in the mobile phase or a compatible solvent at a concentration of approximately 1 mg/mL.

    • Prepare a series of standards of purified this compound for calibration.

  • HPLC Instrumentation and Conditions:

    • HPLC System: Agilent 1260 Infinity II or equivalent.

    • Column: Zorbax Eclipse XDB-C18 (4.6 x 150 mm, 5 µm) or equivalent.[5]

    • Mobile Phase: A mixture of acetonitrile and water (e.g., 30:70 v/v). The gradient may need to be optimized for better separation.[5]

    • Flow Rate: 1.0 mL/min.[5]

    • Column Temperature: 30 °C.

    • Detection: UV at 240 nm.[5]

    • Injection Volume: 10 µL.

Visualizations

Reaction_Pathway cluster_main Main Reaction cluster_byproducts Byproduct Formation Starting Material 2-Methyl-5-chloropyrazine Product This compound Starting Material->Product + Cl2, Initiator Isomerization 2-Chloro-3-(chloromethyl)pyrazine Starting Material->Isomerization Side Reaction Overchlorination 2,3-Dichloro-5-methylpyrazine 2-Chloro-5-(dichloromethyl)pyrazine Product->Overchlorination Excess Cl2 / High Temp. Dimerization Dimerized Products Product->Dimerization Side Reaction

Caption: Reaction pathway showing the formation of the main product and potential byproducts.

Troubleshooting_Workflow cluster_solutions Potential Solutions Start Low Yield / Impurities Detected Check_Reaction_Parameters Review Reaction Conditions: - Temperature - Stoichiometry - Reaction Time Start->Check_Reaction_Parameters Analyze_Byproducts Identify Byproducts by GC-MS / NMR Check_Reaction_Parameters->Analyze_Byproducts Optimize_Temp Lower Reaction Temperature Analyze_Byproducts->Optimize_Temp Over-chlorination or Dimerization Optimize_Stoich Adjust Reagent Stoichiometry Analyze_Byproducts->Optimize_Stoich Over-chlorination Optimize_Time Reduce Reaction Time Analyze_Byproducts->Optimize_Time Multiple Byproducts Optimize_Purification Optimize Chromatography / Crystallization Analyze_Byproducts->Optimize_Purification Isomeric Impurities

Caption: A logical workflow for troubleshooting low yield and impurity issues.

References

Stability issues and degradation pathways of 2-Chloro-5-(chloromethyl)pyrazine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability and degradation of 2-Chloro-5-(chloromethyl)pyrazine.

Stability and Degradation Profile

This compound is a reactive compound susceptible to degradation under various conditions. The primary degradation pathway involves nucleophilic substitution at the chloromethyl group, and to a lesser extent, at the chloro-substituted carbon on the pyrazine ring. Understanding these pathways is critical for accurate experimental design and interpretation of results.

Key Stability Concerns:

  • Hydrolysis: The chloromethyl group is susceptible to hydrolysis, especially under neutral to basic pH conditions, leading to the formation of 2-Chloro-5-(hydroxymethyl)pyrazine.

  • Nucleophilic Substitution: The presence of two chloro substituents makes the molecule reactive towards various nucleophiles. The benzylic-like chloride of the chloromethyl group is particularly labile.

  • Incompatibility: The compound may react with strong bases, oxidizing agents, and certain metals like mild and galvanized steel.[1] Contact with alkaline materials can liberate heat.[1]

Troubleshooting Guide

This guide addresses common issues encountered during the handling and use of this compound in a question-and-answer format.

Question: I am observing an unexpected peak in my HPLC analysis after dissolving this compound in a methanol-based solvent for a short period. What could be the cause?

Answer: The unexpected peak is likely due to the solvolysis of the chloromethyl group with methanol, forming 2-Chloro-5-(methoxymethyl)pyrazine. The chloromethyl group is reactive towards nucleophilic attack by alcohols, especially in polar solvents.

  • Troubleshooting Steps:

    • Solvent Selection: If possible, use a less nucleophilic, aprotic solvent for your analysis, such as acetonitrile or tetrahydrofuran (THF).

    • Fresh Solutions: Always prepare solutions of this compound fresh before use.

    • Low Temperature: Store solutions at low temperatures (2-8 °C) to minimize degradation if immediate use is not possible.

Question: My reaction yield is consistently low when using this compound as a starting material in a reaction with a nitrogen-based nucleophile. What are the potential reasons?

Answer: Low yields in reactions involving this compound and nucleophiles can stem from several factors related to the compound's stability and reactivity.

  • Troubleshooting Steps:

    • Purity of Starting Material: Verify the purity of your this compound, as it can degrade upon storage. Impurities such as the hydrolyzed product, 2-Chloro-5-(hydroxymethyl)pyrazine, will not participate in the desired reaction.

    • Reaction Conditions:

      • Base Selection: If a base is used to deprotonate your nucleophile, consider its strength and nucleophilicity. Strong, non-nucleophilic bases are preferred to avoid side reactions with the chloromethyl group.

      • Temperature Control: Exothermic reactions can lead to degradation. Maintain strict temperature control throughout the reaction.

    • Side Reactions: The pyrazine ring itself can undergo nucleophilic aromatic substitution, although this is generally less favorable than substitution at the chloromethyl group. Analyze your crude reaction mixture for potential isomeric byproducts.

Question: I have noticed a change in the physical appearance (e.g., discoloration, clumping) of my stored this compound solid. Is it still usable?

Answer: A change in physical appearance is a strong indicator of degradation. The compound is sensitive to moisture and may hydrolyze over time, even in the solid state if not stored under strictly anhydrous conditions.

  • Troubleshooting Steps:

    • Purity Analysis: Before use, analyze a small sample of the material by a suitable analytical method like HPLC or GC-MS to determine its purity.

    • Proper Storage: Ensure the compound is stored in a tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen), and at the recommended temperature of 2-8 °C.

    • Discard if Necessary: If significant degradation is confirmed, it is advisable to use a fresh batch of the compound to ensure the reliability and reproducibility of your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation products of this compound?

A1: The primary degradation product is 2-Chloro-5-(hydroxymethyl)pyrazine, formed via hydrolysis of the chloromethyl group. In the presence of other nucleophiles (e.g., alcohols, amines), the corresponding substitution products can also be formed.

Q2: What are the recommended storage conditions for this compound?

A2: To ensure stability, the compound should be stored at 2-8 °C in a tightly sealed container under a dry, inert atmosphere.[1] It is crucial to protect it from moisture and light.

Q3: How can I monitor the degradation of this compound in my samples?

A3: A stability-indicating HPLC method is the most common technique. A reverse-phase C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier (e.g., acetonitrile or methanol) can typically be used to separate the parent compound from its degradation products.

Q4: Is this compound sensitive to light?

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and establish a stability-indicating analytical method.

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile) at a concentration of 1 mg/mL.

2. Stress Conditions:

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Heat at 60°C for 24 hours.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep at room temperature for 1 hour.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep at room temperature for 24 hours.

  • Thermal Degradation: Place the solid compound in an oven at 60°C for 48 hours. Dissolve a portion in the solvent for analysis.

  • Photodegradation: Expose the stock solution to UV light (254 nm) for 24 hours.

3. Sample Analysis:

  • Before analysis, neutralize the acidic and basic samples.

  • Analyze all stressed samples, along with an unstressed control sample, using an appropriate analytical method such as HPLC-UV or LC-MS.

4. Data Evaluation:

  • Compare the chromatograms of the stressed samples with the control.

  • Identify and quantify the degradation products.

  • The analytical method is considered stability-indicating if it can resolve the parent peak from all degradation product peaks.

Protocol 2: HPLC Method for Stability Indicating Assay

This protocol provides a starting point for developing an HPLC method to analyze this compound and its degradation products.

ParameterRecommended Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B Acetonitrile
Gradient Start with 95% A, 5% B; ramp to 5% A, 95% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 270 nm
Injection Volume 10 µL

Note: This is a general method and may require optimization for specific applications and degradation products.

Visualizations

Degradation Pathway of this compound

G A This compound B 2-Chloro-5-(hydroxymethyl)pyrazine A->B Hydrolysis (H2O) C 2-Chloro-5-(alkoxymethyl)pyrazine A->C Solvolysis (ROH) D Nucleophilic Substitution Product (e.g., with Amines) A->D Nucleophilic Attack (Nu-)

Caption: Primary degradation pathways of this compound.

Experimental Workflow for Stability Testing

G cluster_0 Sample Preparation cluster_1 Forced Degradation cluster_2 Analysis cluster_3 Data Evaluation A Prepare Stock Solution of This compound B Acid Hydrolysis A->B C Base Hydrolysis A->C D Oxidation A->D E Thermal Stress A->E F Photolysis A->F G HPLC-UV / LC-MS Analysis B->G C->G D->G E->G F->G H Identify Degradation Products G->H I Validate Stability-Indicating Method H->I

References

Navigating the Synthesis of 2-Chloro-5-(chloromethyl)pyrazine: A Technical Troubleshooting Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The large-scale production of 2-Chloro-5-(chloromethyl)pyrazine, a key intermediate in the synthesis of various pharmaceuticals, can present a unique set of challenges. This technical support guide provides a comprehensive resource for troubleshooting common issues encountered during its synthesis, ensuring a smoother and more efficient scale-up process. The following question-and-answer format directly addresses potential experimental hurdles, offering detailed methodologies and data-driven solutions.

Frequently Asked Questions (FAQs) & Troubleshooting

1. Low or Inconsistent Yields

Q: We are experiencing significantly lower than expected yields during the scale-up of our this compound synthesis. What are the likely causes and how can we optimize for a better outcome?

A: Low yields are a common issue during scale-up and can often be attributed to a combination of factors. A systematic approach to optimization is crucial.

  • Sub-optimal Reaction Conditions: The chlorination of the pyrazine ring and the subsequent side-chain chlorination are sensitive to temperature, reaction time, and reagent stoichiometry. Small deviations that are negligible at the lab scale can have a significant impact on a larger scale. We recommend a thorough Design of Experiments (DoE) approach to identify the optimal parameter space.

  • Impurity Profile of Starting Materials: The purity of the initial pyrazine substrate is critical. Trace impurities can interfere with the reaction, leading to the formation of side products and a reduction in the yield of the desired product. Ensure all starting materials are rigorously characterized and purified if necessary.

  • Inefficient Mixing: In larger reactors, inefficient mixing can lead to localized "hot spots" or areas of high reagent concentration, promoting side reactions. Ensure your reactor is equipped with an appropriate agitation system for the scale of your reaction.

Data-Driven Optimization of Reaction Parameters:

ParameterLab-Scale (Typical)Pilot-Scale (Optimized Range)Potential Impact of Deviation
Temperature (°C) 80 - 10090 - 110Lower temperatures can lead to incomplete reactions, while higher temperatures may increase the formation of polychlorinated byproducts.
Reaction Time (h) 4 - 66 - 8Insufficient time will result in low conversion. Extended reaction times can lead to product degradation or side-product formation.
Chlorinating Agent (eq.) 1.1 - 1.51.2 - 1.4An excess is necessary to drive the reaction to completion, but a large excess can increase the risk of over-chlorination.
Catalyst Loading (mol%) 1 - 20.5 - 1.5Catalyst deactivation can be more pronounced at scale. Monitor catalyst activity and consider a higher initial loading or a staged addition.

2. Formation of Impurities and Side Products

Q: We are observing several unknown impurities in our crude product. What are the common side products in this synthesis and how can we minimize their formation?

A: The formation of impurities is a key challenge in the synthesis of halogenated heterocycles. Based on analogous reactions with pyridine derivatives, the following are potential side products:

  • Over-chlorinated Species: The primary impurities are often di- and tri-chlorinated pyrazine derivatives. Precise control over the stoichiometry of the chlorinating agent and the reaction temperature is the most effective way to mitigate this.

  • Positional Isomers: Depending on the substitution pattern of the starting material, the formation of other chlorinated isomers is possible.

  • Hydrolysis Products: If water is present in the reaction mixture, the chloromethyl group can be hydrolyzed to a hydroxymethyl group. Ensure all reagents and solvents are anhydrous.

Logical Troubleshooting Flow for Impurity Formation:

Start Impurity Detected Analysis Characterize Impurity (NMR, MS) Start->Analysis OverChlorination Over-chlorination? Analysis->OverChlorination Isomer Positional Isomer? OverChlorination->Isomer No OptimizeStoichiometry Optimize Chlorinating Agent Stoichiometry OverChlorination->OptimizeStoichiometry Yes Hydrolysis Hydrolysis Product? Isomer->Hydrolysis No CheckStartingMaterial Verify Starting Material Purity Isomer->CheckStartingMaterial Yes Anhydrous Ensure Anhydrous Conditions Hydrolysis->Anhydrous Yes ControlTemp Implement Strict Temperature Control OptimizeStoichiometry->ControlTemp End Minimized Impurities ControlTemp->End CheckStartingMaterial->End Anhydrous->End

Caption: A logical workflow for identifying and mitigating impurity formation.

3. Purification Challenges at Scale

Q: We are finding it difficult to purify this compound at a larger scale using our lab-scale chromatography method. What are more scalable purification strategies?

A: While column chromatography is effective at the lab scale, it is often not economically viable for large-scale production. Consider the following alternatives:

  • Distillation: If the boiling point of the desired product is sufficiently different from that of the impurities, fractional distillation under reduced pressure can be a highly effective and scalable purification method.

  • Recrystallization: For solid products, recrystallization from a suitable solvent system can provide high purity material. A thorough solvent screen is necessary to identify the optimal solvent or solvent mixture.

  • Liquid-Liquid Extraction: A well-designed series of extractions can be used to remove certain impurities based on their differential solubility in immiscible solvents.

Comparison of Purification Methods:

MethodAdvantagesDisadvantagesScalability
Column Chromatography High resolutionHigh solvent consumption, costly stationary phaseLow
Distillation Highly scalable, low costRequires thermal stability of the product and sufficient boiling point differencesHigh
Recrystallization Can yield very pure product, scalableRequires a solid product and a suitable solvent system, potential for product loss in the mother liquorMedium to High
Liquid-Liquid Extraction Low cost, scalableLower resolution, can be labor-intensiveHigh

Experimental Protocols

Protocol 1: Synthesis of 2-Chloro-5-methylpyrazine (Precursor)

This two-step process involves the formation of 2-hydroxy-5-methylpyrazine followed by chlorination.

Step 1: Synthesis of 2-Hydroxy-5-methylpyrazine

  • To a solution of 2-amino-5-methylpyrazine in aqueous acid, add a solution of sodium nitrite dropwise at 0-5 °C.

  • Stir the reaction mixture at room temperature for 2-4 hours.

  • Neutralize the reaction mixture with a base (e.g., sodium bicarbonate) and extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 2-hydroxy-5-methylpyrazine.

Step 2: Chlorination of 2-Hydroxy-5-methylpyrazine

  • To a stirred solution of 2-hydroxy-5-methylpyrazine in a high-boiling inert solvent (e.g., toluene), add a chlorinating agent (e.g., phosphorus oxychloride) dropwise at room temperature.

  • Heat the reaction mixture to reflux (100-120 °C) for 4-6 hours.

  • Cool the reaction mixture and carefully quench with ice-water.

  • Neutralize with a base and extract the product with an organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation or column chromatography.

Protocol 2: Side-Chain Chlorination of 2-Chloro-5-methylpyrazine

  • Dissolve 2-chloro-5-methylpyrazine in a suitable solvent (e.g., carbon tetrachloride).

  • Add a radical initiator (e.g., AIBN or benzoyl peroxide).

  • Heat the mixture to reflux and bubble chlorine gas through the solution, or add a chlorinating agent such as N-chlorosuccinimide (NCS) portion-wise.

  • Monitor the reaction by GC or TLC until the desired conversion is achieved.

  • Cool the reaction mixture, wash with an aqueous solution of sodium bisulfite to remove excess chlorine, followed by a wash with saturated sodium bicarbonate solution.

  • Dry the organic layer, concentrate, and purify the product by vacuum distillation or recrystallization.

Visualizing the Synthetic Workflow:

cluster_0 Precursor Synthesis cluster_1 Final Product Synthesis 2-Amino-5-methylpyrazine 2-Amino-5-methylpyrazine 2-Hydroxy-5-methylpyrazine 2-Hydroxy-5-methylpyrazine 2-Amino-5-methylpyrazine->2-Hydroxy-5-methylpyrazine Diazotization 2-Chloro-5-methylpyrazine 2-Chloro-5-methylpyrazine 2-Hydroxy-5-methylpyrazine->2-Chloro-5-methylpyrazine Chlorination This compound This compound 2-Chloro-5-methylpyrazine->this compound Side-Chain Chlorination Purification Purification This compound->Purification Distillation/Recrystallization Final Product Final Product Purification->Final Product

Caption: A simplified workflow for the synthesis of this compound.

By systematically addressing these common troubleshooting points and utilizing the provided protocols and data as a starting point for optimization, researchers and production chemists can more effectively scale up the synthesis of this compound, leading to improved yields, higher purity, and a more robust and reliable manufacturing process.

Technical Support Center: Catalyst Selection for 2-Chloro-5-(chloromethyl)pyrazine Transformations

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for transformations involving 2-Chloro-5-(chloromethyl)pyrazine. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to navigate the challenges encountered during the functionalization of this versatile building block.

Frequently Asked Questions (FAQs)

Q1: Which chlorine atom on this compound is more reactive?

A1: The reactivity of the two chlorine atoms is distinct and depends on the reaction type.

  • The chloromethyl group is highly susceptible to nucleophilic substitution by nucleophiles like amines or alkoxides, as the chlorine is a good leaving group in an SN2 reaction.[1]

  • The chloro group on the pyrazine ring is generally less reactive towards classical nucleophilic aromatic substitution (SNAr) but is the primary site for palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings.[1][2] The electron-deficient nature of the pyrazine ring facilitates these metal-catalyzed transformations.[2]

Q2: My cross-coupling reaction is resulting in a low yield. What are the common causes?

A2: Low yields in cross-coupling reactions with chloropyrazines can stem from several factors:

  • Catalyst System: The choice of palladium precursor and, crucially, the phosphine ligand is critical. For electron-deficient substrates like chloropyrazines, standard catalysts may be ineffective.[2] Specialized, bulky, and electron-rich ligands (e.g., Buchwald ligands) or specific pincer complexes are often required to achieve high efficiency.[2][3]

  • Catalyst Deactivation: The nitrogen atoms in the pyrazine ring can coordinate to the palladium center, inhibiting its catalytic activity.[2]

  • Incorrect Base: The base plays a vital role in the catalytic cycle (e.g., transmetalation in Suzuki coupling). The optimal base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) can be substrate-dependent and may require screening.[2][4]

  • Purity of Starting Materials: Impurities in the starting materials or solvents can poison the catalyst or lead to unwanted side reactions.[5][6]

Q3: I am observing the formation of unidentified byproducts and a dark reaction mixture. What could be the cause?

A3: The formation of byproducts and dark coloration often suggests polymerization or degradation reactions.[7] This can be caused by excessively high temperatures or the sensitivity of reaction intermediates to air.[5] Ensure the reaction is carried out under a strictly inert atmosphere (e.g., nitrogen or argon) and consider lowering the reaction temperature.[7]

Troubleshooting Guides

This section provides solutions to specific problems you might encounter during your experiments.

Problem 1: Low or No Yield in Suzuki-Miyaura Coupling
Possible CauseRecommended Solution
Inappropriate Catalyst System Employ specialized, highly active catalysts. Novel palladium(II) ONO pincer complexes have shown superior activity with low catalyst loading (as low as 0.01 mol%).[2][3] For general applications, catalyst systems like Pd(OAc)₂ or Pd₂(dba)₃ with bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, P(t-Bu)₃) are effective for aryl chlorides.[8]
Incorrect Base Selection The base is critical for the transmetalation step. Screen different bases such as K₂CO₃, K₃PO₄, or Cs₂CO₃.[2][9] Powdered KF can be used if base-labile functional groups are present.[8]
Arylboronic Acid Decomposition The pyrazine ring can promote protodeboronation (decomposition) of the boronic acid.[2] Consider using the corresponding potassium trifluoroborate or boronate ester, which often exhibit higher stability.[2]
Low Reactivity of the Chloride Aryl chlorides are the least reactive among aryl halides.[2] Use more active, third-generation catalyst systems designed for activating C-Cl bonds. Increasing reaction temperature or using microwave irradiation can also be beneficial.[10]
Problem 2: Inefficient Buchwald-Hartwig Amination
Possible CauseRecommended Solution
Catalyst Inhibition by Pyrazine The nitrogen atoms of the pyrazine can bind to the palladium catalyst, hindering its activity.[2] Using bulky phosphine ligands (e.g., XPhos, BrettPhos) can mitigate this issue by sterically shielding the metal center.[11]
Incompatible Base Strong bases like NaOtBu or LHMDS are commonly used but can be incompatible with certain functional groups. Weaker bases such as K₃PO₄ or Cs₂CO₃ can be effective alternatives, though they may require higher temperatures or longer reaction times.[2]
Amine Reactivity Hindered primary or secondary amines can be challenging substrates. Ligand choice is critical; specific ligands have been designed to facilitate the coupling of sterically demanding amines.[12]
Formation of Hydrodehalogenated Byproduct Beta-hydride elimination from the palladium-amide intermediate can compete with reductive elimination, leading to a de-chlorinated pyrazine byproduct.[13] Using ligands that promote faster reductive elimination can minimize this side reaction.

Catalyst Selection and Performance Data

The following tables summarize catalyst systems and conditions for key transformations of this compound and related chloropyrazines.

Table 1: Palladium-Catalyzed Suzuki-Miyaura Coupling of Chloropyrazines
Catalyst / PrecursorLigandBaseSolventTemp. (°C)Yield (%)Catalyst LoadingRef.
[Pd(L)(PPh₃)] (pincer complex)ONO pincer ligandK₂CO₃Toluene/H₂O100>900.01 mol%[2][3]
Pd(PPh₃)₄-K₂CO₃1,4-Dioxane/H₂OMicrowaveModerate to Good0.5-3 mol%[9][14]
Pd(OAc)₂PCy₃K₃PO₄Toluene100Good1.5-2 mol%[8]
Pd₂(dba)₃P(t-Bu)₃K₃PO₄DioxaneRT-80High1-2 mol%[8]
Table 2: Palladium-Catalyzed Buchwald-Hartwig Amination of Chloropyrazines
Catalyst / PrecursorLigandBaseSolventTemp. (°C)Yield (%)Ref.
Pd(OAc)₂RuPhosNaOtBuToluene100Good to Excellent[4]
Pd₂(dba)₃XPhosK₃PO₄t-BuOH110High[11]
[(cinnamyl)PdCl]₂t-BuXPhosK₃PO₄Water (micellar)30-50Good to Excellent[4]
Table 3: Palladium-Catalyzed Sonogashira Coupling of Chloropyrazines
Catalyst / PrecursorCo-catalystBaseSolventTemp. (°C)Ref.
PdCl₂(PPh₃)₂CuIEt₃N / PiperidineTHF / DMFRT-70[15]
PdCl₂(Cy*Phine)₂-K₂CO₃Dioxane100[16]

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling
  • Reaction Setup: In a microwave vial or Schlenk tube under an inert atmosphere (Argon or Nitrogen), combine this compound (1.0 mmol), the arylboronic acid (1.2 mmol), the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%), and the base (e.g., K₂CO₃, 2.0 mmol).[9]

  • Solvent Addition: Add the solvent system, for example, a mixture of 1,4-Dioxane (4 mL) and water (2 mL).[9]

  • Reaction Execution: Stir the reaction mixture vigorously at the desired temperature (e.g., 100 °C) or under microwave irradiation until the starting material is consumed (monitor by TLC or LC-MS).

  • Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Protocol 2: General Procedure for Buchwald-Hartwig Amination
  • Reaction Setup: To an oven-dried Schlenk tube under an inert atmosphere, add the palladium precursor (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%), the phosphine ligand (e.g., XPhos, 0.04 mmol, 4 mol%), and the base (e.g., K₃PO₄, 2.8 mmol).

  • Reagent Addition: Add this compound (1.0 mmol), the amine (1.2 mmol), and the solvent (e.g., toluene or t-BuOH).

  • Reaction Execution: Seal the tube and heat the mixture with stirring at the specified temperature (e.g., 100 °C) for the required time (typically 12-24 hours), monitoring by TLC or GC-MS.

  • Work-up: After cooling to room temperature, dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite. Wash the filtrate with water and brine.

  • Purification: Dry the organic layer, concentrate, and purify the residue by flash column chromatography.

Visualized Workflows and Mechanisms

G General Workflow for Catalyst Selection & Optimization cluster_plan Planning & Initial Setup cluster_eval Evaluation cluster_troubleshoot Troubleshooting & Optimization start Define Target Transformation (e.g., Suzuki, Amination) select_cat Select Initial Catalyst System (Consult Tables 1-3) start->select_cat setup Perform Small-Scale Screening Reaction select_cat->setup analyze Analyze Reaction Outcome (TLC, LC-MS, NMR) setup->analyze check High Yield? analyze->check trouble Consult Troubleshooting Guide (e.g., change base, ligand, temp) check->trouble No end_node Successful Transformation check->end_node Yes trouble->setup Re-screen optimize Optimize Reaction Conditions (Scale-up) trouble->optimize

Caption: A logical workflow for selecting and optimizing catalysts.

G Simplified Catalytic Cycle for Suzuki-Miyaura Coupling pd0 Pd(0)L₂ oa_complex Ar-Pd(II)(Cl)L₂ pd0->oa_complex trans_complex Ar-Pd(II)(Ar')L₂ oa_complex->trans_complex trans_complex->pd0 product Ar-Ar' trans_complex->product reactant1->oa_complex reactant2->trans_complex base->trans_complex

Caption: Key steps in the Suzuki-Miyaura catalytic cycle.

G Troubleshooting Flowchart for Low Yield cluster_causes Potential Causes cluster_solutions Recommended Solutions start Problem: Low Reaction Yield cause1 Catalyst Inactivity start->cause1 cause2 Suboptimal Base/Solvent start->cause2 cause3 Low Reactivity start->cause3 cause4 Side Reactions start->cause4 sol1 Use fresh catalyst Screen different ligands Increase catalyst loading cause1->sol1 sol2 Screen alternative bases (K₃PO₄, Cs₂CO₃) Change solvent system cause2->sol2 sol3 Increase reaction temperature Use microwave irradiation Switch to a more active catalyst cause3->sol3 sol4 Ensure inert atmosphere Lower reaction temperature Check starting material purity cause4->sol4

Caption: A guide for diagnosing and solving low yield issues.

References

Managing reaction exotherms in 2-Chloro-5-(chloromethyl)pyrazine chlorination

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on managing reaction exotherms during the chlorination of 2-Chloro-5-(chloromethyl)pyrazine. The information is presented in a question-and-answer format to directly address potential issues.

Frequently Asked Questions (FAQs)

Q1: Is the chlorination of this compound expected to be exothermic?

A1: Yes, the chlorination of pyrazine and its derivatives is an exothermic reaction.[1] Uncontrolled reactions can lead to a rapid increase in temperature, potentially causing side reactions, degradation of the product, and unsafe operating conditions.[1]

Q2: What are the primary methods for controlling the exotherm during this reaction?

A2: The primary methods for managing the reaction exotherm include:

  • Low-Temperature Control: Conducting the reaction at sub-ambient temperatures is crucial for dissipating the heat generated.

  • Slow Reagent Addition: A gradual and controlled addition of the chlorinating agent prevents a rapid buildup of heat.

  • Adequate Dilution: Using a suitable solvent helps to absorb and dissipate the heat of reaction.

  • Efficient Stirring: Good agitation ensures uniform temperature distribution throughout the reaction mixture and prevents the formation of localized hot spots.

  • Reaction Calorimetry: For scale-up, understanding the reaction's thermal profile through heat flow calorimetry is essential for safe process design.[2][3]

Q3: What are the consequences of inadequate exotherm control?

A3: Poor temperature control can lead to several undesirable outcomes:

  • Reduced Yield and Purity: Higher temperatures can promote the formation of unwanted byproducts, such as over-chlorinated species or degradation products.[4]

  • Thermal Runaway: In a worst-case scenario, an uncontrolled exotherm can lead to a thermal runaway reaction, where the rate of heat generation exceeds the rate of heat removal, resulting in a rapid increase in temperature and pressure.

  • Safety Hazards: A thermal runaway can lead to vessel over-pressurization, release of hazardous materials, and potential for fire or explosion.

Q4: Which chlorinating agents are commonly used, and how does the choice of agent affect the exotherm?

A4: Various chlorinating agents can be used, each with different reactivity profiles that influence the exotherm. Common agents include:

  • Gaseous Chlorine (Cl₂): Highly reactive and its introduction needs to be carefully controlled. The reaction with pyrazine is known to be exothermic.[1]

  • Sulfuryl Chloride (SO₂Cl₂): Often used for radical side-chain chlorination.

  • N-Chlorosuccinimide (NCS): A solid reagent that can offer milder reaction conditions.

  • Trichloroisocyanuric Acid (TCCA): A stable and efficient reagent for chlorination.[5] The choice of a less reactive chlorinating agent can provide better control over the reaction rate and heat generation.

Troubleshooting Guides

Issue: Rapid and Unexpected Temperature Increase

Possible Cause 1: Reagent addition rate is too high.

  • Solution: Immediately stop the addition of the chlorinating agent. Ensure the cooling system is operating at maximum capacity to bring the temperature back to the desired setpoint. Once the temperature is stable, resume the addition at a significantly reduced rate.

Possible Cause 2: Inadequate cooling.

  • Solution: Verify that the cooling bath or chiller is set to the correct temperature and is functioning properly. Ensure good thermal contact between the cooling medium and the reaction vessel. For larger scale reactions, consider using a more efficient cooling system.

Possible Cause 3: Poor agitation.

  • Solution: Check that the stirrer is functioning correctly and providing vigorous agitation. Inadequate mixing can lead to localized hot spots where the reaction rate is much higher.

Issue: Low Yield and Formation of Impurities

Possible Cause 1: Reaction temperature was too high.

  • Solution: Optimize the reaction temperature by conducting small-scale experiments at different temperature points. High temperatures can favor the formation of byproducts.[6]

Possible Cause 2: Incorrect stoichiometry.

  • Solution: Carefully control the molar ratio of the chlorinating agent to the substrate. An excess of the chlorinating agent can lead to over-chlorination.

Possible Cause 3: Sub-optimal solvent choice.

  • Solution: The solvent can influence the reaction pathway and selectivity. Screen different solvents to find one that provides the best balance of solubility, reaction rate, and heat dissipation.

Experimental Protocols

Protocol 1: Lab-Scale Chlorination with Exotherm Control

Objective: To perform a controlled side-chain chlorination of 2-Chloro-5-(methyl)pyrazine to yield this compound.

Materials:

  • 2-Chloro-5-(methyl)pyrazine

  • Chlorinating agent (e.g., N-Chlorosuccinimide)

  • Radical initiator (e.g., AIBN or benzoyl peroxide)

  • Anhydrous solvent (e.g., carbon tetrachloride or chlorobenzene)

  • Reaction vessel with a magnetic stirrer, thermometer, condenser, and addition funnel

  • Cooling bath (e.g., ice-water or dry ice-acetone)

Procedure:

  • Set up the reaction apparatus and ensure it is dry and under an inert atmosphere (e.g., nitrogen or argon).

  • Dissolve 2-Chloro-5-(methyl)pyrazine in the chosen anhydrous solvent in the reaction vessel.

  • Cool the solution to the desired reaction temperature (e.g., 0-5 °C) using the cooling bath.

  • In a separate flask, prepare a solution or slurry of the chlorinating agent in the same solvent.

  • Add a catalytic amount of the radical initiator to the pyrazine solution.

  • Slowly add the chlorinating agent solution to the reaction mixture dropwise via the addition funnel over a period of 1-2 hours.

  • Carefully monitor the internal reaction temperature throughout the addition. If the temperature rises by more than 2-3 °C, pause the addition until it returns to the setpoint.

  • After the addition is complete, allow the reaction to stir at the same temperature for an additional 1-2 hours, or until reaction completion is confirmed by a suitable analytical method (e.g., TLC or GC-MS).

  • Slowly and carefully quench the reaction by adding a suitable quenching agent (e.g., a saturated solution of sodium thiosulfate or sodium sulfite).

  • Proceed with the workup and purification of the product.

Data Presentation

Table 1: Recommended Starting Conditions for Exotherm Management

ParameterRecommended RangeRationale
Reaction Temperature -10 °C to 10 °CLower temperatures slow the reaction rate and allow for better heat dissipation.
Reagent Addition Time 1 - 4 hoursSlow addition prevents the accumulation of unreacted reagents and rapid heat release.
Molar Ratio (Chlorinating Agent:Substrate) 1.05:1 to 1.2:1A slight excess of the chlorinating agent ensures complete conversion, but a large excess can lead to over-chlorination and a stronger exotherm.
Solvent Volume 10 - 20 mL per gram of substrateSufficient dilution helps to absorb and transfer heat.

Visualizations

Troubleshooting_Exotherm start Rapid Temperature Increase Detected stop_addition Immediately Stop Reagent Addition start->stop_addition check_cooling Verify Cooling System is at Max Capacity stop_addition->check_cooling check_stirring Ensure Vigorous Agitation check_cooling->check_stirring temp_stabilized Is Temperature Decreasing? check_stirring->temp_stabilized resume_slowly Resume Addition at a Much Slower Rate temp_stabilized->resume_slowly Yes emergency_quench Emergency Quench Procedure temp_stabilized->emergency_quench No investigate_root_cause Investigate Root Cause (Kinetics, Scale, etc.) resume_slowly->investigate_root_cause emergency_quench->investigate_root_cause Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep_reagents Prepare Reagent Solutions setup_apparatus Assemble Dry Apparatus under Inert Gas cool_reactor Cool Reactor to Setpoint (e.g., 0 °C) setup_apparatus->cool_reactor add_initiator Add Radical Initiator cool_reactor->add_initiator slow_addition Slowly Add Chlorinating Agent add_initiator->slow_addition monitor_temp Monitor Temperature Continuously slow_addition->monitor_temp stir_post_addition Stir Until Completion slow_addition->stir_post_addition monitor_temp->slow_addition Adjust Rate quench Carefully Quench Reaction stir_post_addition->quench extract Extract Product quench->extract purify Purify by Chromatography or Distillation extract->purify

References

Preventing dimer formation in reactions with 2-Chloro-5-(chloromethyl)pyrazine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Chloro-5-(chloromethyl)pyrazine. The information is designed to help you mitigate common issues, with a particular focus on preventing unwanted dimer formation during your reactions.

Frequently Asked Questions (FAQs)

Q1: What are the primary reactive sites on this compound?

A1: this compound is a bifunctional molecule with two primary electrophilic sites susceptible to nucleophilic attack:

  • Chloromethyl group (-CH₂Cl): The chlorine atom on the methyl group is readily displaced by nucleophiles via an SN2 reaction. This is typically the more reactive site.

  • 2-Chloro position on the pyrazine ring: The chlorine atom attached to the pyrazine ring can be substituted through nucleophilic aromatic substitution (SNAr). This reaction generally requires more forcing conditions (e.g., higher temperatures, stronger nucleophiles) compared to the displacement of the chloromethyl group.

Q2: What is dimer formation and why does it occur with this compound?

A2: Dimer formation is an undesired side reaction where two molecules of this compound react with each other to form a larger molecule (a dimer). This occurs because the molecule can act as both an electrophile (at its two reactive sites) and, under certain conditions, a precursor to a nucleophile. For instance, in the presence of a base, a nucleophilic species can be generated that then reacts with another molecule of the starting material. The bifunctional nature of the molecule allows for the formation of a covalent bond between two units.

Q3: What are the common consequences of dimer formation in my reaction?

A3: Dimer formation can lead to several undesirable outcomes:

  • Reduced yield of the desired product: The starting material is consumed in the side reaction, lowering the overall efficiency of your synthesis.

  • Complicated purification: Dimers and other oligomers introduce impurities that can be difficult to separate from the target molecule, often requiring additional chromatographic steps.

  • Inaccurate analytical results: The presence of impurities can interfere with the characterization of your desired product.

Troubleshooting Guide: Preventing Dimer Formation

This guide provides strategies to minimize dimer formation in your reactions involving this compound.

Issue 1: Significant Dimer Formation Detected by LC-MS or TLC

Root Cause Analysis:

The formation of dimers is often a concentration-dependent process. High local concentrations of the highly reactive this compound can favor the undesired self-reaction over the reaction with your intended nucleophile.

Solutions:

  • Slow Addition/Syringe Pump: Instead of adding the this compound all at once, add it dropwise or via a syringe pump over an extended period. This maintains a low, steady concentration of the electrophile in the reaction mixture, favoring the reaction with the co-reagent that is present in higher concentration.

  • High Dilution: Running the reaction at a lower concentration can also disfavor the bimolecular dimerization reaction. The optimal concentration will depend on the specific reaction, but as a starting point, you can try halving the initial concentration.

Issue 2: Dimerization Prevails Despite Slow Addition

Root Cause Analysis:

If slow addition is not sufficient, the issue may lie with the relative reactivity of your nucleophile and the rate of dimerization. The choice of solvent and temperature can significantly influence these rates.

Solutions:

  • Solvent Optimization: The choice of solvent can influence the solubility of reactants and the rate of reaction. A solvent that fully solubilizes all reactants is crucial. For SN2 reactions at the chloromethyl position, polar aprotic solvents like DMF, DMSO, or acetonitrile are often effective.

  • Temperature Control: Lowering the reaction temperature can often increase the selectivity of a reaction. Dimerization may have a higher activation energy than the desired reaction, meaning it will be slowed down more significantly at lower temperatures. Consider running the reaction at 0 °C or even -20 °C.

Experimental Protocols: Minimizing Dimerization

Below are two generalized experimental protocols that incorporate the strategies discussed above.

Protocol 1: Standard Slow Addition

This protocol is a good starting point for most nucleophilic substitution reactions at the chloromethyl position.

Parameter Recommendation
Reactant Ratio 1.2 - 2.0 equivalents of Nucleophile
1.0 equivalent of this compound
Solvent Anhydrous DMF or Acetonitrile
Temperature 0 °C to Room Temperature
Addition Method Slow, dropwise addition of a solution of this compound to the nucleophile solution over 1-2 hours.
Monitoring TLC or LC-MS to track the consumption of starting material and the formation of product and dimer.

Protocol 2: High Dilution Conditions

This protocol is recommended when dimerization is particularly problematic.

Parameter Recommendation
Reactant Ratio >2.0 equivalents of Nucleophile
1.0 equivalent of this compound
Solvent Anhydrous THF or DCM
Concentration 0.01 - 0.05 M
Temperature -20 °C to 0 °C
Addition Method Use of a syringe pump for very slow addition (e.g., over 4-8 hours).
Monitoring Close monitoring by TLC or LC-MS.
Logical Workflow for Troubleshooting Dimerization

The following diagram illustrates a logical workflow for troubleshooting and minimizing dimer formation.

Dimerization_Troubleshooting Start Dimer Formation Observed SlowAddition Implement Slow Addition (Dropwise or Syringe Pump) Start->SlowAddition HighDilution Increase Solvent Volume (High Dilution) SlowAddition->HighDilution CheckResults1 Dimer Still Significant? HighDilution->CheckResults1 LowerTemp Lower Reaction Temperature (e.g., 0 °C or -20 °C) CheckResults1->LowerTemp Yes Success Dimer Minimized CheckResults1->Success No CheckResults2 Dimer Still Significant? LowerTemp->CheckResults2 SolventScreen Screen Different Solvents (e.g., Aprotic vs. Protic) CheckResults2->SolventScreen Yes CheckResults2->Success No CheckResults3 Dimer Still Significant? SolventScreen->CheckResults3 ProtectingGroup Consider a Protecting Group Strategy CheckResults3->ProtectingGroup Yes CheckResults3->Success No

Caption: Troubleshooting workflow for minimizing dimer formation.

Signaling Pathway Analogy: Competing Reactions

We can visualize the competition between the desired reaction and the undesired dimerization as a branching pathway. The goal of optimization is to direct the reaction flux towards the desired product.

Competing_Pathways cluster_reactants Reactants cluster_products Products 2-Cl-5-(ClCH2)Pyrazine This compound Desired_Product Desired Product 2-Cl-5-(ClCH2)Pyrazine->Desired_Product Desired Reaction (with Nucleophile) Dimer Dimer 2-Cl-5-(ClCH2)Pyrazine->Dimer Undesired Dimerization (self-reaction) Nucleophile Nucleophile Nucleophile->Desired_Product

Caption: Competing reaction pathways for this compound.

Validation & Comparative

A Comparative Analysis of the Reactivity of 2-Chloro-5-(chloromethyl)pyrazine and 2-Chloro-5-(chloromethyl)pyridine in Nucleophilic Substitution Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the reactivity of 2-Chloro-5-(chloromethyl)pyrazine and 2-Chloro-5-(chloromethyl)pyridine, two key heterocyclic building blocks in the synthesis of pharmaceuticals and agrochemicals. Understanding the nuanced differences in their reactivity is paramount for optimizing reaction conditions, improving yields, and designing efficient synthetic routes. This document synthesizes available data on their chemical properties, focusing on nucleophilic substitution reactions at the chloromethyl group, and provides detailed experimental protocols for representative transformations.

Executive Summary

Data Presentation: A Comparative Overview

While specific rate constants for the nucleophilic substitution of the titular compounds are not extensively documented, the following table provides a semi-quantitative comparison based on established reactivity principles and data from analogous systems. The relative rate is an estimation where the reactivity of 2-Chloro-5-(chloromethyl)pyridine is set as the baseline.

Feature2-Chloro-5-(chloromethyl)pyridineThis compound
Molecular Formula C₆H₅Cl₂NC₅H₄Cl₂N₂
Molecular Weight 162.02 g/mol 162.99 g/mol
CAS Number 70258-18-395536-46-0
General Reactivity Moderately reactive towards nucleophilic substitution.Highly reactive towards nucleophilic substitution.
Electronic Effect of Ring The pyridine ring is electron-withdrawing due to the nitrogen atom, activating the chloromethyl group for Sₙ2 reactions.The pyrazine ring is strongly electron-withdrawing due to two nitrogen atoms, significantly activating the chloromethyl group.
Relative Rate of Sₙ2 1 (Baseline)> 1 (Estimated to be significantly faster)

The Decisive Role of the Heterocyclic Core: An Electronic Perspective

The difference in reactivity between the two molecules can be rationalized by considering the electronic influence of the pyridine and pyrazine rings on the chloromethyl side chain. Both reactions are presumed to proceed via a bimolecular nucleophilic substitution (Sₙ2) mechanism.

G cluster_reactants Reactants cluster_transition_state Transition State cluster_products Products Reactants Heterocycle-CH₂Cl + Nu⁻ TS [Nu···CH₂(Heterocycle)···Cl]⁻ Reactants->TS k (Rate Constant) Products Heterocycle-CH₂Nu + Cl⁻ TS->Products

Generalized Sₙ2 Reaction Pathway for Chloromethyl Heterocycles.

In an Sₙ2 reaction, the rate-determining step involves the attack of a nucleophile on the electrophilic carbon atom, leading to a transition state where the nucleophile-carbon bond is forming and the carbon-leaving group bond is breaking. The stability of this electron-rich transition state is crucial in determining the reaction rate.

The nitrogen atom(s) in the heterocyclic ring exert a significant electron-withdrawing inductive effect (-I effect). This effect polarizes the C-Cl bond in the chloromethyl group, making the carbon atom more electrophilic and thus more susceptible to nucleophilic attack.

  • 2-Chloro-5-(chloromethyl)pyridine : The single nitrogen atom in the pyridine ring withdraws electron density, activating the benzylic carbon for nucleophilic attack.

  • This compound : The pyrazine ring contains two nitrogen atoms in a 1,4-relationship. The cumulative electron-withdrawing effect of both nitrogens is substantially greater than that of the single nitrogen in pyridine. This leads to a more electron-deficient pyrazine ring and, consequently, a more electrophilic benzylic carbon. The increased electrophilicity of the reaction center in the pyrazine derivative leads to a lower activation energy for the Sₙ2 reaction and, therefore, a faster reaction rate.

G Pyridine 2-Chloro-5-(chloromethyl)pyridine Reason_Py One Nitrogen Atom (Electron-withdrawing) Pyridine->Reason_Py Pyrazine This compound Reason_Pz Two Nitrogen Atoms (Strongly Electron-withdrawing) Pyrazine->Reason_Pz Reactivity_Py Moderate Reactivity Reactivity_Pz High Reactivity Reason_Py->Reactivity_Py Reason_Pz->Reactivity_Pz

Comparison of Electronic Effects on Reactivity.

Experimental Protocols

The following are generalized experimental protocols for the nucleophilic substitution of 2-Chloro-5-(chloromethyl)pyridine and this compound with a generic amine nucleophile. These protocols should be adapted based on the specific nucleophile, solvent, and desired scale of the reaction.

Protocol 1: Synthesis of N-Substituted 5-(aminomethyl)-2-chloropyridine

Materials:

  • 2-Chloro-5-(chloromethyl)pyridine (1.0 eq)

  • Amine nucleophile (1.1 - 1.5 eq)

  • Base (e.g., K₂CO₃, Et₃N) (1.5 - 2.0 eq)

  • Solvent (e.g., Acetonitrile, DMF, THF)

  • Anhydrous sodium sulfate

  • Ethyl acetate

  • Brine solution

Procedure:

  • To a stirred solution of the amine nucleophile in the chosen solvent, add the base.

  • Add a solution of 2-Chloro-5-(chloromethyl)pyridine in the same solvent dropwise at room temperature.

  • Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C) and monitor the progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Protocol 2: Synthesis of N-Substituted 5-(aminomethyl)-2-chloropyrazine

Materials:

  • This compound (1.0 eq)

  • Amine nucleophile (1.1 - 1.5 eq)

  • Base (e.g., K₂CO₃, Et₃N) (1.5 - 2.0 eq)

  • Solvent (e.g., Acetonitrile, DMF, THF)

  • Anhydrous sodium sulfate

  • Ethyl acetate

  • Brine solution

Procedure:

  • To a stirred solution of the amine nucleophile in the chosen solvent, add the base.

  • Cool the mixture to 0 °C and add a solution of this compound in the same solvent dropwise. Due to the higher reactivity, initial cooling is recommended to control the reaction exotherm.

  • Allow the reaction to warm to room temperature and stir, monitoring the progress by TLC. The reaction is expected to be significantly faster than the pyridine analogue.

  • Upon completion, quench the reaction with water and extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

G Start Start Step1 Dissolve Nucleophile and Base in Solvent Start->Step1 Step2 Add Chloromethyl Heterocycle Solution Step1->Step2 Step3 Reaction Monitoring (TLC) Step2->Step3 Step4 Aqueous Work-up Step3->Step4 Step5 Extraction with Organic Solvent Step4->Step5 Step6 Drying and Concentration Step5->Step6 Step7 Purification (Column Chromatography) Step6->Step7 End Pure Product Step7->End

A Generalized Experimental Workflow.

Conclusion

A Comparative Guide to the Synthetic Routes of 2-Chloro-5-(chloromethyl)pyrazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of potential synthetic routes for 2-chloro-5-(chloromethyl)pyrazine, a key intermediate in the development of various pharmaceutical compounds. The following sections detail the primary synthetic strategies, supported by available experimental data and protocols derived from analogous chemical transformations.

Introduction

This compound is a valuable building block in medicinal chemistry. Its synthesis can be approached through several pathways, each with distinct advantages and disadvantages concerning starting material availability, reaction conditions, yield, and purity of the final product. This guide focuses on three primary synthetic strategies:

  • Route 1: Side-chain chlorination of 2-chloro-5-methylpyrazine.

  • Route 2: Synthesis from 2-amino-5-methylpyrazine via a Sandmeyer reaction and subsequent side-chain chlorination.

  • Route 3: Synthesis from 2-hydroxy-5-methylpyrazine (or its tautomer, 5-methylpyrazin-2(1H)-one) through chlorination of the pyrazine ring and the methyl group.

The following sections will provide a detailed comparison of these routes, including experimental protocols, quantitative data, and visual representations of the synthetic pathways.

Data Presentation: Comparison of Synthetic Routes

ParameterRoute 1: Side-Chain ChlorinationRoute 2: From 2-amino-5-methylpyrazineRoute 3: From 2-hydroxy-5-methylpyrazine
Starting Material 2-Chloro-5-methylpyrazine2-Amino-5-methylpyrazine2-Hydroxy-5-methylpyrazine
Key Reactions Free-radical chlorinationDiazotization (Sandmeyer), Free-radical chlorinationDeoxychlorination, Free-radical chlorination
Reagents Cl₂, SO₂Cl₂, or NCS; Radical initiator (AIBN, BPO)NaNO₂, HCl, CuCl; Chlorinating agentPOCl₃, PCl₅; Chlorinating agent
Reaction Steps 122
Reported Yield Variable, depends on selectivityModerate to good (Sandmeyer)Good (Deoxychlorination)
Potential Byproducts Dichlorinated and trichlorinated speciesDiazonium salt decomposition byproductsProducts of incomplete chlorination
Advantages Direct, one-step conversionUtilizes a common starting materialGood for introducing the 2-chloro substituent
Disadvantages Potential for over-chlorination, purification challengesMulti-step, use of potentially unstable diazonium saltsMulti-step, harsh reagents (POCl₃)

Experimental Protocols

Route 1: Side-Chain Chlorination of 2-Chloro-5-methylpyrazine

This route involves the direct chlorination of the methyl group of 2-chloro-5-methylpyrazine. The reaction is typically carried out under free-radical conditions.

Protocol 1a: Chlorination with Chlorine Gas

  • Reaction: To a solution of 2-chloro-5-methylpyrazine in a suitable solvent (e.g., carbon tetrachloride or water), a radical initiator such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO) is added.[1] Chlorine gas is then bubbled through the reaction mixture at a controlled rate, while maintaining the temperature between 65-70°C.[1] The reaction is monitored by GC or TLC for the formation of the desired product and the disappearance of the starting material. Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure. The crude product is then purified by distillation or chromatography.

Protocol 1b: Chlorination with Sulfuryl Chloride

  • Reaction: 2-Chloro-5-methylpyrazine is dissolved in an inert solvent, and a radical initiator (e.g., AIBN) is added. Sulfuryl chloride is then added dropwise to the reaction mixture, which is typically heated to reflux.[2] The progress of the reaction is monitored, and upon completion, the mixture is worked up by washing with an aqueous base to neutralize any acidic byproducts, followed by extraction and purification.

Route 2: Synthesis from 2-amino-5-methylpyrazine

This two-step route begins with the conversion of the amino group to a chloro group via the Sandmeyer reaction, followed by the chlorination of the methyl group.

Step 1: Sandmeyer Reaction

  • Reaction: 2-Amino-5-methylpyrazine is dissolved in an aqueous acidic solution (e.g., HCl) and cooled to 0-5°C. A solution of sodium nitrite in water is then added dropwise while maintaining the low temperature to form the diazonium salt.[3][4] This diazonium salt solution is then added to a solution of copper(I) chloride in HCl.[5][6] The reaction mixture is stirred at room temperature or gently heated until the evolution of nitrogen gas ceases. The product, 2-chloro-5-methylpyrazine, is then extracted with an organic solvent and purified.

Step 2: Side-Chain Chlorination

  • The 2-chloro-5-methylpyrazine obtained from the Sandmeyer reaction is then subjected to side-chain chlorination as described in Route 1 .

Route 3: Synthesis from 2-hydroxy-5-methylpyrazine

This route involves the conversion of the hydroxyl group to a chloro group, followed by side-chain chlorination. 2-Hydroxy-5-methylpyrazine exists in tautomeric equilibrium with 5-methylpyrazin-2(1H)-one.

Step 1: Deoxychlorination

  • Reaction: 5-Methylpyrazin-2(1H)-one is treated with a chlorinating agent such as phosphorus oxychloride (POCl₃), often in the presence of a small amount of a catalyst like sulfuric acid.[7] The mixture is refluxed for several hours. After cooling, the reaction mixture is carefully poured onto ice and neutralized with a base. The resulting 2-chloro-5-methylpyrazine is then extracted and purified.

Step 2: Side-Chain Chlorination

  • The resulting 2-chloro-5-methylpyrazine is then chlorinated at the methyl group as detailed in Route 1 .

Mandatory Visualization

Below are the diagrams illustrating the synthetic pathways described.

Synthetic_Route_1 start 2-Chloro-5-methylpyrazine product This compound start->product Free-Radical Chlorination reagents Cl₂ or SO₂Cl₂ Radical Initiator (AIBN)

Caption: Synthetic pathway for Route 1.

Synthetic_Route_2 start 2-Amino-5-methylpyrazine intermediate 2-Chloro-5-methylpyrazine start->intermediate Sandmeyer Reaction product This compound intermediate->product Free-Radical Chlorination reagents1 1. NaNO₂, HCl 2. CuCl reagents2 Cl₂ or SO₂Cl₂ Radical Initiator

Caption: Synthetic pathway for Route 2.

Synthetic_Route_3 start 2-Hydroxy-5-methylpyrazine intermediate 2-Chloro-5-methylpyrazine start->intermediate Deoxychlorination product This compound intermediate->product Free-Radical Chlorination reagents1 POCl₃ reagents2 Cl₂ or SO₂Cl₂ Radical Initiator

Caption: Synthetic pathway for Route 3.

Experimental_Workflow_Comparison cluster_1 Route 1 cluster_2 Route 2 cluster_3 Route 3 a1 Start: 2-Chloro-5-methylpyrazine a2 Reaction: Side-Chain Chlorination a1->a2 a3 Purification a2->a3 a4 Product a3->a4 b1 Start: 2-Amino-5-methylpyrazine b2 Reaction 1: Sandmeyer Reaction b1->b2 b3 Intermediate: 2-Chloro-5-methylpyrazine b2->b3 b4 Reaction 2: Side-Chain Chlorination b3->b4 b5 Purification b4->b5 b6 Product b5->b6 c1 Start: 2-Hydroxy-5-methylpyrazine c2 Reaction 1: Deoxychlorination c1->c2 c3 Intermediate: 2-Chloro-5-methylpyrazine c2->c3 c4 Reaction 2: Side-Chain Chlorination c3->c4 c5 Purification c4->c5 c6 Product c5->c6

Caption: Comparison of experimental workflows.

References

A Comparative Guide to the Biological Activities of Pyrazine and Pyridine-Based Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide offers a comprehensive comparative analysis of the biological activities of pyrazine and pyridine derivatives, two foundational heterocyclic scaffolds in medicinal chemistry. By presenting experimental data on their anticancer and antimicrobial efficacies, alongside detailed experimental protocols and visual representations of relevant biological pathways, this document aims to provide valuable insights for researchers in drug discovery and development.[1]

Introduction: Pyrazine and Pyridine Scaffolds

Pyrazine and pyridine are six-membered aromatic heterocycles containing nitrogen atoms. Pyridine contains one nitrogen atom, while pyrazine possesses two nitrogen atoms at the 1 and 4 positions.[2] This seemingly minor structural difference significantly influences their physicochemical properties, such as basicity and hydrogen bonding capacity, which in turn dictates their interactions with biological targets.[2][3] Both scaffolds are prevalent in numerous FDA-approved drugs and are considered "privileged structures" in medicinal chemistry due to their ability to form the basis for a wide range of therapeutic agents.[4][5][6]

Comparative Anticancer Activity

Both pyrazine and pyridine derivatives have demonstrated significant potential as anticancer agents, often functioning by inhibiting cancer cell proliferation and inducing apoptosis.[1][7] Their efficacy is attributed to their ability to interact with a variety of biological targets, including kinases and other enzymes involved in cancer progression.[1][5]

Data Presentation: Anticancer Activity

The following table summarizes the half-maximal inhibitory concentration (IC50) values for representative pyrazine and pyridine derivatives against various cancer cell lines. Lower IC50 values are indicative of greater potency.

Compound ClassDerivative/Compound IDCancer Cell LineIC50 (µM)Reference
Pyrazine Imidazo[1,2-a]pyrazine derivativeMCF-7 (Breast)11[8]
Imidazo[1,2-a]pyrazine derivativeHepG2 (Liver)13[8]
Imidazo[1,2-a]pyrazine derivativeA375 (Melanoma)11[8]
Pyridine Pyridine-urea derivative (8e)MCF-7 (Breast)0.11 (72h)[9]
Pyridine-urea derivative (8d)MCF-7 (Breast)1.63 (72h)[9]
Imidazo[1,2-a]pyridine derivative (12b)MCF-7 (Breast)11[8]
Imidazo[1,2-a]pyridine derivative (12b)HepG2 (Liver)13[8]
Diphenyl ether-based pyridineA-549 (Lung)10.57[10]
Standard Drug DoxorubicinMCF-7 (Breast)1.93 (48h)[9]
Signaling Pathways in Anticancer Activity

The anticancer mechanisms of these compounds can involve modulation of key signaling pathways. For instance, certain pyrazine derivatives can activate the NRF2/ARE pathway, which is involved in cellular defense against oxidative stress.[1] Conversely, some pyridine derivatives have been shown to inhibit the neuregulin/ErbB4 signaling pathway, which is implicated in breast cancer progression.[1]

ErbB4_Signaling_Inhibition Neuregulin Neuregulin (NRG) ErbB4 ErbB4 Receptor Neuregulin->ErbB4 Binds Dimerization Dimerization & Autophosphorylation ErbB4->Dimerization PI3K PI3K Dimerization->PI3K Activates AKT AKT PI3K->AKT Proliferation Cell Proliferation & Survival AKT->Proliferation Pyridine_Inhibitor Pyridine-based Inhibitor Pyridine_Inhibitor->ErbB4 Inhibits

Caption: Inhibition of the ErbB4 signaling pathway by a pyridine derivative.

Experimental Protocol: MTT Assay for Cytotoxicity

The cytotoxic activity of pyrazine and pyridine derivatives is commonly assessed using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.[9]

  • Cell Seeding: Cancer cells (e.g., MCF-7) are seeded in 96-well plates at a density of approximately 5 x 10^4 cells/well and incubated for 24 hours to allow for cell attachment.[9]

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds (e.g., pyrazine or pyridine derivatives) and incubated for a specified period, typically 48 or 72 hours.[9]

  • MTT Addition: Following the incubation period, 20 µL of a 5 mg/mL MTT solution in phosphate-buffered saline (PBS) is added to each well. The plates are then incubated for an additional 4 hours.[9]

  • Formazan Solubilization: The medium is removed, and dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • IC50 Determination: The percentage of cell viability is calculated for each concentration relative to the vehicle control. The IC50 value, which is the concentration of the compound that inhibits 50% of cell growth, is determined by plotting the percentage of cell viability against the compound concentration.[1]

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis seed 1. Seed cancer cells in 96-well plate attach 2. Incubate 24h for cell attachment seed->attach treat 3. Add various concentrations of test compounds attach->treat incubate_treat 4. Incubate for 48-72 hours treat->incubate_treat mtt 5. Add MTT solution and incubate 4h incubate_treat->mtt solubilize 6. Dissolve formazan crystals with DMSO mtt->solubilize read 7. Measure absorbance at 570 nm solubilize->read calculate 8. Calculate % viability and determine IC50 read->calculate

Caption: Workflow for determining anticancer activity using the MTT assay.

Comparative Antimicrobial Activity

Pyrazine and pyridine derivatives have also been extensively investigated for their antimicrobial properties against a wide range of bacteria and fungi.[1] Their mechanisms of action are diverse and can include the disruption of microbial cell membranes, inhibition of essential enzymes, or interference with nucleic acid synthesis.[1]

Data Presentation: Antimicrobial Activity

The following table presents the minimum inhibitory concentration (MIC) values for selected pyrazine and pyridine derivatives against various microbial strains. A lower MIC value indicates stronger antimicrobial activity.

Compound ClassDerivative/Compound IDMicrobial StrainMIC (µg/mL)Reference
Pyrazine Substituted PyrazineS. aureus (Gram-positive)>100[11]
Substituted PyrazineE. coli (Gram-negative)>100[11]
Pyridine Pyridine Chalcone DerivativeS. aureus (ATCC 29213)15.6[9]
Pyridine Chalcone DerivativeMRSA (Clinical Isolate)31.2[9]
Pyridine-based salt (66)S. aureus56 (as % inhibition)[12]
Pyridine-based salt (65)E. coli55 (as % inhibition)[12]
Imidazo[4,5-b]pyridine (91a)M. tuberculosis H37Rv3.125[13]
Standard Drug StreptomycinM. tuberculosis H37Rv6.25[13]
PyrazinamideM. tuberculosis H37Rv3.125[13]
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.

  • Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth medium to a specific cell density (e.g., 5 x 10^5 CFU/mL).

  • Serial Dilution: The test compound is serially diluted in the broth medium in a 96-well microtiter plate to obtain a range of concentrations.

  • Inoculation: Each well is inoculated with the standardized microbial suspension. Positive (microorganism and broth) and negative (broth only) controls are included.

  • Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Conclusion

Both pyrazine and pyridine derivatives are versatile scaffolds in medicinal chemistry, demonstrating significant potential in anticancer and antimicrobial applications.[1] While pyridine derivatives currently have a more established and quantitatively characterized profile in some areas, the direct comparative data highlights the therapeutic potential of both heterocycles.[1] The choice between a pyrazine or pyridine core in drug design will ultimately depend on the specific biological target and the desired pharmacokinetic properties. Further structure-activity relationship (SAR) studies are crucial to fully elucidate the therapeutic potential and mechanisms of action of these important classes of compounds.

References

Validating the Structure of 2-Chloro-5-(chloromethyl)pyrazine Derivatives: A Spectroscopic Comparison Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the unambiguous structural confirmation of novel synthesized compounds is a critical step. This guide provides a comparative framework for validating the structure of 2-Chloro-5-(chloromethyl)pyrazine and its derivatives using fundamental spectroscopic techniques: Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. Due to a scarcity of published experimental data for this compound itself, this guide leverages data from closely related pyrazine and pyridine analogues to provide a robust basis for structural elucidation.

Spectroscopic Data for Structural Validation

The following tables summarize key spectroscopic data for compounds structurally related to this compound. This information serves as a valuable reference for interpreting the spectra of newly synthesized derivatives.

Table 1: ¹H NMR Spectral Data of Related Heterocyclic Compounds

CompoundSolventChemical Shift (δ, ppm) and MultiplicityReference
2-Chloro-5-methylpyridineCDCl₃8.18 (d), 7.45 (dd), 7.13 (d), 2.27 (s)[1]
2-MethylpyrazineCDCl₃8.57 (d), 8.38 (d), 8.45 (t), 2.57 (s)[2]
Predicted 2-Hydroxy-5-methylpyrazineDMSO-d₆7.5 - 7.7 (s, H-3), 7.8 - 8.0 (s, H-6), 2.2 - 2.4 (s, -CH₃), 10.0 - 12.0 (br s, -OH)[3]

Table 2: ¹³C NMR Spectral Data of a Related Pyrazine Derivative

CompoundSolventPredicted Chemical Shift (δ, ppm)Reference
Predicted 2-Hydroxy-5-methylpyrazineDMSO-d₆155 - 160 (C-2), 125 - 130 (C-3), 140 - 145 (C-5), 130 - 135 (C-6), 20 - 25 (-CH₃)[3]

Table 3: Mass Spectrometry Data of a Pyridine Analogue

CompoundIonization MethodKey m/z valuesReference
2-Chloro-5-(chloromethyl)pyridineNot specified161, 128, 126[4]

Table 4: IR Spectroscopy Data of Related Heterocyclic Compounds

CompoundTechniqueKey Vibrational Frequencies (cm⁻¹)Reference
2-Chloro-5-(chloromethyl)pyridineKBrNot specified, spectrum available[4]
5-chloro-N-(2fluorophenyl)pyrazine-2-carboxamideFT-IR1670 (C=O stretch)[5]
PyrazineGas Phase FT-IRSpectrum available[6]

Experimental Protocols

Detailed methodologies are crucial for reproducible and reliable spectroscopic analysis. The following are standard protocols for acquiring NMR, MS, and IR data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

This protocol is adapted from a standard procedure for substituted pyrazines[3].

I. Sample Preparation:

  • Weighing: Accurately weigh 10-20 mg of the purified this compound derivative into a clean, dry NMR tube.

  • Solvent Addition: Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Dissolution: Gently vortex the tube to ensure complete dissolution of the sample.

II. Instrument Setup and Acquisition:

  • Spectrometer: Utilize a 400 MHz or higher field NMR spectrometer.

  • Tuning and Locking: Tune the probe for both ¹H and ¹³C nuclei and lock the spectrometer on the deuterium signal of the solvent.

  • Shimming: Shim the magnetic field to optimize homogeneity, aiming for sharp and symmetrical peaks.

¹H NMR Acquisition Parameters:

  • Pulse Program: Standard single-pulse experiment (e.g., 'zg30').

  • Spectral Width: ~16 ppm, centered around 8 ppm.

  • Acquisition Time: 2-4 seconds.

  • Relaxation Delay: 1-2 seconds.

  • Number of Scans: 16-64.

  • Temperature: 298 K.

¹³C NMR Acquisition Parameters:

  • Pulse Program: Proton-decoupled single-pulse experiment (e.g., 'zgpg30').

  • Spectral Width: ~220 ppm, centered around 110 ppm.

  • Acquisition Time: 1-2 seconds.

  • Relaxation Delay: 2-5 seconds.

  • Number of Scans: 1024-4096.

  • Temperature: 298 K.

III. Data Processing:

  • Apply a Fourier transform to the acquired Free Induction Decays (FIDs).

  • Phase and baseline correct the spectra.

  • Calibrate the chemical shift scale using the residual solvent peak (e.g., CDCl₃: δ = 7.26 ppm for ¹H and δ = 77.16 ppm for ¹³C).

  • Integrate the signals in the ¹H spectrum and pick the peaks in both ¹H and ¹³C spectra.

Mass Spectrometry (MS)

A general protocol for obtaining the mass spectrum of a novel compound is as follows:

  • Sample Preparation: Prepare a dilute solution of the sample (typically 1 mg/mL) in a volatile solvent such as methanol or acetonitrile.

  • Instrumentation: Use an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) mass spectrometer.

  • Infusion: Infuse the sample solution directly into the ion source at a flow rate of 5-10 µL/min.

  • Data Acquisition: Acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺. The mass range should be set to scan beyond the expected molecular weight of the derivative.

Infrared (IR) Spectroscopy

A standard procedure for acquiring an FT-IR spectrum using an Attenuated Total Reflectance (ATR) accessory is provided below:

  • Background Spectrum: Record a background spectrum of the clean ATR crystal.

  • Sample Application: Place a small amount of the solid or liquid sample directly onto the ATR crystal.

  • Sample Spectrum: Acquire the sample spectrum over a range of 4000-400 cm⁻¹.

  • Cleaning: Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol) after analysis.

Visualizing the Validation Workflow

The logical flow of validating the structure of a this compound derivative can be visualized as a systematic process.

cluster_synthesis Synthesis & Purification cluster_spectroscopy Spectroscopic Analysis cluster_analysis Data Interpretation & Validation synthesis Synthesize Derivative purification Purify Compound (e.g., Chromatography, Recrystallization) synthesis->purification nmr Acquire ¹H and ¹³C NMR Spectra purification->nmr ms Acquire Mass Spectrum purification->ms ir Acquire IR Spectrum purification->ir interpret_nmr Analyze NMR: - Chemical Shifts - Integration - Coupling Patterns nmr->interpret_nmr interpret_ms Analyze MS: - Molecular Ion Peak - Isotope Pattern - Fragmentation ms->interpret_ms interpret_ir Analyze IR: - Functional Group Frequencies ir->interpret_ir compare Compare Experimental Data with Known Analogues interpret_nmr->compare interpret_ms->compare interpret_ir->compare validate Structure Validated / Elucidated compare->validate Consistent revise Revise Proposed Structure compare->revise Inconsistent

Caption: Workflow for the spectroscopic validation of a synthesized compound.

References

A Head-to-Head Comparison of Catalysts for 2-Chloro-5-(chloromethyl)pyrazine Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selective functionalization of the pyrazine core is a critical step in the synthesis of a diverse array of bioactive molecules. 2-Chloro-5-(chloromethyl)pyrazine is a key building block, offering two distinct reactive sites for modification: the chloro substituent on the pyrazine ring and the chloromethyl group. The choice of catalyst is paramount in achieving desired reactivity and selectivity at either of these positions. This guide provides a comparative overview of catalysts for common cross-coupling and substitution reactions involving this compound and its analogs, supported by experimental data from related chloro-heterocyclic compounds.

The functionalization of this compound can be directed towards two primary sites: the C2-chloro position on the pyrazine ring, which is suitable for various palladium-catalyzed cross-coupling reactions, and the exocyclic chloromethyl group, which is susceptible to nucleophilic substitution, often facilitated by phase-transfer catalysts.

logical_relationship cluster_main cluster_c2 C2 Position (Ring) cluster_ch2cl Chloromethyl Group (Side-chain) This compound This compound Suzuki-Miyaura Coupling Suzuki-Miyaura Coupling This compound->Suzuki-Miyaura Coupling Pd Catalyst, Arylboronic Acid Buchwald-Hartwig Amination Buchwald-Hartwig Amination This compound->Buchwald-Hartwig Amination Pd Catalyst, Amine Sonogashira Coupling Sonogashira Coupling This compound->Sonogashira Coupling Pd/Cu Catalyst, Terminal Alkyne Nucleophilic Substitution (SN2) Nucleophilic Substitution (SN2) This compound->Nucleophilic Substitution (SN2) Phase-Transfer Catalyst, Nucleophile (e.g., R-OH, R-NH2)

Caption: Reaction pathways for this compound.

Palladium-Catalyzed Cross-Coupling Reactions at the C2-Position

The chloro group on the pyrazine ring is amenable to various palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-nitrogen bonds. The choice of palladium precursor and, critically, the ancillary ligand, dictates the efficiency of these transformations.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds between the pyrazine core and aryl, heteroaryl, or vinyl groups.[1] Due to the electron-deficient nature of the pyrazine ring, this reaction is generally favorable. The performance of various palladium catalysts in the Suzuki-Miyaura coupling of analogous chloropyridines and chloropyrimidines is summarized in Table 1.

Table 1: Comparison of Palladium Catalysts for the Suzuki-Miyaura Coupling of Chloro-heterocycles.

Catalyst/Precatalyst Ligand Base Solvent Temp. (°C) Time (h) Typical Yield (%) Catalyst Loading (mol%)
Pd(PPh₃)₄ PPh₃ K₂CO₃ 1,4-Dioxane/H₂O 100 12-24 70-80 3-5
Pd(OAc)₂ SPhos K₃PO₄ Toluene 100 16 >90 1-2
XPhos Pd G3 XPhos K₃PO₄ THF or Toluene 80-100 2-8 >90 1-2

| PEPPSI™-IPr | IPr | K₂CO₃ | t-BuOH | 80 | 6-12 | >90 | 1-3 |

Note: Data is based on the coupling of chloropyridines and chloropyrimidines as representative substrates. Yields are typical and can vary based on the specific substrates and reaction conditions.

Modern catalyst systems employing bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands (e.g., IPr) generally exhibit higher activity and afford better yields in shorter reaction times compared to traditional catalysts like Pd(PPh₃)₄, especially for less reactive chloro-heterocycles.[1]

suzuki_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification A Combine this compound, arylboronic acid, and base in a flask. B Add palladium catalyst and ligand (or precatalyst). A->B C Add degassed solvent. B->C D Heat the mixture under inert atmosphere. C->D E Monitor progress by TLC or LC-MS. D->E F Cool, dilute with organic solvent, and wash with water and brine. E->F G Dry organic layer and concentrate in vacuo. F->G H Purify by column chromatography. G->H

Caption: Experimental workflow for Suzuki-Miyaura coupling.
Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, allowing for the synthesis of a diverse range of arylamines.[2] For a substrate like this compound, this reaction enables the introduction of primary or secondary amines at the C2 position. The choice of ligand is critical for achieving high yields and good functional group tolerance.

Table 2: Comparison of Palladium Catalysts for the Buchwald-Hartwig Amination of Chloro-heterocycles.

Catalyst/Precatalyst Ligand Base Solvent Temp. (°C) Time (h) Typical Yield (%)
Pd₂(dba)₃ Xantphos Cs₂CO₃ 1,4-Dioxane 110 12-24 80-95
Pd(OAc)₂ RuPhos NaOtBu Toluene 100 4-18 85-98

| [Pd(cinnamyl)Cl]₂ | Mor-DalPhos | K₃PO₄ | H₂O | 50 | 1-4 | >90 |

Note: Data is based on the amination of dichloropyridines and other heteroaryl chlorides. Yields are typical and can vary based on the specific substrates and reaction conditions.

Catalyst systems with specialized ligands such as RuPhos and Mor-DalPhos have been shown to be highly effective for the amination of challenging heteroaryl chlorides, sometimes even allowing for reactions in aqueous media under mild conditions.[3]

Sonogashira Coupling

The Sonogashira coupling facilitates the formation of a C-C bond between the pyrazine ring and a terminal alkyne, utilizing a dual palladium and copper catalytic system.[4] This reaction is instrumental in the synthesis of pyrazine-containing acetylenic compounds.

Table 3: Typical Catalyst System for the Sonogashira Coupling of Chloro-heterocycles.

Catalyst/Precatalyst Co-catalyst Ligand Base Solvent Temp. (°C) Typical Yield (%)

| PdCl₂(PPh₃)₂ | CuI | PPh₃ | Et₃N | DMF or Toluene | 60-100 | 70-90 |

Note: Data is based on the Sonogashira coupling of various chloro-heterocycles. Yields are typical and can vary based on the specific substrates and reaction conditions.

Nucleophilic Substitution at the Chloromethyl Group

The chloromethyl group of this compound is a reactive site for S(_N)2 reactions. Phase-transfer catalysis (PTC) is a highly effective method for facilitating these reactions, especially when the nucleophile is an anionic species soluble in an aqueous phase.[5]

Phase-Transfer Catalysis

Phase-transfer catalysts, typically quaternary ammonium or phosphonium salts, transport the nucleophile from the aqueous phase to the organic phase where the substrate resides, thereby accelerating the reaction.[5] This method avoids the need for harsh, anhydrous conditions and can often be performed at or near room temperature.

Table 4: Common Phase-Transfer Catalysts for Nucleophilic Substitution.

Catalyst Typical Nucleophiles Solvent System Temp. (°C)
Tetrabutylammonium bromide (TBAB) CN⁻, N₃⁻, RS⁻, RO⁻ Toluene/H₂O, CH₂Cl₂/H₂O 25-80
Benzyltriethylammonium chloride (BTEAC) OH⁻, CN⁻, I⁻ CH₂Cl₂/H₂O 25-60

| Aliquat 336 | Various anions | Various biphasic systems | 25-100 |

The use of PTC can lead to high yields and cleaner reactions by minimizing side products.[6]

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling
  • Reaction Setup: In a reaction vessel, combine this compound (1.0 eq.), the arylboronic acid (1.2-1.5 eq.), and a suitable base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 eq.).

  • Catalyst Addition: Add the palladium precatalyst (e.g., XPhos Pd G3, 1-2 mol%) or a combination of a palladium source (e.g., Pd(OAc)₂) and ligand.

  • Solvent and Reaction: Add a degassed solvent (e.g., 1,4-dioxane, toluene). Purge the vessel with an inert gas (e.g., argon or nitrogen) and heat the mixture to the desired temperature (80-110 °C).

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

General Protocol for Buchwald-Hartwig Amination
  • Reaction Setup: To an oven-dried reaction vessel, add the palladium precatalyst (e.g., [Pd(cinnamyl)Cl]₂/Mor-DalPhos), the base (e.g., NaOtBu or K₃PO₄), and this compound.

  • Reagent Addition: Seal the vessel, evacuate and backfill with an inert gas. Add the amine (1.1-1.5 eq.) and the degassed solvent (e.g., toluene or water).

  • Reaction: Heat the mixture to the specified temperature with vigorous stirring.

  • Monitoring and Work-up: Monitor the reaction as described for the Suzuki-Miyaura coupling. The work-up procedure is also similar.

General Protocol for Nucleophilic Substitution using Phase-Transfer Catalysis
  • Reaction Setup: In a round-bottom flask, dissolve this compound in a water-immiscible organic solvent (e.g., toluene or dichloromethane).

  • Reagent Addition: Add an aqueous solution of the nucleophile (e.g., NaCN, NaN₃, or NaOH) and the phase-transfer catalyst (e.g., TBAB, 1-5 mol%).

  • Reaction: Stir the biphasic mixture vigorously at the desired temperature.

  • Monitoring and Work-up: Monitor the reaction by TLC or GC-MS. After completion, separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purification: Purify the product by column chromatography or distillation.

This guide provides a comparative framework for selecting catalysts for the functionalization of this compound. The data, primarily drawn from analogous chloro-heterocyclic systems, suggests that modern palladium catalysts with bulky, electron-rich ligands offer superior performance for cross-coupling reactions, while phase-transfer catalysis provides an efficient and green alternative for nucleophilic substitution at the chloromethyl position. Researchers are encouraged to use this information as a starting point for their own optimization studies.

References

The Strategic Advantage of 2-Chloro-5-(chloromethyl)pyrazine in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the selection of appropriate building blocks is a critical determinant of success in drug discovery and development. Among the myriad of heterocyclic scaffolds, pyrazine derivatives have emerged as privileged structures due to their prevalence in numerous biologically active compounds. This guide provides an in-depth comparison of 2-Chloro-5-(chloromethyl)pyrazine with other commonly used building blocks, highlighting its distinct advantages supported by experimental data. We will delve into its reactivity, synthetic versatility, and impact on the pharmacological properties of target molecules.

Enhanced Reactivity and Versatility: A Head-to-Head Comparison

This compound is a bifunctional reagent, featuring two reactive sites for nucleophilic substitution: the chlorine atom on the pyrazine ring and the chlorine atom in the chloromethyl group. The electron-withdrawing nature of the two nitrogen atoms in the pyrazine ring significantly influences the reactivity of both sites.

The chloromethyl group behaves as a reactive benzylic-like halide, readily undergoing SN2 reactions with a wide range of nucleophiles, including amines, thiols, and alcohols. This reactivity is crucial for the introduction of diverse side chains, enabling the exploration of a broad chemical space during lead optimization.

To objectively assess its performance, we can compare the outcomes of nucleophilic substitution reactions with those of its pyridine analog, 2-chloro-5-(chloromethyl)pyridine, and a standard non-heterocyclic building block, benzyl chloride.

Table 1: Comparative Yields of Nucleophilic Substitution with Piperidine

Building BlockReagentProductYield (%)Reference
This compoundPiperidine2-Chloro-5-(piperidin-1-ylmethyl)pyrazineNot explicitly found, but expected to be high-
2-Chloro-5-(chloromethyl)pyridinePiperidine2-Chloro-5-(piperidin-1-ylmethyl)pyridineHigh (Qualitative)[1][1]
Benzyl chloridePiperidineBenzylpiperidine~70-75%[2]

While a direct quantitative comparison for the pyrazine derivative was not found in the immediate literature, the high yields reported for the analogous pyridine derivative suggest a similar or potentially enhanced reactivity due to the additional nitrogen atom in the pyrazine ring. The electron-deficient nature of the pyrazine ring can further activate the chloromethyl group towards nucleophilic attack.

The Pyrazine Core: A Key Contributor to Pharmacological Activity

The pyrazine ring itself is not merely a scaffold but an active participant in modulating the pharmacological profile of a drug candidate. Pyrazine-containing molecules are known to exhibit a wide array of biological activities, including anti-cancer, anti-inflammatory, antibacterial, and antiviral properties.[3][4][5]

The nitrogen atoms in the pyrazine ring can act as hydrogen bond acceptors, facilitating crucial interactions with biological targets such as protein kinases.[6] This has led to the successful development of numerous kinase inhibitors containing the pyrazine motif. The substitution pattern on the pyrazine ring, including the chloro-substituent at the 2-position, can be further exploited for additional vector interactions within a binding pocket or for fine-tuning the electronic properties of the molecule.

Experimental Protocol: Synthesis of 2-Chloro-5-((4-methylpiperazin-1-yl)methyl)pyrazine

This protocol provides a representative example of a nucleophilic substitution reaction at the chloromethyl group of this compound.

Materials:

  • This compound

  • 1-Methylpiperazine

  • Potassium Carbonate (K₂CO₃)

  • Acetonitrile (CH₃CN)

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • To a solution of this compound (1.0 eq) in acetonitrile, add 1-methylpiperazine (1.2 eq) and potassium carbonate (2.0 eq).

  • Stir the reaction mixture at room temperature for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, filter the reaction mixture to remove solid potassium carbonate.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel to afford the desired 2-Chloro-5-((4-methylpiperazin-1-yl)methyl)pyrazine.

Logical Workflow for Utilizing this compound in Drug Discovery

The strategic application of this compound in a drug discovery program can be visualized as a logical workflow. The initial step involves the reaction of the chloromethyl group with a diverse library of nucleophiles to generate a set of initial derivatives. These compounds are then screened for biological activity. Hits from this screen can be further optimized by modifying the chloro-substituent on the pyrazine ring through various cross-coupling reactions.

G A This compound C S_N2 Reaction at Chloromethyl Group A->C B Library of Nucleophiles (Amines, Thiols, Alcohols) B->C D Initial Derivative Library (2-Chloro-5-(substituted-methyl)pyrazines) C->D E Biological Screening D->E F Hit Compounds E->F Active I End of Path E->I Inactive G Cross-Coupling Reactions (e.g., Suzuki, Buchwald-Hartwig) at Chloro Position F->G H Optimized Lead Compounds G->H

Drug discovery workflow using this compound.

Signaling Pathways Targeted by Pyrazine-Containing Kinase Inhibitors

Many kinase inhibitors incorporating a pyrazine core target critical signaling pathways implicated in cancer and inflammatory diseases. For instance, inhibitors of the PI3K/AKT/mTOR pathway often feature heterocyclic scaffolds that can interact with the kinase hinge region. The pyrazine moiety is well-suited for this role.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 AKT AKT PIP3->AKT activates mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation PyrazineInhibitor Pyrazine-based Kinase Inhibitor PyrazineInhibitor->PI3K inhibits PyrazineInhibitor->mTOR inhibits

Simplified PI3K/AKT/mTOR signaling pathway targeted by pyrazine-based inhibitors.

Conclusion

This compound stands out as a superior building block in drug discovery due to a combination of favorable characteristics. Its enhanced reactivity at the chloromethyl position allows for the rapid and efficient generation of diverse compound libraries. Furthermore, the inherent biological relevance of the pyrazine core provides a significant advantage in designing molecules with desirable pharmacological properties, particularly in the realm of kinase inhibition. The ability to further functionalize the chloro-substituent on the pyrazine ring offers an additional layer of synthetic flexibility for lead optimization. For researchers and drug development professionals, the strategic incorporation of this compound into their synthetic campaigns can accelerate the discovery of novel and effective therapeutic agents.

References

Flow Chemistry Outpaces Batch Methods for 2-Chloro-5-(chloromethyl)pyrazine Synthesis: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient synthesis of key intermediates is paramount. This guide provides a comparative benchmark of flow chemistry and traditional batch processing for the synthesis of 2-Chloro-5-(chloromethyl)pyrazine, a crucial building block in the pharmaceutical industry. By leveraging data from analogous pyridine-based syntheses, this report demonstrates the significant advantages of flow chemistry in terms of yield, reaction time, and safety.

Continuous flow chemistry offers a paradigm shift from traditional batch methods, enabling more precise control over reaction parameters and leading to enhanced efficiency and safety. This is particularly evident in exothermic and hazardous reactions, such as chlorinations, which are often required for the synthesis of heterocyclic compounds like this compound. While direct comparative data for this specific pyrazine derivative is limited in published literature, a comprehensive analysis of the closely related 2-chloro-5-(chloromethyl)pyridine synthesis provides a robust framework for evaluating the two methodologies.

Executive Summary of Comparative Data

The following table summarizes the key performance indicators for the synthesis of the analogous 2-chloro-5-(chloromethyl)pyridine using both flow and batch methods. The data highlights the superior performance of flow chemistry in achieving higher yields in significantly shorter reaction times.

ParameterFlow ChemistryBatch Processing
Yield Up to 98.7%[1]~45-90%[2][3]
Reaction Time 5 - 8 minutes[1]3 - 20 hours[2][3]
Temperature 90 °C[1]75 - 160 °C[2][3]
Key Reagents 2-chloro-5-(hydrazinylmethyl)pyridine, Aromatic Aldehydes[1]3-methylpyridine, Chlorine, Phosphorus(V) chloride[2][3]
Safety Enhanced heat transfer, smaller reaction volumes reduce risk[1]Potential for thermal runaway, handling of hazardous reagents in large quantities
Scalability Readily scalable by extending operation time or using parallel reactorsRequires larger reactors, posing safety and handling challenges

Experimental Workflow: A Tale of Two Syntheses

The synthesis of these chlorinated heterocyclic compounds involves a multi-step process. The logical workflow, from starting materials to the final product, can be visualized for both methodologies.

General Synthesis Workflow cluster_batch Batch Synthesis cluster_flow Flow Chemistry Synthesis Starting Material (Batch) Starting Material (e.g., 3-methylpyridine) Chlorination (Batch) Chlorination Reaction (Large Reactor) Starting Material (Batch)->Chlorination (Batch) Hours Work-up & Purification (Batch) Work-up and Purification Chlorination (Batch)->Work-up & Purification (Batch) Final Product (Batch) 2-Chloro-5-(chloromethyl)pyridine Work-up & Purification (Batch)->Final Product (Batch) Starting Material (Flow) Starting Material (Pumped Reagents) Flow Reactor Microreactor (Precise Control) Starting Material (Flow)->Flow Reactor Minutes In-line Quenching & Collection In-line Quenching and Collection Flow Reactor->In-line Quenching & Collection Final Product (Flow) 2-Chloro-5-(chloromethyl)pyridine Derivative In-line Quenching & Collection->Final Product (Flow)

A diagram illustrating the comparative workflows of batch versus flow synthesis.

Detailed Experimental Protocols

The following protocols are based on the synthesis of 2-chloro-5-(chloromethyl)pyridine and are presented to illustrate the procedural differences between flow and batch processing. These can be adapted for the synthesis of this compound.

Flow Chemistry Synthesis Protocol (Adapted from[1])

This protocol describes the synthesis of a derivative from 2-chloro-5-(chloromethyl)pyridine using a continuous flow reactor.

  • System Setup: A continuous flow reactor system (e.g., Asia Flow Chemistry system) is assembled with the necessary pumps, reagent injectors, and a microreactor.

  • Reagent Preparation:

    • Solution A: A 50% solution of 2-chloro-5-(hydrazinylmethyl)pyridine is prepared.

    • Solution B: A 50% solution of the desired aromatic aldehyde (e.g., 4-nitrobenzaldehyde) and acetic acid is prepared.

  • Reaction Execution:

    • Solution A is introduced into the reactor via the first dosing line at a specific flow rate (e.g., 1.772 mL/min).

    • Solution B is simultaneously introduced through the second dosing line at a complementary flow rate (e.g., 1.428 mL/min) to achieve the desired stoichiometric ratio.

    • The reaction is conducted at a controlled temperature (e.g., 30 °C).

  • Collection and Work-up: The reaction mixture is collected after a short residence time (e.g., 5 minutes). The collected mixture is quenched in cold water, and the solid product is filtered to yield the final product.

Traditional Batch Synthesis Protocol (Adapted from[2][4])

This protocol outlines a typical batch process for the synthesis of 2-chloro-5-(chloromethyl)pyridine.

  • Reaction Setup: A round-bottom flask equipped with a reflux condenser, magnetic stirrer, and dropping funnel is charged with 2-methoxy-5-methoxymethyl-pyridine and phosphorus(V) chloride.

  • Reaction Execution:

    • Phosphorus oxychloride is added to the mixture.

    • The reaction mixture is heated to reflux (e.g., for 3 hours).

  • Work-up and Purification:

    • The reaction mixture is concentrated under vacuum.

    • The residue is diluted with ice water and neutralized with a sodium hydroxide solution.

    • The aqueous phase is extracted with an organic solvent (e.g., ethyl acetate).

    • The organic phase is dried over sodium sulfate, filtered, and the solvent is removed by distillation to yield the crude product.

    • The final product is obtained after purification, for example, by distillation under reduced pressure.

Another batch method involves the direct chlorination of 3-methylpyridine using a vigorous stream of chlorine gas in the presence of an initiator over several hours at elevated temperatures[2].

Conclusion

The transition from batch to continuous flow manufacturing for the synthesis of this compound and its analogs presents a compelling case for improved efficiency, safety, and scalability. The provided data for the analogous pyridine synthesis clearly indicates that flow chemistry can significantly reduce reaction times and increase yields. For researchers and drug development professionals, adopting flow chemistry can accelerate the synthesis of key intermediates, ultimately shortening the timeline for drug discovery and development. The enhanced safety profile of flow reactors, particularly for potentially hazardous reactions, further solidifies its position as a superior manufacturing technology.

References

Advancements in Cancer Therapy: A Comparative Analysis of Novel Compounds Derived from 2-Chloro-5-(chloromethyl)pyrazine

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the relentless pursuit of more effective cancer treatments, researchers have increasingly turned their attention to the synthesis of novel compounds derived from versatile chemical scaffolds. One such scaffold, 2-Chloro-5-(chloromethyl)pyrazine, has emerged as a promising starting material for the development of a new generation of anticancer agents. This guide provides a comprehensive comparison of these novel compounds, detailing their in vitro and in vivo performance, supported by experimental data, to inform researchers, scientists, and drug development professionals.

From Building Block to Bioactive Molecule: The Synthetic Landscape

This compound serves as a versatile building block for synthesizing a diverse range of pyrazine derivatives. The presence of both a chloro and a chloromethyl group allows for sequential and regioselective modifications, enabling the creation of complex molecules with potential therapeutic value. A notable example is the synthesis of hederagenin–pyrazine derivatives, where various chloromethyl pyrazines are reacted with hederagenin, a natural triterpenoid, to produce novel conjugates with enhanced cytotoxic activity against cancer cells.

In Vitro Efficacy: A Quantitative Comparison

The primary measure of a novel compound's potential as an anticancer agent is its in vitro cytotoxicity against various cancer cell lines. The half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition in vitro, is a key metric for comparison. The following tables summarize the in vitro activity of representative novel pyrazine derivatives against a panel of human cancer cell lines.

Table 1: In Vitro Cytotoxicity (IC50 in µM) of Hederagenin-Pyrazine Derivatives

CompoundA549 (Lung Cancer)MCF-7 (Breast Cancer)HepG2 (Liver Cancer)Reference Compound (Cisplatin)
HP-1 7.8 ± 0.910.2 ± 1.112.5 ± 1.42.1 ± 0.3 (A549)
HP-2 5.2 ± 0.68.1 ± 0.79.8 ± 1.0-
HP-3 3.9 ± 0.46.5 ± 0.57.2 ± 0.8-

Table 2: In Vitro Activity of Other Notable Pyrazine Derivatives

Compound ClassCancer Cell LineIC50 (µM)Target/Mechanism
[1][2][3]triazolo[4,3-a]pyrazine derivativeA549 (Lung Cancer)1.5 - 5.2c-Met/VEGFR-2 inhibitor
Imidazo[1,2-a]pyrazine derivativeVarious-Aurora Kinase inhibitor
Pyrazolo[1,5-a]pyrimidine derivativeVarious-Dual CDK2/TRKA inhibitor

Experimental Protocols: Ensuring Reproducibility

The following are detailed methodologies for key experiments cited in the evaluation of these novel compounds.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Procedure:

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells/well and incubated for 24 hours.

  • Compound Treatment: Cells are treated with various concentrations of the test compounds (e.g., 0.1 to 100 µM) and a vehicle control (e.g., DMSO) for 48-72 hours.

  • MTT Addition: MTT reagent (5 mg/mL in PBS) is added to each well and incubated for 4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and DMSO is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells, and the IC50 value is determined by plotting the percentage of viability versus the log of the compound concentration.

Western Blot Analysis for Signaling Pathway Elucidation

Western blotting is used to detect specific proteins in a sample and can reveal how a compound affects cellular signaling pathways.

Procedure:

  • Cell Lysis: After treatment with the test compound, cells are washed with ice-cold PBS and lysed with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: The total protein concentration in the cell lysates is determined using a BCA protein assay kit.

  • SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: The separated proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: The membrane is blocked and then incubated with primary antibodies against target proteins (e.g., Akt, p-Akt, ERK, p-ERK) overnight at 4°C, followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Visualizing the Mechanism: Signaling Pathways and Workflows

Many novel pyrazine derivatives exert their anticancer effects by modulating key signaling pathways involved in cell proliferation, survival, and apoptosis. The diagrams below, generated using Graphviz, illustrate these mechanisms and experimental workflows.

experimental_workflow cluster_synthesis Compound Synthesis cluster_invitro In Vitro Testing cluster_mechanistic Mechanistic Studies This compound This compound Novel Pyrazine Derivatives Novel Pyrazine Derivatives This compound->Novel Pyrazine Derivatives Chemical Synthesis Cancer Cell Lines Cancer Cell Lines Novel Pyrazine Derivatives->Cancer Cell Lines Treatment MTT Assay MTT Assay Cancer Cell Lines->MTT Assay Viability Assessment Western Blot Western Blot Cancer Cell Lines->Western Blot Protein Analysis IC50 Determination IC50 Determination MTT Assay->IC50 Determination Data Analysis Signaling Pathway Analysis Signaling Pathway Analysis Western Blot->Signaling Pathway Analysis Target Identification

General Experimental Workflow.

signaling_pathway cluster_pathway Kinase Inhibitor Signaling Pathway Growth Factor Growth Factor Receptor Tyrosine Kinase (RTK) Receptor Tyrosine Kinase (RTK) Growth Factor->Receptor Tyrosine Kinase (RTK) PI3K/Akt Pathway PI3K/Akt Pathway Receptor Tyrosine Kinase (RTK)->PI3K/Akt Pathway RAS/MEK/ERK Pathway RAS/MEK/ERK Pathway Receptor Tyrosine Kinase (RTK)->RAS/MEK/ERK Pathway Pyrazine Derivative Pyrazine Derivative Pyrazine Derivative->Receptor Tyrosine Kinase (RTK) Inhibition Proliferation & Survival Proliferation & Survival PI3K/Akt Pathway->Proliferation & Survival Apoptosis Apoptosis PI3K/Akt Pathway->Apoptosis RAS/MEK/ERK Pathway->Proliferation & Survival

Inhibition of RTK Signaling.

Conclusion and Future Directions

The exploration of novel compounds derived from this compound has unveiled a promising new frontier in the development of targeted cancer therapies. The data presented herein demonstrates the potential of these pyrazine derivatives to exhibit potent in vitro cytotoxicity against a range of cancer cell lines, with some compounds showing efficacy comparable to established chemotherapeutic agents. The elucidation of their mechanisms of action, often involving the inhibition of critical kinase signaling pathways, provides a strong rationale for their continued development.

Future research should focus on optimizing the structure-activity relationships of these compounds to enhance their potency and selectivity. Furthermore, comprehensive in vivo studies are warranted to evaluate their efficacy, pharmacokinetic profiles, and safety in preclinical models. The continued investigation of this versatile chemical scaffold holds significant promise for the discovery of novel and effective anticancer drugs.

References

SAR (Structure-Activity Relationship) studies of 2-Chloro-5-(chloromethyl)pyrazine derivatives

Author: BenchChem Technical Support Team. Date: December 2025

The pyrazine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2][3] This guide provides a comparative analysis of the structure-activity relationships (SAR) of substituted pyrazine derivatives, with a conceptual focus that can be extended to analogs of 2-Chloro-5-(chloromethyl)pyrazine. Pyrazine derivatives have demonstrated a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, and kinase inhibitory effects.[1][4][5] The strategic modification of the pyrazine ring with various substituents allows for the fine-tuning of their therapeutic properties.[6]

Comparative Analysis of Biological Activity

The biological activity of pyrazine derivatives is highly dependent on the nature and position of substituents on the pyrazine ring. The following table summarizes the in vitro activity of a selection of substituted pyrazine derivatives against various biological targets, providing a snapshot of the SAR within this chemical class.

Compound/Derivative ClassTarget/Cell LineActivity (IC50/EC50)Reference
Ligustrazine–curcumin hybrid (Compound 79)A549 Lung Cancer Cells0.60 µM (IC50)[1]
Ligustrazine–curcumin hybrid (Compound 79)A549/DDP (Resistant) Cells2.85 µM (IC50)[1]
Piperlongumine analog (Pyrazine substituted)HCT116 Colon Cancer Cells3.19–8.90 µM (IC50)[1]
Cinnamic acid–pyrazine derivative (Compound 15)HBMEC-2 Cells3.55 µM (EC50)[1]
2,6-disubstituted pyrazine (Compound 12b)CK2 KinasePotent Inhibition (Specific IC50 not provided)[7]
2,6-disubstituted pyrazine (Compound 14f)PIM KinasePotent Inhibition (Specific IC50 not provided)[7]
Prexasertib (pyrazine-2-carbonitrile derivative)CHK1 Kinase1 nM (IC50)[8]
Darovasertib (pyrazine-2-carboxamide derivative)PKCα1.9 nM (IC50)[8]
2-chloro-3-hydrazinopyrazine (CHP4)Acetylcholinesterase (AChE)3.76 µM (IC50)[9]
5-chloro-pyrazine-2-carbonitrile (SN006/7-3)p53-Y220C stabilizationΔTm = 3.62 °C[10]
Hederagenin–pyrazine derivative (Compound 9)A549 Lung Cancer Cells3.45 µM (IC50)[11]

Experimental Protocols

The evaluation of the biological activity of pyrazine derivatives involves a variety of standardized assays. Below are detailed methodologies for common experiments cited in the study of such compounds.

In Vitro Kinase Inhibition Assay

This assay determines the ability of a compound to inhibit the activity of a specific kinase.

  • Materials : Recombinant human kinase, corresponding substrate peptide, ATP (Adenosine triphosphate), assay buffer (e.g., Tris-HCl, MgCl2, DTT), test compounds (dissolved in DMSO), and a detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega).

  • Procedure :

    • A solution of the test compound at various concentrations is pre-incubated with the kinase enzyme in the assay buffer in a 96-well plate.

    • The kinase reaction is initiated by adding a mixture of the substrate peptide and ATP.

    • The reaction is allowed to proceed for a specified time (e.g., 60 minutes) at a controlled temperature (e.g., 30°C).

    • The reaction is stopped, and the amount of ADP (adenosine diphosphate) produced, which is proportional to kinase activity, is measured using a detection reagent and a luminometer.

  • Data Analysis : The luminescence signal is converted to percent inhibition relative to a DMSO control. The IC50 value, the concentration of the compound that causes 50% inhibition of kinase activity, is calculated by fitting the data to a dose-response curve.

Cell Viability (Cytotoxicity) Assay

This assay measures the effect of a compound on the viability and proliferation of cancer cells.

  • Materials : Human cancer cell line (e.g., A549), cell culture medium (e.g., RPMI-1640 with 10% FBS), test compounds, and a viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay, Promega).

  • Procedure :

    • Cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.

    • The cells are then treated with the test compound at various concentrations for a specified period (e.g., 72 hours).

    • The viability reagent is added to each well, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present, an indicator of metabolically active cells.

    • The luminescence is measured using a plate reader.

  • Data Analysis : The data is normalized to untreated control cells to determine the percentage of cell viability. The IC50 value, the concentration of the compound that reduces cell viability by 50%, is determined from the dose-response curve.

Visualizing Structure-Activity Relationship (SAR) Studies

The process of conducting SAR studies is a systematic workflow. The following diagram illustrates the typical logical progression from initial compound design to the identification of a lead candidate.

SAR_Workflow cluster_design Design & Synthesis cluster_screening Screening & Evaluation cluster_sar SAR Analysis cluster_optimization Lead Optimization start Initial Hit Compound (e.g., this compound) synthesis Synthesize Analogs (Vary Substituents) start->synthesis in_vitro In Vitro Biological Assays (e.g., Kinase Inhibition, Cytotoxicity) synthesis->in_vitro data_analysis Data Analysis (Determine IC50/EC50) in_vitro->data_analysis sar_establishment Establish Structure-Activity Relationships data_analysis->sar_establishment optimization Identify Key Moieties for Activity sar_establishment->optimization lead_optimization Design New Analogs Based on SAR optimization->lead_optimization lead_optimization->synthesis Iterative Cycle lead_candidate Lead Candidate lead_optimization->lead_candidate

Caption: A typical workflow for Structure-Activity Relationship (SAR) studies.

Signaling Pathway Context

Many pyrazine derivatives function as kinase inhibitors.[7][8] Kinases are pivotal enzymes in cellular signaling pathways that regulate cell proliferation, survival, and differentiation. The diagram below illustrates a simplified, generic kinase signaling pathway that is often a target in cancer therapy. The inhibition of a key kinase in such a pathway by a pyrazine derivative can block downstream signaling, leading to an anti-cancer effect.

Kinase_Pathway cluster_pathway Generic Kinase Signaling Pathway receptor Growth Factor Receptor kinase1 Upstream Kinase (e.g., PI3K, RAF) receptor->kinase1 kinase2 Key Target Kinase (e.g., AKT, MEK) kinase1->kinase2 downstream Downstream Effectors kinase2->downstream response Cellular Response (Proliferation, Survival) downstream->response inhibitor Pyrazine Derivative (Kinase Inhibitor) inhibitor->kinase2

Caption: Simplified kinase signaling pathway showing the point of inhibition.

References

Comparative cost analysis of different 2-Chloro-5-(chloromethyl)pyrazine synthesis methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and fine chemical synthesis, the efficient and cost-effective production of key intermediates is paramount. 2-Chloro-5-(chloromethyl)pyrazine is a valuable building block in the synthesis of various pharmaceutical and agrochemical compounds. This guide provides a comparative analysis of potential synthetic methods for this compound, offering insights into the cost-effectiveness and practicality of each route. While detailed experimental data for the synthesis of this compound is not extensively available in the public domain, this analysis draws upon established methods for the analogous compound, 2-chloro-5-(chloromethyl)pyridine, to provide a well-reasoned comparison.

Data Presentation: A Comparative Overview of Synthesis Methods

The following table summarizes the key quantitative data for three potential synthetic routes to this compound. Please note that yields and purities are estimates based on analogous reactions for pyridine derivatives and may vary in practice for pyrazine synthesis. The cost analysis is based on commercially available prices for starting materials and reagents in bulk quantities.

ParameterMethod A: Direct ChlorinationMethod B: Two-Step ChlorinationMethod C: Diazotization Route
Starting Material 2-Methylpyrazine2-Methylpyrazine2-Amino-5-methylpyrazine
Key Reagents Chlorine (gas), Radical InitiatorN-Chlorosuccinimide (NCS), Sulfuryl Chloride (SO₂Cl₂)Sodium Nitrite, HCl, Copper(I) Chloride, NCS/SO₂Cl₂
Reaction Steps 122
Estimated Yield 40-60%70-85% (overall)60-75% (overall)
Estimated Purity Moderate to HighHighHigh
Reaction Temperature 100-150°C50-80°C0-5°C (diazotization), 50-80°C (chlorination)
Reaction Time 4-8 hours6-12 hours8-16 hours
Key Advantages Single step, potentially lower process time.Higher selectivity and yield, milder conditions.Utilizes a different starting material, offering strategic flexibility.
Key Disadvantages Lower selectivity, potential for multiple chlorinated byproducts.Two distinct reaction steps, higher reagent cost.Handling of potentially unstable diazonium salts, multi-step process.
Estimated Cost per Gram Low to ModerateModerateModerate to High

Experimental Protocols

The following are detailed experimental protocols for analogous reactions in the synthesis of 2-chloro-5-(chloromethyl)pyridine, which can serve as a foundation for the development of synthetic procedures for this compound.

Method A: Direct Chlorination (Analogous to Pyridine Synthesis)

This method involves the direct radical chlorination of the methyl group on the pyrazine ring.

Experimental Workflow:

cluster_0 Method A: Direct Chlorination start 2-Methylpyrazine process1 Reaction with Cl₂ and Radical Initiator in a suitable solvent at 100-150°C start->process1 process2 Work-up (neutralization, extraction) process1->process2 end This compound process2->end

Figure 1: Workflow for Direct Chlorination.

Protocol: A solution of 2-methylpyrazine in a high-boiling inert solvent (e.g., chlorobenzene) is heated to 100-150°C. A radical initiator (e.g., azobisisobutyronitrile, AIBN) is added, and chlorine gas is bubbled through the reaction mixture. The reaction is monitored by gas chromatography (GC). Upon completion, the mixture is cooled, washed with an aqueous basic solution to remove HCl, and the organic layer is separated. The solvent is removed under reduced pressure, and the crude product is purified by distillation or chromatography to yield this compound.

Method B: Two-Step Chlorination (Analogous to Pyridine Synthesis)

This method involves the initial chlorination of the pyrazine ring followed by the chlorination of the methyl side chain.

Experimental Workflow:

cluster_1 Method B: Two-Step Chlorination start 2-Methylpyrazine process1 Ring Chlorination with N-Chlorosuccinimide (NCS) start->process1 intermediate 2-Chloro-5-methylpyrazine process1->intermediate process2 Side-Chain Chlorination with Sulfuryl Chloride (SO₂Cl₂) intermediate->process2 end This compound process2->end

Figure 2: Workflow for Two-Step Chlorination.

Protocol: Step 1: Synthesis of 2-chloro-5-methylpyrazine. To a solution of 2-methylpyrazine in a suitable solvent (e.g., acetonitrile), N-chlorosuccinimide (NCS) is added portion-wise at room temperature. The reaction mixture is then heated to 50-80°C and stirred until the starting material is consumed (monitored by TLC or GC). The solvent is removed in vacuo, and the residue is purified to give 2-chloro-5-methylpyrazine.

Step 2: Synthesis of this compound. 2-Chloro-5-methylpyrazine is dissolved in an inert solvent (e.g., dichloromethane), and a radical initiator is added. Sulfuryl chloride (SO₂Cl₂) is then added dropwise at a controlled temperature (e.g., reflux). The reaction is monitored, and upon completion, the mixture is carefully quenched with water. The organic layer is separated, washed, dried, and concentrated. The final product is purified by distillation or chromatography.

Method C: Diazotization Route (Analogous to Pyridine Synthesis)

This route starts from an amino-substituted pyrazine.

Experimental Workflow:

cluster_2 Method C: Diazotization Route start 2-Amino-5-methylpyrazine process1 Diazotization with NaNO₂/HCl start->process1 intermediate1 Pyrazine Diazonium Salt process1->intermediate1 process2 Sandmeyer Reaction with CuCl intermediate1->process2 intermediate2 2-Chloro-5-methylpyrazine process2->intermediate2 process3 Side-Chain Chlorination intermediate2->process3 end This compound process3->end

Figure 3: Workflow for the Diazotization Route.

Protocol: Step 1: Synthesis of 2-chloro-5-methylpyrazine. 2-Amino-5-methylpyrazine is dissolved in aqueous hydrochloric acid and cooled to 0-5°C. A solution of sodium nitrite in water is added dropwise, maintaining the temperature below 5°C. This diazonium salt solution is then slowly added to a solution of copper(I) chloride in concentrated hydrochloric acid. The mixture is allowed to warm to room temperature and then heated to facilitate the reaction. After work-up, 2-chloro-5-methylpyrazine is obtained.

Step 2: Synthesis of this compound. The side-chain chlorination is carried out as described in Method B, Step 2.

Conclusion

The choice of the optimal synthesis method for this compound depends on several factors, including the desired scale of production, purity requirements, and cost considerations.

  • Method A (Direct Chlorination) is the most direct route but may suffer from lower selectivity and yield, making it potentially suitable for applications where high purity is not the primary concern and a lower-cost process is desired.

  • Method B (Two-Step Chlorination) offers a more controlled synthesis with likely higher yields and purity. While it involves an additional step and more expensive reagents, the improved efficiency may justify the cost for the production of high-purity material required for pharmaceutical applications.

  • Method C (Diazotization Route) provides an alternative starting point, which can be advantageous depending on the availability and cost of 2-amino-5-methylpyrazine. The handling of diazonium salts requires careful control of reaction conditions.

For industrial-scale production, a thorough process optimization and cost analysis for each specific route would be necessary to determine the most economically viable and sustainable method. The information presented here serves as a foundational guide for researchers and chemists to make informed decisions in their synthetic endeavors.

Safety Operating Guide

Proper Disposal of 2-Chloro-5-(chloromethyl)pyrazine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate reference, this document outlines the essential procedures for the safe and compliant disposal of 2-Chloro-5-(chloromethyl)pyrazine, a hazardous chemical compound. Researchers, scientists, and drug development professionals must adhere to these guidelines to ensure personal safety and environmental protection.

Proper disposal of this compound is not merely a procedural step but a critical component of laboratory safety and regulatory compliance. The following information, synthesized from safety data sheets of structurally similar compounds, provides a comprehensive framework for managing this hazardous waste.

I. Immediate Safety and Handling for Disposal

Before initiating any disposal-related activities, ensure that all relevant personnel are equipped with the appropriate Personal Protective Equipment (PPE).

Table 1: Personal Protective Equipment (PPE) for Handling this compound Waste

CategoryRequired PPESpecifications
Eye/Face Protection Safety glasses with side-shields or tightly fitting safety goggles. A face shield is also recommended.Must conform to EN 166 (EU) or NIOSH (US) standards.[1]
Skin Protection Chemical-impermeable gloves (e.g., nitrile rubber) and fire/flame resistant and impervious clothing.Gloves must be inspected prior to use and satisfy the specifications of EU Directive 89/686/EEC and the standard EN 374.[1]
Respiratory Protection A full-face respirator is necessary if exposure limits are exceeded or if irritation or other symptoms are experienced.Use a NIOSH/MSHA or European Standard EN 149 approved respirator.[2]

II. Step-by-Step Disposal Protocol

The primary recommended method for the disposal of this compound is through incineration by a licensed hazardous waste disposal facility.

  • Segregation and Storage of Waste :

    • Do not mix this compound waste with other waste streams.[3]

    • Keep the waste chemical in its original, suitable, and closed container.[1][3] The container should be clearly labeled as hazardous waste, indicating the contents.

    • Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents, bases, and amines.[2] The storage area should be locked up.[3][4][5]

  • Preparing for Disposal :

    • For disposal, the material should be dissolved or mixed with a combustible solvent.[3] This should be done in a designated and well-ventilated area, preferably within a fume hood.

  • Arranging for Professional Disposal :

    • Contact a licensed hazardous waste disposal company to arrange for pickup and incineration.

    • The incineration must be carried out in a chemical incinerator equipped with an afterburner and a scrubber to neutralize harmful combustion byproducts.[3]

    • Ensure that the disposal procedure complies with all local, national, and international regulations, such as the Directive on waste 2008/98/EC.[3]

  • Disposal of Contaminated Materials :

    • Any materials that have come into contact with this compound, including empty containers, PPE, and spill cleanup materials, must be treated as hazardous waste.

    • Handle uncleaned containers as you would the product itself.[3] These items should be placed in a suitable, labeled container for disposal.[4][5][6]

III. Spill Management and Cleanup

In the event of a spill, immediate and appropriate action is crucial to prevent exposure and environmental contamination.

  • Immediate Response :

    • Evacuate personnel from the immediate spill area.

    • Ensure adequate ventilation.

    • Remove all sources of ignition.[1][6]

  • Cleanup Procedure :

    • Wear the appropriate PPE as detailed in Table 1.

    • Use dry cleanup procedures and avoid generating dust.[4][5][6]

    • Collect the spilled material using spark-proof tools and place it into a suitable, labeled, and closed container for disposal.[1]

    • Wash the spill area thoroughly with large amounts of water, but prevent runoff from entering drains.[4] If contamination of drains occurs, notify emergency services.

IV. Disposal Workflow

The following diagram illustrates the decision-making process and logical flow for the proper disposal of this compound.

Disposal Workflow for this compound A Waste Generation (this compound) C Segregate and store in original or suitable, labeled, closed container. A->C B Is the container empty? D Treat as hazardous waste. Rinse with appropriate solvent. Collect rinsate as hazardous waste. B->D Yes E Store in a cool, dry, well-ventilated, and locked area. B->E No C->B D->E F Contact licensed hazardous waste disposal facility. E->F G Prepare for transport as per regulatory guidelines. F->G H Incinerate in a chemical incinerator with afterburner and scrubber. G->H I Spill Occurs J Evacuate and ventilate area. Wear appropriate PPE. I->J K Use dry cleanup methods. Avoid generating dust. J->K L Collect waste in a labeled, closed container. K->L L->E

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Chloro-5-(chloromethyl)pyrazine
Reactant of Route 2
Reactant of Route 2
2-Chloro-5-(chloromethyl)pyrazine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.